Product packaging for Aerobactin(Cat. No.:CAS No. 26198-65-2)

Aerobactin

货号: B1664392
CAS 编号: 26198-65-2
分子量: 564.5 g/mol
InChI 键: KDHHWXGBNUCREU-HOTGVXAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Aerobactin is a citrate-hydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by bacteria in low-iron environments . Its biosynthesis is directed by the iucABCD-iutA operon, which encodes four synthetic enzymes (IucA, IucB, IucC, IucD) and a specific outer membrane transporter, IutA . The pathway begins with the monooxygenase IucD hydroxylating L-lysine to form N6-hydroxy-l-lysine . The acetyltransferase IucB then acetylates this intermediate using acetyl-CoA to produce N6-acetyl-N6-hydroxy-l-lysine (ahLys) . Finally, the synthetases IucA and IucC sequentially couple two molecules of ahLys to the primary carboxylates of a citrate backbone, forming the mature this compound molecule . This compound is a critical virulence factor for numerous pathogenic Enterobacteriaceae, including hypervirulent Klebsiella pneumoniae (hvKp), Escherichia coli , and Shigella flexneri . In hvKp, it accounts for over 90% of total siderophore production and is essential for bacterial growth and survival in iron-restricted environments like human serum and ascites fluid . Its high effectiveness in vivo is attributed to its ability to efficiently acquire iron from host proteins like transferrin and its resistance to sequestration by the host's innate immune protein, siderocalin . Research has demonstrated that this compound-deficient mutants show significantly attenuated virulence in mouse models of systemic infection, underscoring its role in pathogenesis . Beyond iron acquisition, this siderophore also contributes to enhanced biofilm formation and increased resistance to oxidative stress in some pathogens . Given its pivotal role in virulence, the this compound biosynthesis pathway, particularly the synthetases IucA and IucC, is a prominent target for the development of novel antivirulence therapeutics . Inhibiting this pathway offers a promising strategy to combat infections caused by multidrug-resistant hypervirulent strains without applying direct bactericidal pressure . Consequently, this compound is an invaluable reagent for researchers studying bacterial iron metabolism, microbial pathogenesis, host-pathogen interactions, and the development of anti-infective strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N4O13 B1664392 Aerobactin CAS No. 26198-65-2

属性

IUPAC Name

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHHWXGBNUCREU-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904341
Record name Aerobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aerobactin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26198-65-2
Record name Aerobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26198-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aerobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aerobactin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Aerobactin: A Technical Guide on its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerobactin is a citrate-hydroxamate siderophore, a high-affinity iron-chelating molecule produced by various pathogenic Gram-negative bacteria, including Escherichia coli and hypervirulent strains of Klebsiella pneumoniae (hvKP).[1] Its primary function is to sequester ferric iron (Fe³⁺) from the host environment, a crucial process for bacterial survival and proliferation, particularly in iron-limited settings like the human body.[2][3] The biosynthesis of this compound is orchestrated by the iuc (iron uptake chelate) operon, and its transport is mediated by the iut (iron uptake transport) gene product.[1][4] Due to its critical role in the pathogenesis of highly virulent bacteria, the this compound system has emerged as a promising antivirulence target for the development of novel therapeutics.[5][6] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, biosynthesis, transport mechanism, and the experimental protocols used for its study.

Chemical Structure and Physicochemical Properties

This compound is a mixed carboxylate-hydroxamate siderophore.[1] Its structure consists of a central citric acid moiety linked to two molecules of N⁶-acetyl-N⁶-hydroxy-L-lysine.[4] This unique structure enables the formation of a stable hexadentate octahedral complex with a single ferric iron ion.

Chemical Structure

The IUPAC name for this compound is (8S,16S)-3,12,21-Trihydroxy-2,10,14,22-tetraoxo-3,9,15,21-tetraazatricosane-8,12,16-tricarboxylic acid.[2]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₃₆N₄O₁₃[2][7]
Molar Mass 564.54 g/mol [2][7][8][9]
CAS Number 26198-65-2[2]
Physical Description Solid[7]
Stereochemistry The α-carbons of the lysine residues have the 2'S configuration.[1]

Biological Pathways

The synthesis and function of this compound involve a series of well-defined biochemical pathways, from its biosynthesis within the bacterial cytoplasm to its secretion and subsequent re-uptake as a ferric complex.

This compound Biosynthesis Pathway

This compound synthesis is a four-step enzymatic process encoded by the iucA, iucB, iucC, and iucD genes.[1][3] The pathway begins with L-lysine and citric acid as primary substrates.

  • Hydroxylation: The enzyme IucD, a monooxygenase, hydroxylates the N⁶-amino group of L-lysine to produce N⁶-hydroxy-L-lysine.[3][4]

  • Acetylation: The acetyltransferase IucB transfers an acetyl group from acetyl-CoA to the N⁶-hydroxy group of N⁶-hydroxy-L-lysine, yielding N⁶-acetyl-N⁶-hydroxy-L-lysine (ahLys).[3][4]

  • First Condensation: The synthetase IucA, an NIS (NRPS-independent siderophore) synthetase, ligates one molecule of ahLys to the central carboxyl group of citric acid, forming citryl-ahLys.[3][5]

  • Second Condensation: The synthetase IucC, also an NIS synthetase, adds a second molecule of ahLys to the other terminal carboxyl group of the citryl-ahLys intermediate to complete the this compound molecule.[1][3]

Aerobactin_Biosynthesis cluster_inputs Substrates cluster_pathway Biosynthetic Pathway cluster_intermediates Intermediates & Product Lysine L-Lysine IucD IucD (Monooxygenase) Lysine->IucD O₂ Citrate Citric Acid IucA IucA (Synthetase) Citrate->IucA AcetylCoA Acetyl-CoA IucB IucB (Acetyltransferase) AcetylCoA->IucB CoA hLys N⁶-hydroxy-L-lysine IucD->hLys ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine IucB->ahLys citryl_ahLys Citryl-ahLys IucA->citryl_ahLys IucC IucC (Synthetase) This compound This compound IucC->this compound hLys->IucB ahLys->IucA ahLys->IucC citryl_ahLys->IucC

Caption: The enzymatic pathway for this compound biosynthesis.

Iron Acquisition and Transport

Once synthesized, this compound is secreted into the extracellular environment to scavenge iron. The resulting ferric-aerobactin complex is then recognized and transported back into the bacterium.

  • Secretion: this compound is exported from the cytoplasm into the extracellular space.

  • Iron Chelation: In the host environment, this compound binds with high affinity to ferric iron (Fe³⁺), forming the stable ferric-aerobactin complex.

  • Receptor Binding: The ferric-aerobactin complex is specifically recognized by the outer membrane receptor protein IutA.[1][3]

  • Transport: The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[3] The complex is then transported into the cytoplasm, where iron is released for metabolic use, likely involving a reduction of Fe³⁺ to Fe²⁺.

Aerobactin_Transport cluster_environment Extracellular Environment cluster_cell Bacterial Cell This compound This compound Fe3 Fe³⁺ (Host Iron) This compound->Fe3 Chelation Ferricthis compound Ferric-Aerobactin IutA IutA Receptor Ferricthis compound->IutA Binding OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane ABC Transporter Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Iron Release (Reduction) Fe2 Fe²⁺ (Metabolic Use) Cytoplasm->Fe2 IutA->Periplasm Transport TonB TonB Complex TonB->IutA Energy

Caption: The mechanism of ferric-aerobactin uptake.

Experimental Protocols

The study of this compound involves a range of biochemical and microbiological techniques. Below are detailed methodologies for key cited experiments.

Heterologous in vivo Production of this compound

This protocol describes the production of this compound in an engineered, this compound-deficient E. coli strain.[1]

  • Strain Engineering: Utilize an E. coli strain that does not naturally produce this compound.

  • Gene Co-expression: Transform the host strain with a plasmid or set of plasmids containing the four this compound biosynthesis genes (iucA, iucB, iucC, iucD) from a pathogenic isolate, such as hypervirulent K. pneumoniae.

  • Culture Conditions: Grow the engineered strain in a defined iron-deficient medium (e.g., M9 minimal media) to induce the expression of the iuc operon. Culture for 18-24 hours at 37°C with aeration.

  • Supernatant Collection: Centrifuge the culture to pellet the cells. The supernatant, which contains the secreted this compound, is collected for purification.

Purification of this compound from Culture Supernatant

This method is adapted from established protocols for siderophore purification.[1]

  • Acidification: Adjust the pH of the collected culture supernatant to 2.5 using concentrated HCl.

  • Resin Adsorption: Add AmberLite XAD-4 resin (approx. 40 g/L of supernatant) to the acidified supernatant and stir overnight at 4°C. This allows the hydrophobic this compound to adsorb to the resin.

  • Washing: Filter the resin from the supernatant and wash it with deionized water to remove salts and hydrophilic impurities.

  • Elution: Elute the bound this compound from the resin using 100% methanol.

  • Detection: Monitor the fractions for the presence of iron chelators using the liquid chrome azurol S (CAS) assay. The CAS assay will show a color change (typically from blue to orange/purple) in the presence of siderophores.

  • Concentration: Combine the positive fractions and concentrate them to a residue under vacuum. The resulting material can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).

Aerobactin_Purification_Workflow start Engineered E. coli Culture (in M9 Media) supernatant Collect Supernatant (Centrifugation) start->supernatant acidify Acidify to pH 2.5 (HCl) supernatant->acidify resin Bind to XAD-4 Resin (Overnight at 4°C) acidify->resin wash Wash Resin (H₂O) resin->wash elute Elute with Methanol wash->elute cas_assay CAS Assay on Fractions elute->cas_assay cas_assay->elute Negative (Discard) pool Pool Positive Fractions cas_assay->pool Positive concentrate Concentrate Under Vacuum pool->concentrate end Purified this compound concentrate->end

Caption: Workflow for the purification of this compound.

Biological Activity Assay: Growth/Survival in Human Ascites Fluid

This assay determines the biological relevance of this compound by measuring its ability to support bacterial growth in a host-like, iron-limited environment.[10][11]

  • Bacterial Strains: Use a wild-type pathogenic strain (e.g., hvKP1) and an isogenic iucA deletion mutant (ΔiucA), which is unable to produce this compound.

  • Media: Use filter-sterilized human ascites fluid, which mimics the nutrient and iron conditions of a host infection site.

  • Experimental Setup:

    • Negative Control: Inoculate the ΔiucA mutant into 100% human ascites fluid.

    • Positive Control: Inoculate the wild-type strain into 100% human ascites fluid.

    • Complementation: Inoculate the ΔiucA mutant into ascites fluid supplemented with a known concentration of purified this compound (e.g., 1-5 µM).

  • Inoculation: Inoculate the media with a low starting bacterial density (e.g., 3 x 10³ CFU/ml).

  • Incubation: Incubate the cultures at 37°C.

  • Measurement: At various time points (e.g., 0, 3, 6, 24 hours), take aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/ml).

  • Analysis: Compare the growth curves of the different strains and conditions. A significant increase in the growth/survival of the ΔiucA mutant in the presence of purified this compound confirms its biological activity.[11]

Conclusion and Future Directions

This compound is a potent virulence factor that directly contributes to the ability of pathogenic bacteria to cause severe infections.[1][10] Its well-characterized biosynthetic pathway and its critical role in iron acquisition make its constituent enzymes, particularly the synthetases IucA and IucC, attractive targets for the development of novel anti-infective agents.[5] By inhibiting this compound production, it may be possible to disarm these pathogens, rendering them susceptible to host immune clearance without exerting direct bactericidal pressure that could drive antibiotic resistance. Further research into high-throughput screening for inhibitors of this compound synthetases and understanding the regulation of the iuc operon will be pivotal in translating this knowledge into effective clinical therapies.[6]

References

The Siderophore Aerobactin: A Technical Guide to its Discovery, Biosynthesis, and Role in Virulence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the discovery, history, and core molecular mechanisms of the siderophore aerobactin. It provides a detailed overview of its biosynthesis, iron acquisition pathway, and its significant role as a virulence factor in pathogenic bacteria. This document is intended to serve as a comprehensive resource, offering both foundational knowledge and detailed experimental protocols for researchers in microbiology, infectious diseases, and drug development.

Discovery and Historical Perspective

This compound, a hydroxamate-type siderophore, was first isolated and characterized in 1969 by Gibson and Magrath from the culture supernatant of Aerobacter aerogenes 62-I.[1] Their work laid the foundation for understanding this critical iron-chelating molecule. Subsequent research in the 1980s was pivotal in elucidating the genetic basis of this compound production. Studies on the E. coli plasmid ColV-K30 identified the this compound operon, which encompasses the genes responsible for its biosynthesis (iucA, iucB, iucC, iucD) and transport (iutA).[2] These discoveries highlighted this compound's role not just in iron acquisition but also as a significant virulence factor, particularly in pathogenic strains of Escherichia coli and later in hypervirulent Klebsiella pneumoniae.[3]

Physicochemical Properties and Iron Chelation

This compound is a mixed carboxylate-hydroxamate siderophore, a chemical characteristic that underpins its high affinity for ferric iron (Fe³⁺).[4] The molecule consists of two residues of N⁶-acetyl-N⁶-hydroxy-L-lysine linked to a molecule of citric acid.[2] This structure allows for the formation of a stable hexadentate octahedral complex with a single ferric ion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₂H₃₆N₄O₁₃
Molar Mass564.54 g/mol
Fe(III) Stability Constant (log KML)27.6 (1)[5]

The this compound Biosynthetic Pathway

The synthesis of this compound is a four-step enzymatic process encoded by the iucA, iucB, iucC, and iucD genes.[4][6] The pathway begins with the modification of L-lysine and culminates in the assembly of the final siderophore molecule.

  • Hydroxylation of L-lysine: The enzyme L-lysine-N⁶-hydroxylase (IucD) catalyzes the N-hydroxylation of L-lysine to produce N⁶-hydroxy-L-lysine. This reaction requires NADPH and FAD.[4]

  • Acetylation of N⁶-hydroxy-L-lysine: The N⁶-hydroxy-L-lysine is then acetylated by N⁶-hydroxylysine acetyltransferase (IucB), using acetyl-CoA as the acetyl group donor, to form N⁶-acetyl-N⁶-hydroxy-L-lysine (ahLys).[4]

  • First Condensation with Citrate: The this compound synthetase IucA, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, catalyzes the condensation of one molecule of ahLys with the central carboxyl group of citric acid.[4][6]

  • Second Condensation with Citrate: The second this compound synthetase, IucC, then adds a second molecule of ahLys to the other terminal carboxyl group of the citryl-ahLys intermediate to complete the this compound molecule.[4][6]

Aerobactin_Biosynthesis cluster_0 Biosynthesis of this compound L-Lysine L-Lysine N6-hydroxy-L-lysine N6-hydroxy-L-lysine L-Lysine->N6-hydroxy-L-lysine IucD (Lysine N6-hydroxylase) NADPH, FAD N6-acetyl-N6-hydroxy-L-lysine (ahLys) N6-acetyl-N6-hydroxy-L-lysine (ahLys) N6-hydroxy-L-lysine->N6-acetyl-N6-hydroxy-L-lysine (ahLys) IucB (N-hydroxylysine acetyltransferase) Acetyl-CoA Citryl-ahLys Citryl-ahLys N6-acetyl-N6-hydroxy-L-lysine (ahLys)->Citryl-ahLys This compound This compound N6-acetyl-N6-hydroxy-L-lysine (ahLys)->this compound Citric Acid Citric Acid Citric Acid->Citryl-ahLys IucA (this compound synthetase) Citryl-ahLys->this compound IucC (this compound synthetase)

This compound Biosynthesis Pathway

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKM (mM)kcat (min⁻¹)kcat/KM (M⁻¹s⁻¹)Reference(s)
IucA (from K. pneumoniae)ATP0.13 ± 0.03-3.33 x 10³[4]
Citrate0.54 ± 0.04-1.29 x 10³[4]
ahLys0.79 ± 0.0251.2 ± 0.51.10 x 10³[4]
IucC (from K. pneumoniae)ATP0.17 ± 0.0225 - 352.5 x 10³[2]
Citryl-ahLys1.32 ± 0.0825 - 353.0 x 10²[2]
ahLys1.9 ± 0.225 - 353.0 x 10²[2]
IucB-Not ReportedNot ReportedNot Reported
IucD-Not ReportedNot ReportedNot Reported

Iron Acquisition and Transport

Once secreted, this compound scavenges ferric iron from the extracellular environment. The resulting ferric-aerobactin complex is then recognized and transported into the bacterial cell through a specific high-affinity uptake system.

  • Outer Membrane Transport: The ferric-aerobactin complex binds to the outer membrane receptor protein IutA. The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.[7]

  • Periplasmic Transport and Cytoplasmic Translocation: Once in the periplasm, the ferric-aerobactin complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter.

  • Iron Release: In the cytoplasm, the ferric iron is released from the this compound molecule, likely through reduction to ferrous iron (Fe²⁺), which is then available for cellular processes.

Aerobactin_Iron_Transport cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe3+ Fe³⁺ Ferric-Aerobactin Ferric-Aerobactin Fe3+->Ferric-Aerobactin Aerobactin_out This compound Aerobactin_out->Ferric-Aerobactin IutA IutA Receptor Ferric-Aerobactin->IutA Ferric-Aerobactin_peri Ferric-Aerobactin IutA->Ferric-Aerobactin_peri PBP Periplasmic Binding Protein Ferric-Aerobactin_peri->PBP ABC ABC Transporter PBP->ABC Ferric-Aerobactin_cyto Ferric-Aerobactin ABC->Ferric-Aerobactin_cyto TonB_complex TonB-ExbB-ExbD TonB_complex->IutA Energy Fe2+ Fe²⁺ Aerobactin_cyto This compound Ferric-Aerobactin_cyto->Fe2+ Reduction Ferric-Aerobactin_cyto->Aerobactin_cyto

Ferric-Aerobactin Uptake Pathway

Regulation of this compound Production

The expression of the this compound operon is tightly regulated by the availability of iron. The key regulator is the Ferric Uptake Regulator (Fur) protein.

  • In high-iron conditions: The Fur protein, complexed with Fe²⁺ as a cofactor, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the iucABCD-iutA operon. This binding represses the transcription of the operon, thus preventing the synthesis of this compound when iron is plentiful.

  • In low-iron conditions: In an iron-depleted environment, Fe²⁺ is not available to bind to Fur. The apo-Fur protein (without iron) has a low affinity for the Fur box, leading to the derepression of the operon. This allows for the transcription of the iuc and iut genes and the subsequent production and transport of this compound to scavenge for iron.

Aerobactin_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2+_high Fe²⁺ Fur-Fe2+ Fur-Fe²⁺ Complex Fe2+_high->Fur-Fe2+ Fur_high Fur Fur_high->Fur-Fe2+ Fur_box_high Fur Box Fur-Fe2+->Fur_box_high Binds Transcription_Repressed Transcription Repressed Fur-Fe2+->Transcription_Repressed iucABCD_iutA_high iucABCD iutA Fur_low Apo-Fur Fur_box_low Fur Box Fur_low->Fur_box_low No Binding iucABCD_iutA_low iucABCD iutA Transcription_Active Transcription Active iucABCD_iutA_low->Transcription_Active Aerobactin_Production This compound Production Transcription_Active->Aerobactin_Production

Regulation of the this compound Operon by Fur

Role in Bacterial Virulence

This compound is a critical virulence factor for a number of pathogenic bacteria, including uropathogenic E. coli and hypervirulent Klebsiella pneumoniae.[3] Its ability to efficiently sequester iron from the host environment, where free iron is extremely limited due to host iron-binding proteins like transferrin and lactoferrin, provides a significant growth advantage to invading pathogens.

In hypervirulent K. pneumoniae, this compound has been shown to be the dominant siderophore contributing to its enhanced virulence.[8] Studies have demonstrated that the inability to produce this compound, but not other siderophores like enterobactin, salmochelin, or yersiniabactin, significantly attenuates the virulence of these strains in mouse models of infection.[3]

Table 3: Contribution of this compound to Virulence of Klebsiella pneumoniae

Strain/ConditionLD₅₀ (CFU/mL)Mouse ModelReference(s)
This compound-positive K. pneumoniae2.25 x 10⁵BALB/c mice[3]
rmpA-positive K. pneumoniae1.13 x 10⁵BALB/c mice[3]
Classical K. pneumoniae (cKP)1.36 x 10⁹BALB/c mice[3]
Hypervirulent K. pneumoniae (hvKP1)3.0 x 10² (subcutaneous challenge)Outbred CD1 mice[7]
hvKP1 ΔiucA (this compound deficient)Significantly higher than wild-typeOutbred CD1 mice[7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Materials:

  • CAS solution: 60.5 mg of Chrome Azurol S in 50 mL of water.

  • HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of water.

  • FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • CAS assay solution: Mix the CAS and FeCl₃ solutions, then slowly add the HDTMA solution while stirring.

Protocol (Liquid Assay):

  • Grow bacterial cultures in iron-deficient medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix the culture supernatant with the CAS assay solution (e.g., in a 1:1 ratio).

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores.

Isolation and Purification of this compound

Protocol:

  • Grow a large volume of bacterial culture in an iron-deficient minimal medium.

  • Centrifuge the culture to remove bacterial cells.

  • Acidify the supernatant to approximately pH 6.0 with HCl.

  • Apply the supernatant to a column packed with an adsorbent resin (e.g., Amberlite XAD-4).

  • Wash the column with deionized water to remove salts and other unbound components.

  • Elute the bound this compound with a solvent such as methanol.

  • Monitor the fractions for the presence of siderophores using the CAS assay.

  • Pool the positive fractions and concentrate them under reduced pressure.

  • Further purify the this compound using techniques such as high-performance liquid chromatography (HPLC).

HPLC-MS/MS Analysis of this compound

Protocol:

  • Prepare culture supernatants for analysis by centrifugation and filtration.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Monitor the eluent using a mass spectrometer operating in positive ion mode.

  • Detect this compound by its specific mass-to-charge ratio (m/z) of 565.2 [M+H]⁺.

  • Confirm the identity of this compound by tandem mass spectrometry (MS/MS) and comparison of the fragmentation pattern with a known standard.

Construction of an iucA Knockout Mutant using Lambda Red Recombinase

This protocol outlines the general steps for creating a gene knockout in E. coli using the lambda red recombinase system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda red recombinase).

  • Template plasmid carrying an antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin).

  • Primers with 5' extensions homologous to the regions flanking the iucA gene and 3' ends that anneal to the template plasmid.

Protocol:

  • Prepare the antibiotic resistance cassette: Perform PCR using the specific primers and the template plasmid to amplify the antibiotic resistance gene with flanking regions homologous to the iucA gene.

  • Prepare electrocompetent cells: Grow the E. coli strain harboring pKD46 at 30°C to an OD₆₀₀ of ~0.6. Induce the expression of the lambda red recombinase by shifting the temperature to 42°C for 15 minutes.

  • Electroporation: Electroporate the purified PCR product into the induced, electrocompetent cells.

  • Selection of mutants: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for colonies where the iucA gene has been replaced by the resistance cassette.

  • Verification: Confirm the gene knockout by PCR using primers that flank the iucA gene and by sequencing.

  • (Optional) Removal of the antibiotic resistance cassette: Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20) to remove the antibiotic resistance gene via recombination at the FRT sites, leaving a small "scar" sequence.

Conclusion and Future Directions

This compound remains a subject of intense research due to its critical role in the virulence of several clinically important pathogens. The detailed understanding of its biosynthesis and transport mechanisms has opened avenues for the development of novel anti-infective strategies. Targeting the this compound system, either by inhibiting its synthesis or by blocking its transport, represents a promising antivirulence approach that could disarm pathogens without exerting strong selective pressure for resistance. Future research will likely focus on the development of specific inhibitors for the Iuc enzymes and the structural and functional characterization of the entire this compound transport machinery. Such efforts will be crucial in the ongoing battle against multidrug-resistant bacteria.

References

A Technical Guide to the Aerobactin Biosynthesis Pathway in Escherichia coli and Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aerobactin is a citrate-hydroxamate siderophore, a high-affinity iron-chelating molecule, produced by various pathogenic Gram-negative bacteria, including strains of Escherichia coli and Klebsiella pneumoniae.[1][2] Its production is a critical virulence factor, particularly in hypervirulent Klebsiella pneumoniae (hvKp), where it plays a pivotal role in acquiring iron from the host environment, thereby enabling systemic infection and survival.[3][4][5] The biosynthesis of this compound is orchestrated by the enzymes encoded by the iucABCD operon, with its transport mediated by the iutA outer membrane receptor.[1][6] Given its crucial role in pathogenesis and its prevalence in highly virulent and multidrug-resistant strains, the this compound biosynthesis pathway presents a compelling target for the development of novel anti-virulence therapeutics.[3][4] This document provides a detailed overview of the this compound biosynthesis pathway, including its genetic basis, enzymatic steps, regulation, and the experimental methodologies used for its investigation.

The Core Biosynthesis Pathway

The synthesis of this compound is a four-step enzymatic process that converts two molecules of L-lysine and one molecule of citrate into the final siderophore. The genetic blueprint for this pathway is typically found on virulence plasmids, such as ColV plasmids in E. coli, or integrated into chromosomal pathogenicity islands.[6][7][8] The operon consists of four biosynthetic genes, iucA, iucB, iucC, and iucD, and a gene for the outer membrane receptor, iutA, responsible for the uptake of ferric-aerobactin.[1][9]

The enzymatic cascade proceeds as follows:

  • IucD (L-lysine-N6-hydroxylase): The pathway begins with the hydroxylation of L-lysine at the N6 position to produce N6-hydroxylysine. This reaction is catalyzed by the enzyme IucD.

  • IucB (N6-hydroxylysine-O-acetyltransferase): The N6-hydroxylysine intermediate is then acetylated by IucB to form N6-acetyl-N6-hydroxy-L-lysine (ahLys).[4]

  • IucA (this compound Synthetase): The first synthetase, IucA, a member of the NRPS-Independent Siderophore (NIS) synthetase family, catalyzes the ATP-dependent ligation of one molecule of ahLys to a primary carboxylate group of citrate, forming N-(3-carboxy-3-hydroxy-1-oxopropyl)-N'-(5-(N-hydroxyacetamido)pentyl)lysinamide.[2][4]

  • IucC (this compound Synthetase): The second synthetase, IucC, which shares structural and functional similarities with IucA, catalyzes the final step: the ligation of a second molecule of ahLys to the other primary carboxylate of the citrate moiety, completing the synthesis of this compound.[3][4]

Aerobactin_Biosynthesis_Pathway Lysine 2x L-Lysine N6_Hydroxylysine N6-Hydroxylysine Lysine->N6_Hydroxylysine Citrate Citrate Citryl_ahLys Citryl-ahLys Citrate->Citryl_ahLys ahLys 2x N6-acetyl-N6-hydroxy-L-lysine (ahLys) N6_Hydroxylysine->ahLys ahLys->Citryl_ahLys This compound This compound Citryl_ahLys->this compound IucD IucD IucD->Lysine IucB IucB IucB->N6_Hydroxylysine IucA IucA IucA->Citryl_ahLys IucC IucC IucC->this compound

Caption: The enzymatic pathway for this compound synthesis from L-lysine and citrate.

Quantitative Data

Quantitative analysis of the this compound pathway provides crucial insights into its efficiency and regulation. While comprehensive data across all conditions is limited, studies on enzymes from hypervirulent K. pneumoniae have established key kinetic parameters.

Table 1: Steady-State Kinetic Parameters of IucA and IucC

This table summarizes the apparent steady-state kinetic parameters for the synthetases IucA and IucC from hvKp. The data reflects the efficiency of these enzymes in utilizing their respective substrates.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
IucA N6-acetyl-N6-hydroxy-L-lysine240 ± 300.81 ± 0.033,400[2]
Citrate1300 ± 2000.81 ± 0.05620[2]
ATP230 ± 300.83 ± 0.033,600[2]
IucC Citryl-ahLys170 ± 200.25 ± 0.011,500[1]
N6-acetyl-N6-hydroxy-L-lysine30 ± 50.24 ± 0.018,000[1]
ATP120 ± 200.25 ± 0.012,100[1]
Table 2: Siderophore Production in K. pneumoniae

In hypervirulent strains of K. pneumoniae, this compound is the dominant siderophore produced, often accounting for over 90% of the total siderophore output under iron-limiting conditions.[4]

Strain / ConditionSiderophoreProduction LevelMethodReference
hvKP1 (wild-type)Total SiderophoresHighCAS Assay[5]
hvKP1 ΔiucA (this compound deficient)Total SiderophoresSignificantly ReducedCAS Assay[5]
hvKP StrainsThis compound>90% of totalNot specified[4]

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Heterologous in vivo this compound Production

This protocol confirms that the iucA-D genes are sufficient for this compound synthesis.

  • Gene Cloning: The four genes, iucA, iucB, iucC, and iucD, from a source like a hvKp strain, are cloned into compatible expression vectors (e.g., Duet-series plasmids).[1] For instance, iucB and iucD can be cloned into a CDFDuet-1 plasmid, while iucA and iucC are cloned into a pETDuet-1 plasmid.[1]

  • Transformation: The plasmids are co-transformed into an E. coli strain deficient in siderophore production (e.g., a strain with enterobactin synthesis knocked out).

  • Expression: The transformed E. coli is cultured in an iron-deficient medium. Gene expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Detection: The culture supernatant is collected, and the presence of this compound is confirmed using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

in vitro Reconstitution of the Pathway

This method uses purified enzymes to synthesize this compound, allowing for detailed kinetic and mechanistic studies.

  • Protein Expression and Purification: Each of the four Iuc enzymes is individually overexpressed (often with an affinity tag like a His-tag) in E. coli and purified using chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).[2]

  • Enzyme Assay: The purified enzymes (IucA, IucB, IucC, IucD) are combined in a reaction buffer containing the necessary substrates (L-lysine, citrate, acetyl-CoA, ATP, NADPH) and cofactors (e.g., MgCl2).

  • Reaction and Analysis: The reaction is incubated at an optimal temperature (e.g., 37°C). The production of this compound is monitored over time by analyzing samples via LC-MS.[1]

Siderophore Detection (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.

  • Reagent Preparation: The CAS assay solution is prepared by mixing a solution of HDTMA (hexadecyltrimethylammonium bromide) and piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer with a solution of CAS and FeCl3.

  • Assay Procedure: A sample of the bacterial culture supernatant is mixed with the CAS assay solution.

  • Result Interpretation: In the presence of a siderophore like this compound, iron is removed from the CAS-iron complex, causing a color change from blue to orange/purple. The change in absorbance (typically read at 630 nm) is proportional to the amount of siderophore produced.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Analysis cluster_analysis Detection & Confirmation start Isolate hvKp Genomic DNA clone Clone iucA-D genes into expression vectors start->clone transform Transform into siderophore-deficient E. coli clone->transform induce Induce gene expression (e.g., with IPTG) transform->induce culture Culture in iron-deficient medium induce->culture harvest Harvest supernatant culture->harvest cas CAS Assay for Siderophore Activity harvest->cas lcms LC-MS for specific detection of this compound harvest->lcms result Confirm this compound Production lcms->result Aerobactin_Regulation cluster_high_iron High Iron Concentration cluster_low_iron Low Iron Concentration Fe_high Fe²⁺ Fur_active Fur-Fe²⁺ (Active Repressor) Fe_high->Fur_active iuc_operon_off iucABCD-iutA Operon Fur_active->iuc_operon_off Binds to Fur Box Transcription_off Transcription OFF iuc_operon_off->Transcription_off Fur_inactive Apo-Fur (Inactive) iuc_operon_on iucABCD-iutA Operon Transcription_on Transcription ON (this compound Synthesis) iuc_operon_on->Transcription_on

References

The Role of Aerobactin in Bacterial Iron Acquisition and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment, where it is tightly sequestered, is a major determinant of virulence. Bacteria have evolved sophisticated mechanisms to scavenge this essential metal, a primary one being the production and utilization of high-affinity iron chelators known as siderophores. Aerobactin, a hydroxamate-type siderophore, is a key virulence factor for a number of clinically significant Gram-negative bacteria, including extraintestinal pathogenic Escherichia coli (ExPEC) and hypervirulent Klebsiella pneumoniae (hvKP). This technical guide provides an in-depth exploration of the multifaceted role of this compound in bacterial iron acquisition and metabolism. It covers the biosynthesis of this compound, the intricate mechanisms of its transport, the tight regulation of its production, and its significant contribution to bacterial pathogenesis. This guide also presents key quantitative data, detailed experimental protocols for studying the this compound system, and visual representations of the relevant molecular pathways to serve as a comprehensive resource for researchers in microbiology, infectious diseases, and drug development.

Introduction to this compound

This compound is a bacterial siderophore produced by various members of the Enterobacteriaceae family.[1] It is a crucial virulence factor that enables bacteria to thrive in iron-depleted environments, such as those encountered within a host organism.[2][3] By efficiently chelating ferric iron (Fe³⁺), this compound facilitates its uptake into the bacterial cell, thereby supporting growth and proliferation during infection.[4] The this compound system, encoded by the iuc (iron uptake chelate) and iut (iron uptake transport) genes, is often located on virulence plasmids, highlighting its role in pathogenicity.[5]

This compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that converts L-lysine and citric acid into the final siderophore molecule. The pathway is encoded by the iucA, iucB, iucC, and iucD genes.[5]

  • Hydroxylation of L-lysine: The process begins with the hydroxylation of the ε-amino group of L-lysine to N⁶-hydroxy-L-lysine, a reaction catalyzed by the enzyme IucD, a monooxygenase.[6]

  • Acetylation of N⁶-hydroxy-L-lysine: The hydroxylated lysine is then acetylated by the acetyltransferase IucB to form N⁶-acetyl-N⁶-hydroxy-L-lysine.[6]

  • Condensation with Citrate: Two molecules of N⁶-acetyl-N⁶-hydroxy-L-lysine are sequentially condensed with citric acid. The first molecule is added by the synthetase IucA, and the second is added by the synthetase IucC, to form this compound.[6]

Aerobactin_Biosynthesis cluster_0 This compound Biosynthesis Pathway L-Lysine L-Lysine N6-hydroxy-L-lysine N6-hydroxy-L-lysine L-Lysine->N6-hydroxy-L-lysine IucD N6-acetyl-N6-hydroxy-L-lysine N6-acetyl-N6-hydroxy-L-lysine N6-hydroxy-L-lysine->N6-acetyl-N6-hydroxy-L-lysine IucB This compound This compound N6-acetyl-N6-hydroxy-L-lysine->this compound IucA, IucC Citric Acid Citric Acid Citric Acid->this compound IucD IucD (Monooxygenase) IucB IucB (Acetyltransferase) IucA IucA (Synthetase) IucC IucC (Synthetase)

Diagram 1: this compound Biosynthesis Pathway.

Ferric-Aerobactin Transport and Iron Release

Once secreted, this compound binds to extracellular Fe³⁺ with high affinity. The resulting ferric-aerobactin complex is then recognized and transported into the bacterial cell through a specific uptake system.

  • Outer Membrane Transport: The ferric-aerobactin complex is recognized by a specific outer membrane receptor protein, IutA.[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.

  • Periplasmic Transport and Inner Membrane Translocation: After translocation into the periplasm, the ferric-aerobactin complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC (ATP-binding cassette) transporter.

  • Iron Release: Within the cytoplasm, iron is released from the this compound molecule, likely through reduction of Fe³⁺ to Fe²⁺. The exact mechanism of iron release is not fully elucidated but is crucial for making the iron metabolically available.

Regulation of the this compound System

The expression of the this compound biosynthesis and transport genes is tightly regulated to ensure that the siderophore is produced only under iron-limiting conditions, thereby conserving cellular resources and preventing iron toxicity. The primary regulator of the this compound operon is the Ferric Uptake Regulator (Fur) protein.[7]

  • Iron-Replete Conditions: In the presence of sufficient intracellular iron, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fe²⁺-Fur complex then binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the iuc operon.[8] This binding physically blocks the binding of RNA polymerase, thereby repressing the transcription of the this compound genes.[9]

  • Iron-Limiting Conditions: Under iron starvation, the intracellular Fe²⁺ concentration decreases, leading to the dissociation of Fe²⁺ from the Fur protein. The apo-Fur (iron-free) protein has a low affinity for the Fur box and detaches from the DNA. This allows RNA polymerase to access the promoter and initiate the transcription of the iuc genes, leading to the production of this compound.[10]

Fur_Regulation cluster_0 Iron-Replete Conditions cluster_1 Iron-Limiting Conditions High Iron High Iron Fur Fur High Iron->Fur binds Fe2+-Fur Complex Fe2+-Fur Complex Fur->Fe2+-Fur Complex iuc Promoter iuc Promoter (Fur Box) Fe2+-Fur Complex->iuc Promoter binds Transcription Blocked Transcription Blocked iuc Promoter->Transcription Blocked Low Iron Low Iron Apo-Fur Apo-Fur Low Iron->Apo-Fur leads to iuc Promoter_2 iuc Promoter (Fur Box) Apo-Fur->iuc Promoter_2 dissociates from Transcription Active Transcription Active iuc Promoter_2->Transcription Active

Diagram 2: Regulation of the this compound Operon by Fur.

Quantitative Data on this compound Function

The efficiency of this compound in iron acquisition and its impact on bacterial growth are underscored by quantitative data from various studies.

ParameterValueBacterial Species/ConditionReference
Fe³⁺ Stability Constant (Kf) 10²².⁹-[11]
Siderophore Production 6- to 10-fold increaseHypervirulent Klebsiella pneumoniae vs. classical K. pneumoniae[5][7]
This compound Concentration 138 µg/mL (median)Hypervirulent K. pneumoniae in human ascites fluid[5]
This compound Concentration 190 µg/mL (median)Hypervirulent K. pneumoniae in iron-poor minimal medium[5]
Effect on Growth Enables growth in iron-depleted media where mutants fail to growYersinia pseudotuberculosis[10]
Effect on Growth Addition of 640 nM this compound significantly increases growth of an this compound-deficient mutant in human ascites fluid.Klebsiella pneumoniae[12]

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-hexadecyltrimethylammonium bromide (HDTMA) complex, resulting in a color change to orange.

Materials:

  • CAS solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of ddH₂O.

  • CAS assay solution: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add this mixture to Solution 3 with constant stirring. Autoclave and store in the dark.

  • CAS agar plates: Mix 9 parts of autoclaved and cooled (to 50°C) nutrient agar with 1 part of CAS assay solution. Pour into sterile petri dishes.

Procedure:

  • Culture the bacterial strain of interest in an iron-deficient medium.

  • Spot a small volume (e.g., 10 µl) of the bacterial culture onto the center of a CAS agar plate.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.

  • Observe the plate for the formation of an orange halo around the bacterial growth, indicating siderophore production. The diameter of the halo can be measured for semi-quantitative analysis.

Quantitative Real-Time PCR (qRT-PCR) for iuc Gene Expression

This protocol allows for the quantification of the expression levels of the this compound biosynthesis genes (iucA, iucB, iucC, iucD).

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (containing SYBR Green)

  • Primers for iuc genes and a housekeeping gene (e.g., rpoB, gyrA)

Procedure:

  • Bacterial Culture: Grow bacteria under iron-replete (e.g., LB broth) and iron-limiting (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl) conditions.

  • RNA Extraction: Harvest bacterial cells in the mid-logarithmic phase of growth and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target iuc genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-limiting and iron-replete conditions, normalized to the housekeeping gene.[10]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification

HPLC-MS/MS provides a highly sensitive and specific method for the detection and quantification of this compound in bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant

  • HPLC system coupled to a tandem mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

Procedure:

  • Sample Preparation: Grow bacteria in iron-deficient medium. Centrifuge the culture to pellet the cells and filter-sterilize the supernatant.

  • HPLC Separation: Inject the supernatant onto the C18 column. Elute this compound using a gradient of mobile phase B. A typical gradient might be 5-95% B over 20-30 minutes.

  • MS/MS Detection: Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) and its characteristic fragment ions in Multiple Reaction Monitoring (MRM) mode. For this compound, the transition of m/z 565 → 205 is often used.[13]

  • Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the bacterial supernatant by comparing its peak area to the standard curve.

Role of this compound in Bacterial Virulence

The ability to acquire iron via this compound is a significant contributor to the virulence of many pathogenic bacteria.

  • Growth in Host Tissues: this compound enables bacteria to overcome the iron-limited environment of the host, allowing for replication and dissemination.[3]

  • Increased Pathogenicity: Studies have shown a strong correlation between the presence of the this compound system and the virulence of clinical isolates of E. coli and K. pneumoniae.[2][5] For instance, hypervirulent K. pneumoniae strains produce significantly more this compound than their classical counterparts, which is directly linked to their enhanced virulence.[7]

  • Biofilm Formation and Stress Resistance: this compound-mediated iron acquisition has also been shown to play a role in biofilm formation and resistance to oxidative stress in some bacteria, such as Yersinia pseudotuberculosis.[10]

This compound as a Target for Drug Development

Given its critical role in bacterial virulence, the this compound biosynthesis and transport system represents a promising target for the development of novel antimicrobial agents.

  • Inhibitors of Biosynthesis: Small molecules that inhibit the enzymes of the this compound biosynthesis pathway (IucA, IucB, IucC, IucD) could prevent bacteria from producing this crucial siderophore, thereby limiting their ability to acquire iron and grow within the host.

  • "Trojan Horse" Strategy: Antibiotics can be chemically linked to this compound. The bacteria would then actively transport the antibiotic-siderophore conjugate into the cell via the IutA receptor, leading to targeted delivery of the drug and enhanced efficacy.

  • Targeting the Receptor: Development of molecules that block the IutA receptor could prevent the uptake of ferric-aerobactin, effectively starving the bacteria of iron.

Conclusion

This compound plays a central and well-defined role in the iron metabolism and pathogenesis of a range of important bacterial pathogens. Its efficient iron-scavenging capabilities, coupled with a sophisticated transport and regulatory system, make it a key determinant of bacterial survival and virulence in the iron-limited environment of the host. A thorough understanding of the molecular mechanisms underlying this compound biosynthesis, transport, and regulation is crucial for the development of novel therapeutic strategies to combat infections caused by this compound-producing bacteria. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important virulence factor and explore its potential as a therapeutic target.

References

The iucABCD Operon: A Technical Guide to Aerobactin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerobactin, a hydroxamate-type siderophore, is a crucial virulence factor for a variety of pathogenic bacteria, including extraintestinal pathogenic Escherichia coli (ExPEC) and hypervirulent Klebsiella pneumoniae (hvKP).[1] Its high affinity for ferric iron allows these pathogens to scavenge this essential nutrient from the host environment, thereby promoting their survival and proliferation. The biosynthesis of this compound is orchestrated by the enzymes encoded by the iucABCD operon. This technical guide provides an in-depth overview of the genetic organization, biochemical function, and regulation of this operon, along with detailed experimental protocols for its study, making it a valuable resource for researchers in microbiology, infectious diseases, and drug development targeting novel antivirulence strategies.

Genetic Organization of the iucABCD Operon

The iucABCD genes are typically organized as a single transcriptional unit, or operon, often located on virulence plasmids, such as the ColV-K30 plasmid in E. coli, but can also be found on the chromosome.[2][3][4] The gene order is generally conserved as iucA-iucB-iucC-iucD, and it is often found alongside the iutA gene, which encodes the outer membrane receptor for ferric-aerobactin uptake.[3] The genes within the iucABCD cluster are tightly coupled, sometimes without any intervening non-coding sequences.[5] This organization likely facilitates the coordinated expression of the biosynthetic enzymes.[5]

The this compound Synthesis Pathway

The synthesis of this compound from L-lysine and citrate is a four-step enzymatic cascade catalyzed by the IucA, IucB, IucC, and IucD proteins.[6][7][8]

  • L-lysine-N6-hydroxylase (IucD): The pathway initiates with the hydroxylation of the N6-amino group of L-lysine to form N6-hydroxy-L-lysine.[8] This reaction is catalyzed by IucD, a monooxygenase.

  • N6-hydroxy-L-lysine acetyltransferase (IucB): The newly formed N6-hydroxy-L-lysine is then acetylated by IucB, an acetyltransferase, to produce N6-acetyl-N6-hydroxy-L-lysine (ahLys).[7][8]

  • Citrate-ahLys ligase (IucA): IucA, an this compound synthetase, catalyzes the ATP-dependent ligation of one molecule of ahLys to the C6 carboxyl group of citrate, forming Nα-citryl-Nε-acetyl-Nε-hydroxylysine.[6][9]

  • This compound synthetase (IucC): The final step is the addition of a second molecule of ahLys to the other terminal carboxyl group of the citrate moiety of the intermediate from the previous step. This reaction is catalyzed by IucC, another this compound synthetase, to yield the final this compound molecule.[6][9]

Aerobactin_Synthesis_Pathway cluster_0 Step 1 & 2: ahLys Synthesis cluster_1 Step 3 & 4: this compound Assembly L-Lysine L-Lysine N6-hydroxy-L-lysine N6-hydroxy-L-lysine L-Lysine->N6-hydroxy-L-lysine IucD (Hydroxylase) ahLys N6-acetyl-N6-hydroxy-L-lysine N6-hydroxy-L-lysine->ahLys IucB (Acetyltransferase) Citrate Citrate Intermediate Nα-citryl-Nε-acetyl- Nε-hydroxylysine Citrate->Intermediate IucA (Synthetase) + ahLys This compound This compound Intermediate->this compound IucC (Synthetase) + ahLys

Figure 1. The biochemical pathway of this compound synthesis.

Regulation of the iucABCD Operon

The expression of the iucABCD operon is tightly regulated by the availability of iron, primarily through the action of the Ferric Uptake Regulator (Fur) protein.[10]

Fur-Mediated Repression

Under iron-replete conditions, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located within the promoter region of the iucABCD operon.[9] This binding event physically blocks the binding of RNA polymerase, thereby repressing the transcription of the operon and halting this compound synthesis.[11] When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein and its detachment from the Fur box. This de-repression allows RNA polymerase to access the promoter and initiate transcription of the iucABCD genes, leading to the production of this compound to scavenge for iron.[10]

Fur_Regulation_Pathway cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ (High) Fur_active Fur-Fe²⁺ Complex Fe2_high->Fur_active Binds Fe2_low Fe²⁺ (Low) Fur_box_bound Fur Box (Bound) Fur_active->Fur_box_bound Binds iucABCD_operon_off iucABCD Operon (Transcription OFF) Fur_box_bound->iucABCD_operon_off Represses Fur_inactive Apo-Fur Fe2_low->Fur_inactive Dissociates Fur_box_unbound Fur Box (Unbound) Fur_inactive->Fur_box_unbound No Binding iucABCD_operon_on iucABCD Operon (Transcription ON) Fur_box_unbound->iucABCD_operon_on Allows Transcription

Figure 2. Regulation of the iucABCD operon by the Fur protein.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes of the this compound synthesis pathway and the regulation of the iucABCD operon.

Table 1: Enzyme Kinetic Parameters for IucA

SubstrateKM (µM)kcat (min-1)kcat/KM (M-1s-1)Reference
ATP130 ± 305.3 ± 0.2680
Citrate180 ± 305.3 ± 0.2490
N⁶-acetyl-N⁶-hydroxylysine (ahLys)790 ± 2051.2 ± 0.51100[2]

Note: Kinetic data for IucB, IucC, and IucD are not yet fully characterized in the literature and represent a key area for future research.

Table 2: Relative Gene Expression of the iuc Operon in Yersinia pseudotuberculosis under Different Iron Conditions

GeneFold Change (50 µM EDDHA vs. Control)Fold Change (200 µM Fe³⁺ vs. Control)Reference
iucA~250~0.2[10]
iucB~200~0.2[10]
iucC~180~0.2[10]
iucD~150~0.3[10]
iutA~300~0.1[10]

Data is estimated from graphical representation in the cited source.

Table 3: Fur Protein Binding Affinity

Fur SourceMetal Co-repressorTarget DNADissociation Constant (Kd)Reference
Bradyrhizobium japonicumFe²⁺irr promoter~2 nM[4]
Escherichia coliMn²⁺Fur box1.15 µM[12]
Escherichia coliFe²⁺Fur box1.25 µM[12]

Note: Specific Kd for E. coli Fur binding to the iucA promoter is not definitively established, but these values for other targets provide a relevant range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the iucABCD operon and this compound synthesis.

Construction of an iucA Knockout Mutant

This protocol describes the generation of a gene deletion mutant using the lambda Red recombinase system, a common method for genetic manipulation in E. coli.

Materials:

  • E. coli strain harboring the pKD46 plasmid (expressing lambda Red recombinase)

  • pKD4 or similar plasmid carrying a selectable antibiotic resistance gene flanked by FRT sites

  • Primers with 5' extensions homologous to the regions flanking iucA and 3' ends complementary to the resistance cassette

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics and L-arabinose

Procedure:

  • Prepare electrocompetent cells: Grow the E. coli strain containing pKD46 at 30°C in LB broth supplemented with ampicillin and L-arabinose to an OD₆₀₀ of 0.4-0.6 to induce the expression of the lambda Red recombinase.

  • Generate the knockout cassette: Amplify the antibiotic resistance cassette from the template plasmid (e.g., pKD4) using the designed primers.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection of mutants: Plate the transformed cells on LB agar containing the appropriate antibiotic to select for colonies where the resistance cassette has replaced the iucA gene.

  • Verification: Verify the correct gene replacement by PCR using primers flanking the iucA gene and sequencing of the PCR product.

  • (Optional) Removal of the resistance cassette: Transform the verified mutant with a plasmid expressing the FLP recombinase to remove the antibiotic resistance cassette, leaving a small "scar" sequence.

Quantitative Real-Time PCR (qRT-PCR) for iucABCD Expression

This protocol details the measurement of iucABCD transcript levels in response to iron availability.

Materials:

  • Bacterial cultures grown under iron-replete and iron-depleted conditions (e.g., using an iron chelator like 2,2'-dipyridyl).

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding reagents for cDNA synthesis

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers specific for iucA, iucB, iucC, iucD, and a housekeeping gene (e.g., rpoB, gyrA)

  • qRT-PCR instrument

Procedure:

  • RNA extraction: Isolate total RNA from bacterial cultures grown under the desired conditions.

  • DNase treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

  • Data analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions, normalized to the expression of the housekeeping gene.[13]

Electrophoretic Mobility Shift Assay (EMSA) for Fur Binding

This protocol is used to qualitatively assess the binding of the Fur protein to the iucA promoter region.

Materials:

  • Purified Fur protein

  • A DNA probe corresponding to the iucA promoter region containing the Fur box, labeled with a detectable marker (e.g., biotin or a radioactive isotope)

  • Unlabeled competitor DNA probe (for competition assays)

  • Binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC))

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer

  • Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

  • Binding reaction: Incubate the labeled DNA probe with varying concentrations of purified Fur protein in the binding buffer. Include reactions with and without the metal corepressor (e.g., MnCl₂ or FeCl₂). For competition assays, add an excess of the unlabeled probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.

  • Detection: Transfer the DNA from the gel to a membrane (if using a non-radioactive label) and detect the labeled probe. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.

In Vitro this compound Synthesis Assay

This protocol allows for the biochemical reconstitution of the this compound synthesis pathway using purified enzymes.

Materials:

  • Purified IucA, IucB, IucC, and IucD proteins

  • Substrates: L-lysine, citrate, ATP, acetyl-CoA, and a reducing agent like NADPH

  • Reaction buffer (e.g., HEPES buffer with MgCl₂)

  • Method for detecting this compound (e.g., HPLC-MS)

Procedure:

  • Reaction setup: Combine the purified Iuc enzymes and all necessary substrates in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

  • Product analysis: Analyze the reaction mixture for the presence of this compound using a sensitive analytical technique like HPLC-MS.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_biochemistry Biochemical Analysis knockout Construct iucA Knockout Mutant qRT_PCR Perform qRT-PCR for iucABCD Expression knockout->qRT_PCR Analyze effect of gene deletion protein_purification Purify IucA, IucB, IucC, IucD and Fur Proteins EMSA Perform EMSA for Fur-DNA Binding protein_purification->EMSA in_vitro_synthesis Conduct in vitro This compound Synthesis Assay protein_purification->in_vitro_synthesis enzyme_kinetics Determine Enzyme Kinetic Parameters in_vitro_synthesis->enzyme_kinetics Quantify activity

Figure 3. A typical experimental workflow for studying the iucABCD operon.

Conclusion and Future Directions

The iucABCD operon and the this compound synthesis pathway it encodes represent a critical virulence mechanism for several clinically important bacterial pathogens. A thorough understanding of the molecular details of this system is paramount for the development of novel anti-infective therapies. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge and providing detailed experimental frameworks for further investigation.

Future research should focus on several key areas. Firstly, the detailed kinetic characterization of IucB, IucC, and IucD is essential for a complete quantitative understanding of the this compound synthesis pathway. Secondly, a precise determination of the binding affinity of the Fur-Fe²⁺ complex to the iucA promoter will provide deeper insights into the regulation of this system. Finally, the structural elucidation of all the Iuc enzymes will pave the way for structure-based drug design of inhibitors that could serve as novel antivirulence agents, disarming pathogens without exerting direct bactericidal pressure that can lead to resistance.

References

The Aerobactin Receptor (IutA): A Comprehensive Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. For pathogenic bacteria, the acquisition of iron from the host environment is a major challenge and a key determinant of virulence. Many Gram-negative bacteria have evolved sophisticated high-affinity iron acquisition systems, among which is the aerobactin system. This system consists of the siderophore this compound, which chelates ferric iron (Fe³⁺), and a dedicated outer membrane receptor, IutA, responsible for its transport into the periplasm. This technical guide provides an in-depth examination of the structure and function of the this compound receptor IutA, detailing its molecular architecture, transport mechanism, regulation, and its crucial role in bacterial pathogenesis. Furthermore, this guide outlines detailed experimental protocols for the study of IutA and presents available quantitative data to serve as a resource for researchers in microbiology, infectious disease, and drug development.

Introduction

The this compound iron acquisition system is a key virulence factor for many pathogenic Enterobacteriaceae, including uropathogenic Escherichia coli (UPEC) and hypervirulent Klebsiella pneumoniae (hvKP).[1][2] The system is encoded by the iucA, iucB, iucC, iucD, and iutA genes, typically located on virulence plasmids.[3][4] The iucA-D genes direct the synthesis of the siderophore this compound, a molecule with a high affinity for ferric iron.[3] Once this compound scavenges iron from the host environment, the resulting ferric-aerobactin complex is recognized and transported across the bacterial outer membrane by the IutA protein, the focus of this guide.[5] The transport is an active process, energized by the TonB-ExbB-ExbD complex located in the inner membrane.[6] Understanding the structure and function of IutA is critical for developing novel antimicrobial strategies that target this essential nutrient uptake pathway.

Structure of the this compound Receptor IutA

While a complete high-resolution crystal structure for IutA is not currently available in the Protein Data Bank, its structure can be confidently inferred from its homology to other well-characterized TonB-dependent transporters (TBDTs).

2.1. Overall Architecture IutA is a TonB-dependent outer membrane receptor. This family of proteins shares a conserved structural fold consisting of two principal domains:

  • C-Terminal β-Barrel Domain: This domain is composed of 22 antiparallel β-strands that embed into the outer membrane, forming a channel or pore through which the substrate passes. The loops connecting the β-strands are exposed to the extracellular environment and are responsible for the specific recognition and binding of the ferric-aerobactin complex.

  • N-Terminal Plug (or Cork) Domain: This globular domain is located inside the β-barrel and occludes the channel in the absence of a substrate. The plug domain plays a crucial role in gating the channel and preventing the non-specific passage of molecules. It also contains the "TonB box," a conserved sequence motif near the N-terminus that physically interacts with the TonB protein to transduce energy for transport.

2.2. Quantitative Structural Data Specific quantitative data on IutA's binding affinities and transport kinetics are not readily available in the reviewed literature. However, data regarding its molecular weight and size have been reported.

ParameterOrganismValueReference
Molecular Weight Escherichia coli~74 kDa[4]
Escherichia coli~75 kDa[7][8]
Vibrio sp. SD00477.906 kDa (deduced)[9]
Klebsiella pneumoniae80.853 kDa (calculated)[6]
Amino Acid Count Vibrio sp. SD004706[9]
Klebsiella pneumoniae733[6]
Binding Affinity (Kd) -Not Reported-
Transport Kinetics (Km, Vmax) -Not Reported-

Function and Mechanism of Transport

The primary function of IutA is the specific recognition and energy-dependent transport of ferric-aerobactin across the bacterial outer membrane.

3.1. Ligand Recognition and Binding The extracellular loops of the IutA β-barrel form a specific binding pocket for the ferric-aerobactin complex. This interaction is highly specific and is the first critical step in iron acquisition via this pathway.

3.2. TonB-Dependent Transport Transport of the ferric-aerobactin complex into the periplasm is an active process that requires energy derived from the proton motive force of the cytoplasmic membrane. This energy is transduced to IutA by the TonB-ExbB-ExbD protein complex.

The proposed mechanism follows these steps:

  • Binding: Ferric-aerobactin binds to the extracellular face of IutA, inducing a conformational change in the receptor.

  • TonB Interaction: This conformational change is propagated to the periplasmic side of IutA, exposing the TonB box on the plug domain. The TonB protein, anchored in the inner membrane and extending into the periplasm, then interacts with the TonB box of IutA.

  • Energy Transduction & Unfolding: Energy from the proton motive force is transduced through TonB, causing a significant conformational change in the IutA plug domain, leading to its partial unfolding or displacement.

  • Substrate Translocation: The displacement of the plug domain opens the channel, allowing the ferric-aerobactin complex to be released into the periplasmic space.

  • Reset: Once the substrate is released, the plug domain refolds into its original position, occluding the channel, and IutA is ready for another transport cycle.

G cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane IutA IutA Receptor TonB_complex TonB-ExbB-ExbD Complex IutA->TonB_complex 2. Energy Transduction FerricAerobactin_peri Ferric-Aerobactin IutA->FerricAerobactin_peri 3. Translocation Periplasmic_Binding_Protein Periplasmic Binding Protein ABC_Transporter ABC Transporter (FhuCDB) Periplasmic_Binding_Protein->ABC_Transporter 5. Transport Cytoplasm Cytoplasm (Iron Release) ABC_Transporter->Cytoplasm 6. Import FerricAerobactin_ext Ferric-Aerobactin FerricAerobactin_ext->IutA 1. Binding FerricAerobactin_peri->Periplasmic_Binding_Protein 4. Binding

Caption: Ferric-Aerobactin Transport Pathway via IutA.

Regulation of IutA Expression

The expression of the iutA gene, along with the entire this compound operon, is tightly regulated by iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

  • High-Iron Conditions: When intracellular iron levels are high, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound operon. This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the synthesis of IutA and the this compound biosynthetic enzymes.

  • Low-Iron Conditions: Under iron-limiting conditions, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) cannot bind to the Fur box. This relieves the repression, allowing RNA polymerase to transcribe the operon, leading to the production of IutA and the machinery needed to acquire iron.

Caption: Transcriptional Regulation of the this compound Operon by Fur.

Experimental Protocols

Studying the IutA receptor involves a series of molecular biology, biochemistry, and microbiology techniques. Below are detailed methodologies for key experiments.

5.1. Recombinant IutA Expression and Purification This protocol outlines the expression of His-tagged IutA in E. coli and its purification via immobilized metal affinity chromatography (IMAC).

  • Cloning:

    • Amplify the full-length iutA gene from a pathogenic E. coli or K. pneumoniae strain using PCR primers that incorporate restriction sites (e.g., NdeI and XhoI) and a C-terminal His₆-tag sequence.

    • Digest the PCR product and an expression vector (e.g., pET-21b) with the corresponding restriction enzymes.

    • Ligate the digested iutA gene into the vector and transform into a cloning strain of E. coli (e.g., DH5α).

    • Verify the sequence of the resulting plasmid (pET21b-IutA-His).

  • Expression:

    • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) with an overnight culture.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged IutA protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze fractions by SDS-PAGE to confirm purity and molecular weight. Pool pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).

5.2. In Vivo Ferric-Aerobactin Transport Assay This assay measures the uptake of radiolabeled iron mediated by IutA in whole bacterial cells.

  • Preparation:

    • Prepare ¹⁴C-labeled this compound or use ⁵⁹FeCl₃ to complex with unlabeled this compound.

    • Grow bacterial strains (e.g., a wild-type expressing IutA and an iutA deletion mutant as a negative control) under iron-limiting conditions to induce expression of the this compound system.

    • Harvest cells in mid-log phase, wash, and resuspend in an appropriate uptake buffer (e.g., M9 minimal medium) to a defined cell density.

  • Uptake Assay:

    • Initiate the transport reaction by adding the radiolabeled ferric-aerobactin complex to the cell suspension at a known concentration.

    • Incubate the reaction at 37°C with shaking.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), remove aliquots of the cell suspension.

    • Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

    • Wash the filter rapidly with ice-cold wash buffer (e.g., 0.1 M LiCl) to remove non-specifically bound ligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the amount of radioactivity retained by the cells using a scintillation counter.

    • Calculate the rate of uptake (e.g., in pmol/min/mg of total cell protein). Compare the uptake rates between the wild-type and the iutA mutant to determine IutA-specific transport.

5.3. Radioligand Binding Assay This in vitro assay determines the binding affinity (Kd) of ferric-aerobactin for the purified IutA receptor.

  • Preparation:

    • Use purified, refolded IutA protein incorporated into liposomes or nanodiscs to mimic its native membrane environment.

    • Prepare radiolabeled ferric-aerobactin (e.g., using ⁵⁹Fe).

  • Binding Reaction:

    • In a multi-well plate, set up a series of reactions containing a fixed concentration of the IutA preparation.

    • For saturation binding, add increasing concentrations of radiolabeled ferric-aerobactin to the wells.

    • For competition binding, add a fixed concentration of radiolabeled ligand along with increasing concentrations of unlabeled ferric-aerobactin.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free ligand using a filtration method (e.g., passing the reaction mix through a glass fiber filter in a 96-well filter plate format). The protein-ligand complex will be retained on the filter.

    • Wash the filters quickly with ice-cold buffer.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound ligand versus the concentration of free ligand.

    • For saturation experiments, use non-linear regression to fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

G cluster_cloning Stage 1: Cloning & Expression cluster_purification Stage 2: Purification cluster_assays Stage 3: Functional Assays Clone Clone iutA gene into expression vector Express Transform & Induce Protein Expression in E. coli Clone->Express Lyse Cell Lysis & Clarification Express->Lyse Purify Affinity Chromatography (e.g., Ni-NTA) Lyse->Purify Dialyze Dialysis & QC (SDS-PAGE) Purify->Dialyze TransportAssay In Vivo Transport Assay (Whole Cells + ⁵⁹Fe-Aerobactin) Dialyze->TransportAssay Use in Whole Cells BindingAssay In Vitro Binding Assay (Purified IutA + ⁵⁹Fe-Aerobactin) Dialyze->BindingAssay Data Data Analysis: - Transport Kinetics - Binding Affinity (Kd) TransportAssay->Data BindingAssay->Data

Caption: Experimental Workflow for IutA Functional Characterization.

Conclusion

The this compound receptor IutA is a sophisticated molecular machine essential for the survival and virulence of many Gram-negative pathogens. Its complex structure as a TonB-dependent transporter allows for the highly specific and efficient uptake of iron, a critical nutrient in the restrictive host environment. The detailed understanding of its structure, transport mechanism, and regulation provides a solid foundation for the development of novel therapeutics. Targeting IutA function, either by blocking the ligand-binding site with small molecules or by developing antibodies that impede its function, represents a promising antivirulence strategy. The experimental protocols detailed herein provide a roadmap for researchers to further probe the function of IutA and to screen for potential inhibitors, paving the way for new approaches to combatting multidrug-resistant bacterial infections.

References

Technical Whitepaper: Unraveling the Molecular Control of Aerobactin Expression by the Ferric Uptake Regulator (Fur)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Iron is an essential nutrient for nearly all bacteria, playing a critical role in various metabolic processes. However, free iron can be toxic, necessitating a tightly controlled system for its acquisition and storage. Pathogenic bacteria, in particular, have evolved sophisticated mechanisms to scavenge iron from their hosts, a key factor in their virulence. One such mechanism is the production of siderophores, high-affinity iron-chelating molecules like aerobactin. The expression of the this compound biosynthesis and transport genes, encoded by the iucABCD-iutA operon, is meticulously regulated by the Ferric Uptake Regulator (Fur) protein. This technical guide provides an in-depth examination of the molecular mechanisms by which Fur senses intracellular iron levels and modulates this compound gene expression, offering detailed experimental protocols and quantitative data for researchers in microbiology and drug development.

The this compound-Fur Regulatory Axis

The this compound system is a potent virulence factor for many pathogenic bacteria, including strains of Escherichia coli and Yersinia pseudotuberculosis[1][2]. It comprises a biosynthetic pathway and a dedicated transport system. The genes encoding these components are organized into a single operon, iucABCD-iutA[1][3].

  • iucA, iucB, iucC, iucD : These genes encode the enzymes responsible for the sequential synthesis of this compound from L-lysine and citric acid[1][3].

  • iutA : This gene encodes the outer membrane receptor protein that recognizes and transports the ferric-aerobactin complex into the periplasm[3].

The transcription of this entire operon is governed by the master regulator of iron homeostasis, the Fur protein[4][5].

Molecular Mechanism of Fur Repression

Fur functions as a classic transcriptional repressor that uses ferrous iron (Fe²⁺) as a corepressor[5][6]. The regulatory logic is straightforward yet elegant, ensuring that the energetically expensive process of siderophore production is only activated under iron-deficient conditions.

  • Under Iron-Replete Conditions: When intracellular iron levels are high, two Fe²⁺ ions bind to a Fur protein dimer. This binding induces a conformational change, activating the protein. The Fur-Fe²⁺ complex then exhibits high affinity for specific DNA sequences known as "Fur boxes" located within the promoter region of target genes[4][7]. In the this compound system, the Fur-Fe²⁺ complex binds to at least two contiguous sites within the iucA promoter, sterically hindering the binding of RNA polymerase to the -10 and -35 promoter elements. This direct blockade of RNA polymerase prevents the initiation of transcription, effectively shutting down the expression of the iucABCD-iutA operon[1][5][8].

  • Under Iron-Limiting Conditions: When intracellular iron is scarce, Fur exists in its apo-form (without bound Fe²⁺). Apo-Fur has a low affinity for the Fur box and does not bind to the promoter. Consequently, RNA polymerase can freely access the promoter and initiate transcription of the this compound genes. This leads to the synthesis and secretion of this compound to scavenge extracellular iron[1][9].

Signaling Pathway of Fur-Mediated Repression

Fur_Regulation cluster_high_iron High Intracellular Iron cluster_low_iron Low Intracellular Iron Fe_high Fe²⁺ (Corepressor) Fur_Fe_complex Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_Fe_complex Fur_protein_high Fur Dimer (Inactive) Fur_protein_high->Fur_Fe_complex Promoter_high This compound Promoter (PiucA) Fur_Fe_complex->Promoter_high Binds Fur Box RNAP_high RNA Polymerase RNAP_high->Promoter_high Blocked iuc_genes_high iucABCD Genes Transcription_Repressed Transcription REPRESSED Fur_protein_low Apo-Fur Dimer (Inactive) Promoter_low This compound Promoter (PiucA) Fur_protein_low->Promoter_low No Binding RNAP_low RNA Polymerase RNAP_low->Promoter_low Binds iuc_genes_low iucABCD Genes Promoter_low->iuc_genes_low Transcription Transcription_Active Transcription ACTIVE

Caption: Fur-mediated regulation of the this compound operon under high and low iron conditions.

Quantitative Analysis of Fur Regulation

The repression of the this compound operon by Fur is highly efficient. Studies using quantitative real-time PCR (qRT-PCR) and reporter gene fusions have demonstrated a significant increase in iuc gene expression in fur deletion mutants compared to wild-type strains.

Gene/Parameter Organism Condition Fold Change (Δfur vs WT) Reference
iucA expressionPantoea ananatisIron-depleted media~8-fold increase[4]
iucA expressionYersinia pseudotuberculosisStandard lab mediaSignificantly increased[2][10]
iucB expressionYersinia pseudotuberculosisStandard lab mediaSignificantly increased[10]
iucC expressionYersinia pseudotuberculosisStandard lab mediaSignificantly increased[10]
iucD expressionYersinia pseudotuberculosisStandard lab mediaSignificantly increased[10]
iutA expressionYersinia pseudotuberculosisStandard lab mediaSignificantly increased[10]
Fur-Operator BindingEscherichia coliIn vitro (with Mn²⁺)Kd = 3-6 × 10⁻¹² M²[11]

Table 1: Quantitative data on the effect of Fur on this compound gene expression and binding affinity.

Key Experimental Methodologies

Validating and quantifying the interaction between the Fur protein and the this compound promoter region requires specific biochemical and molecular biology techniques. Detailed protocols for the most critical assays are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to demonstrate the direct binding of a protein to a specific DNA fragment in vitro. The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment[12][13].

Experimental Workflow: EMSA

EMSA_Workflow start Start prep_probe 1. Prepare DNA Probe Amplify ~150-300 bp of the iucA promoter containing the Fur box. start->prep_probe label_probe 2. End-Label Probe Use γ-³²P-ATP and T4 Polynucleotide Kinase. prep_probe->label_probe binding_reaction 4. Set Up Binding Reaction Incubate labeled probe with increasing concentrations of purified Fur (e.g., 0-1 µM) in binding buffer with MnCl₂. label_probe->binding_reaction purify_fur 3. Purify Fur Protein Express and purify His-tagged Fur protein. purify_fur->binding_reaction electrophoresis 5. Non-Denaturing PAGE Separate complexes on a 6-8% polyacrylamide gel. binding_reaction->electrophoresis detection 6. Autoradiography Visualize bands. A 'shifted' band indicates a Fur-DNA complex. electrophoresis->detection end End detection->end

Caption: Workflow for demonstrating Fur-DNA interaction using EMSA.

Detailed Protocol:

  • Probe Preparation: Amplify a 150-250 bp DNA fragment corresponding to the promoter region of the iucA gene, which is known to contain Fur binding sites[2].

  • Probe Labeling: End-label the DNA probe with a radioactive isotope (e.g., γ-³²P-ATP) using T4 polynucleotide kinase. Alternatively, use a non-radioactive label like biotin or a fluorescent dye. Purify the labeled probe to remove unincorporated nucleotides.

  • Protein Purification: Overexpress and purify the Fur protein, often as a His-tagged fusion protein, from E. coli.

  • Binding Reaction: In a final volume of 20 µL, combine the labeled probe (e.g., 5 ng) with increasing concentrations of purified Fur protein (e.g., 0, 0.2, 0.5, 0.7 µM)[2][10]. The binding buffer should contain a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding, and a divalent metal cofactor like MnCl₂ (a stable analog for Fe²⁺). Incubate at room temperature or 37°C for 20-30 minutes.

  • Electrophoresis: Load the samples onto a 6-8% non-denaturing polyacrylamide gel. Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage.

  • Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate system for non-radioactive probes. The appearance of a band with slower mobility (a "shift") in lanes containing Fur indicates the formation of a stable Fur-DNA complex[2].

DNase I Footprinting Assay

This technique is used to precisely map the protein-binding site on a DNA sequence[14]. A protein bound to DNA will protect the DNA from cleavage by DNase I. When the resulting DNA fragments are separated on a sequencing gel, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments[14][15].

Footprinting_Workflow start Start prep_dna 1. Prepare DNA Fragment Clone the iucA promoter region into a plasmid. start->prep_dna label_dna 2. End-Label DNA Uniquely label one strand at one end with γ-³²P-ATP after restriction digest. prep_dna->label_dna binding_reaction 3. Fur Binding Incubate the labeled DNA fragment with and without purified Fur protein. label_dna->binding_reaction digestion 4. Limited DNase I Digestion Add a low concentration of DNase I to partially and randomly cleave the DNA. binding_reaction->digestion denature_run 5. Denaturing Gel Electrophoresis Stop the reaction, denature the DNA, and run on a high-resolution sequencing gel alongside a sequencing ladder (G+A). digestion->denature_run analysis 6. Analysis Visualize by autoradiography. The region where Fur was bound is protected from cleavage, creating a 'footprint' or gap in the ladder. denature_run->analysis end End analysis->end

References

aerobactin as a key virulence factor in hypervirulent Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypervirulent Klebsiella pneumoniae (hvKP) has emerged as a significant global health threat, causing severe, community-acquired infections in healthy individuals. A key determinant of its enhanced virulence is the production of the siderophore aerobactin. This document provides a comprehensive technical overview of this compound's role as a critical virulence factor in hvKP. It details the molecular mechanisms of this compound biosynthesis and transport, its impact on pathogenesis, and standardized protocols for its study. Quantitative data from key experimental findings are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of hvKP and the development of novel antimicrobial strategies targeting this formidable pathogen.

Introduction: The Rise of a Hypervirulent Pathogen

Klebsiella pneumoniae is a Gram-negative bacterium recognized as a common cause of nosocomial infections. However, the emergence of a hypervirulent pathotype, hvKP, has broadened its clinical spectrum to include life-threatening, community-acquired infections such as pyogenic liver abscesses, meningitis, and endophthalmitis, often with metastatic spread.[1][2] A defining feature of most hvKP strains is the presence of a large virulence plasmid that harbors the genes for this compound synthesis.[1][2] While hvKP can produce multiple siderophores, including enterobactin, salmochelin, and yersiniabactin, this compound accounts for over 90% of the total siderophore activity and is the primary contributor to its hypervirulent phenotype.[3][4][5] In contrast, the inability to produce the other siderophores does not significantly impact the virulence of hvKP in various infection models.[3][4] This underscores the central role of this compound in hvKP pathogenesis.

The this compound System: Molecular Machinery for Iron Acquisition

The host environment is an iron-limited battleground for invading pathogens. To overcome this, hvKP employs the high-affinity iron chelator, this compound. The this compound system is comprised of a biosynthetic pathway and a dedicated transport apparatus.

This compound Biosynthesis

The synthesis of this compound is a multi-step enzymatic process encoded by the iucABCD operon, typically located on a large virulence plasmid.[1][6] The pathway begins with the hydroxylation of L-lysine and culminates in the formation of the mature this compound molecule, a citrate-based siderophore with two hydroxamate groups that avidly bind ferric iron (Fe³⁺).[4][5][7]

The key enzymes involved are:

  • IucD: A lysine N-hydroxylase.

  • IucB: An acetyl-CoA-dependent N-acetyltransferase.

  • IucA: An ATP-dependent synthetase.

  • IucC: A second ATP-dependent synthetase that joins two molecules of N-acetyl-N-hydroxylysine with a citrate molecule.[5][7]

Aerobactin_Biosynthesis cluster_cytoplasm Bacterial Cytoplasm Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB (Acetyl-CoA) This compound This compound ahLys->this compound IucA, IucC Citrate Citrate Citrate->this compound Aerobactin_Virulence_Pathway cluster_host Host Environment cluster_hvKP Hypervirulent K. pneumoniae Iron Host Iron (Transferrin/Lactoferrin) Immunity Nutritional Immunity IronAcquisition Iron Acquisition Immunity->IronAcquisition limits This compound This compound Production This compound->IronAcquisition overcomes Translocation Intestinal Translocation This compound->Translocation facilitates Growth Bacterial Growth & Survival IronAcquisition->Growth Systemic Systemic Infection Growth->Systemic Translocation->Systemic Serum_Resistance_Assay_Workflow cluster_sampling Time-Course Sampling start Bacterial Culture (Log Phase) adjust Adjust Bacterial Concentration start->adjust mix Mix Bacteria with Human Serum adjust->mix incubate Incubate at 37°C mix->incubate t0 Time 0 incubate->t0 t1 Time 1h incubate->t1 t2 Time 2h incubate->t2 t3 Time 3h incubate->t3 plate Serial Dilution & Plating t0->plate t1->plate t2->plate t3->plate count Incubate Plates & Count CFU plate->count analyze Calculate Survival Rate count->analyze

References

distribution of the aerobactin operon in pathogenic Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Distribution of the Aerobactin Operon in Pathogenic Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for bacterial growth and pathogenesis. To acquire this vital element from the host, many pathogenic bacteria have evolved sophisticated iron acquisition systems, including the production of high-affinity iron chelators called siderophores. This compound, a hydroxamate-type siderophore, is a key virulence factor in many pathogenic members of the Enterobacteriaceae family. The synthesis and transport of this compound are encoded by the this compound operon (iucABCD-iutA). This technical guide provides a comprehensive overview of the , details the experimental protocols for its detection, and illustrates the key regulatory pathways and experimental workflows.

Distribution of the this compound Operon

The this compound operon is widely distributed among pathogenic Enterobacteriaceae, and its presence is often associated with increased virulence.[1][2] The operon can be located on plasmids, such as the ColV plasmids in Escherichia coli, or on the chromosome, as seen in Shigella species.[3][4] Its relatively small size of approximately 8 kilobases likely contributes to its broad distribution across various genera.[1][5]

Escherichia coli

In E. coli, the this compound system is a well-established virulence factor, particularly in extraintestinal pathogenic E. coli (ExPEC) strains, which cause urinary tract infections (UTIs), septicemia, and neonatal meningitis.[6][7] The prevalence of the this compound operon is significantly higher in clinical isolates compared to fecal isolates.[6] Strains that produce this compound are better equipped to scavenge iron in the iron-limited environments of the host, such as the urinary tract.[5]

Klebsiella pneumoniae

The this compound operon is a critical virulence factor for hypervirulent Klebsiella pneumoniae (hvKp) strains.[8][9] In hvKp, this compound production is significantly higher than that of other siderophores and is essential for the bacteria's ability to cause severe, life-threatening infections even in healthy individuals.[8][9] The genes for this compound synthesis in hvKp are typically located on a large virulence plasmid.[8] The emergence of carbapenem-resistant hvKp (CR-hvKp) strains, which carry both antibiotic resistance and virulence plasmids, poses a significant public health threat.[10] In some cases, this compound is considered a more reliable marker for identifying hypervirulent strains than the hypermucoviscosity phenotype.[10]

Salmonella enterica

While the prevalence of the this compound operon is generally low in most Salmonella serovars, its acquisition, often via ColV-type plasmids, is associated with increased virulence and systemic infection.[11] this compound-producing Salmonella strains have been linked to human salmonellosis from contaminated poultry.[11] The operon has been detected on IncFIB plasmids in Salmonella enterica.[12]

Shigella species

In Shigella flexneri, S. boydii, and S. sonnei, the this compound genes are located on the chromosome.[3] However, the system is not found in S. dysenteriae.[3] While present, the expression of the this compound operon in Shigella flexneri appears to be repressed during intracellular growth, suggesting that other iron acquisition systems may be more critical in this phase of infection.[13]

Other Enterobacteriaceae

The this compound operon has also been identified in other pathogenic Enterobacteriaceae, including Enterobacter, Serratia, and Citrobacter.[1]

Quantitative Data on this compound Operon Prevalence

The following tables summarize the prevalence of the this compound operon in various pathogenic Enterobacteriaceae based on published studies.

Organism Infection Type/Source Number of Strains Tested Prevalence of this compound Operon (%) Reference
Escherichia coliSepticemiaNot Specified68.8%[6]
Escherichia coliPyelonephritisNot Specified74.6%[6]
Escherichia coliSymptomatic Lower UTINot Specified59.8%[6]
Escherichia coliAsymptomatic Lower UTINot Specified63.2%[6]
Escherichia coliNormal Fecal IsolatesNot Specified34.3%[6]
Escherichia coliUrosepsis5878%[14]
Klebsiella pneumoniaeCarbapenem-Resistant (CR-hvKP)961.04% (positive for both rmpA and this compound)[15]

Experimental Protocols

Molecular Detection of the this compound Operon by PCR

Polymerase Chain Reaction (PCR) is a rapid and specific method for detecting the presence of the this compound operon genes. The most commonly targeted genes are iucA (encoding a component of the this compound synthetase) and iutA (encoding the this compound receptor).[16][17]

Materials:

  • DNA extraction kit

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Forward and reverse primers for target genes (see table below)

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis equipment

Primer Sequences:

Gene Primer Sequence (5' to 3') Reference
iucAF: GTGGCAGGGGGAATATCTTT[18]
R: TACACGAGCCATCAGATTCG[18]
iutAF: GTCGGCGAACACGGTCTTTA[19]
R: TTTGGCAGCGTTTCCGTTGT[19]

Procedure:

  • DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Reaction Setup: Prepare the PCR master mix in a sterile microcentrifuge tube on ice. For a 25 µL reaction, a typical setup would be:

    • 5 µL 5x PCR Buffer

    • 0.5 µL 10 mM dNTPs

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 0.25 µL Taq DNA Polymerase

    • 14.25 µL Nuclease-free water

    • 2 µL Template DNA (approx. 50-100 ng)

  • Thermocycling Conditions: The following are general thermocycling conditions and may need to be optimized for specific primers and thermocyclers:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperature)

      • Extension: 72°C for 1 minute (adjust based on amplicon size)

    • Final Extension: 72°C for 5-10 minutes

  • Agarose Gel Electrophoresis: Analyze the PCR products by running them on a 1-1.5% agarose gel stained with a DNA-binding dye. Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the this compound operon gene.

Phenotypic Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophore production.[20] It relies on the principle that siderophores have a higher affinity for iron than the CAS dye. When siderophores are present in a sample, they will remove iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.[20][21]

Materials:

  • CAS assay solution

  • Bacterial culture grown in iron-limited medium

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest in an iron-deficient medium to induce siderophore production.

  • Preparation of Cell-Free Supernatant: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining bacteria.[22]

  • CAS Assay:

    • In a 96-well plate, mix equal volumes (e.g., 100 µL) of the cell-free supernatant and the CAS assay solution.[22]

    • Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes).

    • Observe for a color change from blue to orange or yellow, which indicates the presence of siderophores.

    • For quantitative analysis, measure the absorbance at 630 nm using a spectrophotometer or plate reader. A decrease in absorbance compared to a control (sterile medium) indicates siderophore production.

Signaling Pathways and Experimental Workflows

Regulation of the this compound Operon

The expression of the this compound operon is tightly regulated by the availability of iron through the Ferric Uptake Regulator (Fur) protein.[23][24][25] In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound operon.[12][23][26] This binding blocks the transcription of the iuc genes, thus repressing this compound synthesis.[23] Conversely, under iron-limiting conditions, Fur is unable to bind to the Fur box, allowing RNA polymerase to initiate transcription of the operon and leading to the production of this compound.[12][24]

Aerobactin_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe Fe²⁺ FurFe Fur-Fe²⁺ Complex Fe->FurFe Binds Fur Fur Protein Fur->FurFe FurBox_bound Fur Box (Bound) FurFe->FurBox_bound Binds iucABCD_iutA_repressed This compound Operon (iucABCD-iutA) Transcription Repressed FurBox_bound->iucABCD_iutA_repressed Blocks RNA Polymerase Fur_inactive Apo-Fur (Inactive) FurBox_unbound Fur Box (Unbound) Fur_inactive->FurBox_unbound Cannot Bind iucABCD_iutA_transcribed This compound Operon (iucABCD-iutA) Transcription Active FurBox_unbound->iucABCD_iutA_transcribed Initiates Transcription RNAP RNA Polymerase RNAP->FurBox_unbound Binds This compound This compound Synthesis iucABCD_iutA_transcribed->this compound

Caption: Regulation of the this compound operon by the Fur protein.

Experimental Workflow for this compound Detection and Characterization

The following diagram outlines a typical experimental workflow for the detection and characterization of this compound production in a bacterial isolate.

Aerobactin_Workflow start Bacterial Isolate culture Culture in Iron-Limited Medium start->culture supernatant Prepare Cell-Free Supernatant culture->supernatant pcr PCR for iuc/iutA Genes culture->pcr cas_assay CAS Assay for Siderophore Production supernatant->cas_assay positive_cas Positive Result (Color Change) cas_assay->positive_cas Yes negative_cas Negative Result cas_assay->negative_cas No positive_pcr Positive Result (Gene Presence) pcr->positive_pcr Yes negative_pcr Negative Result pcr->negative_pcr No characterization Further Characterization (e.g., HPLC, Mass Spectrometry) positive_cas->characterization conclusion Conclusion on this compound Production positive_pcr->conclusion characterization->conclusion

Caption: Experimental workflow for this compound detection.

Conclusion

The this compound operon is a significant virulence factor in a number of pathogenic Enterobacteriaceae. Its widespread distribution, particularly among hypervirulent and multidrug-resistant strains, underscores its importance in bacterial pathogenesis. The ability to effectively detect and characterize the this compound system is crucial for clinical diagnostics, epidemiological surveillance, and the development of novel antimicrobial strategies targeting bacterial iron acquisition. The methodologies and information provided in this guide serve as a valuable resource for professionals working to understand and combat infections caused by these formidable pathogens.

References

An In-depth Technical Guide to the Mechanism of Iron Chelation by Aerobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerobactin, a citrate-hydroxamate siderophore, is a pivotal virulence factor for a number of pathogenic Gram-negative bacteria, including hypervirulent strains of Klebsiella pneumoniae and certain pathotypes of Escherichia coli. Its primary function is to scavenge ferric iron (Fe³⁺) from the host environment, where iron is severely restricted, and transport it into the bacterial cell. This process is crucial for bacterial survival, proliferation, and pathogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying iron chelation by this compound, encompassing its biosynthesis, the kinetics of iron binding, and the cellular uptake of the ferric-aerobactin complex. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development.

Introduction

Iron is an essential nutrient for most living organisms, serving as a cofactor for numerous enzymes involved in critical cellular processes such as respiration and DNA synthesis. In vertebrate hosts, the vast majority of iron is tightly sequestered by host proteins like transferrin, lactoferrin, and hemoglobin, resulting in an extremely low concentration of free, bioavailable iron. To overcome this iron-limited environment, many pathogenic bacteria have evolved sophisticated iron acquisition systems, among which the production of high-affinity iron chelators called siderophores is a common and effective strategy.

This compound is a well-characterized siderophore that plays a significant role in the virulence of several members of the Enterobacteriaceae family[1]. Its ability to efficiently capture iron from host proteins and facilitate its transport into the bacterial cytoplasm makes the this compound system a compelling target for the development of novel anti-infective therapies. This guide delves into the core mechanisms of this compound-mediated iron chelation, providing the technical details necessary for its study and potential therapeutic targeting.

This compound Biosynthesis: The iuc Operon

The biosynthesis of this compound is orchestrated by a set of four enzymes encoded by the iucA, iucB, iucC, and iucD genes, typically organized in an operon[1][2][3]. The synthesis pathway begins with L-lysine and citrate as precursors and proceeds through a series of enzymatic modifications to yield the final this compound molecule.

The biosynthetic pathway of this compound is a sequential enzymatic process:

  • Hydroxylation of L-lysine: The enzyme IucD, a monooxygenase, hydroxylates the ε-amino group of L-lysine to produce N⁶-hydroxy-L-lysine[2].

  • Acetylation of N⁶-hydroxy-L-lysine: The acetyltransferase IucB then transfers an acetyl group from acetyl-CoA to the hydroxylated amino group, yielding N⁶-acetyl-N⁶-hydroxy-L-lysine[2].

  • Condensation with Citrate (Part 1): The synthetase IucA catalyzes the ATP-dependent condensation of one molecule of N⁶-acetyl-N⁶-hydroxy-L-lysine with the central carboxyl group of citrate, forming Nα-citryl-Nε-acetyl-Nε-hydroxylysine[2][3].

  • Condensation with Citrate (Part 2): Finally, the synthetase IucC facilitates the condensation of a second molecule of N⁶-acetyl-N⁶-hydroxy-L-lysine with the remaining terminal carboxyl group of the citrate moiety, completing the synthesis of this compound[2][3].

Aerobactin_Biosynthesis lysine L-Lysine hlys N⁶-hydroxy-L-lysine lysine->hlys IucD (Monooxygenase) ahlys N⁶-acetyl-N⁶-hydroxy-L-lysine hlys->ahlys IucB (Acetyltransferase) citryl_ahlys Nα-citryl-Nε-acetyl-Nε-hydroxylysine ahlys->citryl_ahlys IucA (Synthetase) This compound This compound ahlys->this compound IucC (Synthetase) citryl_ahlys->this compound IucC (Synthetase) citrate Citrate citrate->citryl_ahlys IucA (Synthetase)

Figure 1: this compound Biosynthesis Pathway.

Iron Chelation and Transport

Once synthesized and secreted, this compound avidly binds to ferric iron (Fe³⁺) in the extracellular environment. The resulting ferric-aerobactin complex is then recognized and transported into the bacterial cell.

Ferric Iron Chelation

This compound is a mixed-type siderophore, utilizing both hydroxamate and carboxylate groups to coordinate the ferric ion. This coordination results in a stable, soluble complex that effectively sequesters iron from host iron-binding proteins.

Transport Across the Outer Membrane

The ferric-aerobactin complex is recognized with high specificity by the outer membrane receptor protein IutA[1][3]. The transport of the ferric-aerobactin complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system. The TonB complex transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor, driving the translocation of the ferric-siderophore complex into the periplasm[1].

Periplasmic and Inner Membrane Transport

Once in the periplasm, the ferric-aerobactin complex is bound by a periplasmic binding protein, which delivers it to an ABC (ATP-binding cassette) transporter in the inner membrane. This transporter then utilizes the energy from ATP hydrolysis to move the complex into the cytoplasm.

Iron Release

Inside the cytoplasm, the ferric iron is released from the this compound molecule. This is typically achieved through the reduction of Fe³⁺ to its more soluble ferrous form (Fe²⁺) by a cytoplasmic reductase. The iron-free this compound can then be recycled and secreted back out of the cell to chelate more iron.

Ferric_Aerobactin_Uptake cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm IutA IutA Receptor Fe_Aerobactin_peri Ferric-Aerobactin IutA->Fe_Aerobactin_peri Transport PBP Periplasmic Binding Protein ABC ABC Transporter PBP->ABC Delivery Fe_Aerobactin_cyto Ferric-Aerobactin ABC->Fe_Aerobactin_cyto Transport Fe2 Fe²⁺ Aerobactin_free This compound Fe_Aerobactin_ext Ferric-Aerobactin (extracellular) Fe_Aerobactin_ext->IutA Binding Fe_Aerobactin_peri->PBP Binding Fe_Aerobactin_cyto->Fe2 Iron Release (Reduction) Fe_Aerobactin_cyto->Aerobactin_free TonB TonB-ExbB-ExbD TonB->IutA Energy In_Vitro_Reconstitution_Workflow start Start purify Purify IucA, IucB, IucC, and IucD enzymes start->purify prepare_rxn Prepare reaction mix: - Enzymes - Buffer - Substrates (Lysine, ATP, etc.) purify->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate quench Quench reaction aliquots at time points incubate->quench analyze Analyze by HPLC-MS/MS quench->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Aerobactin Extraction and Purification from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerobactin is a hydroxamate-type siderophore, a small, high-affinity iron-chelating molecule produced by various pathogenic bacteria, including strains of Escherichia coli and hypervirulent Klebsiella pneumoniae.[1][2][3] Its primary function is to sequester iron from the host environment, a crucial process for bacterial survival and virulence.[2][4] The ability of bacteria to acquire iron via this compound is directly linked to their pathogenicity, making the this compound biosynthesis and transport systems attractive targets for the development of novel antimicrobial agents.[2][5] These application notes provide detailed protocols for the extraction and purification of this compound from bacterial cultures, enabling further research into its biological function and the development of potential inhibitors.

This compound Biosynthesis Pathway

This compound is synthesized from L-lysine and citric acid through a series of enzymatic reactions encoded by the iuc (iron uptake chelate) operon (iucA, iucB, iucC, iucD) and transported by the iut (iron uptake transport) receptor.[1][6] Understanding this pathway is crucial for optimizing this compound production in culture and for designing assays to screen for inhibitors of its synthesis.

Aerobactin_Biosynthesis_Pathway cluster_0 Bacterial Cell Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD (Monooxygenase) ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB (Acetyltransferase) Citryl_ahLys Citryl-ahLys ahLys->Citryl_ahLys Citrate Citrate Citrate->Citryl_ahLys IucA (Synthetase) This compound This compound Citryl_ahLys->this compound IucC (Synthetase) ahLys_2 N⁶-acetyl-N⁶-hydroxy-L-lysine ahLys_2->this compound

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Experimental Protocols

Protocol 1: Small-Scale this compound Extraction for Detection and Quantification

This protocol is suitable for screening bacterial strains for this compound production and for quantifying relative siderophore levels using the chrome azurol S (CAS) assay.

1. Bacterial Culture in Iron-Deficient Medium:

  • Inoculate a single colony of the bacterial strain into a starter culture of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of iron-deficient minimal medium (e.g., M9 minimal medium) with the overnight culture to a starting OD₆₀₀ of 0.05.

  • To ensure iron-limiting conditions, deferrate the minimal medium by treatment with Chelex-100 resin or by adding an iron chelator like 2,2'-bipyridyl.

  • Incubate the culture at 37°C with shaking (200 rpm) for 24-48 hours.

2. Preparation of Culture Supernatant:

  • After incubation, pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the secreted siderophores. The supernatant can be filter-sterilized using a 0.22 µm filter to remove any remaining cells.

3. Siderophore Detection and Quantification (CAS Assay):

  • The chrome azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[7]

  • Mix 100 µL of the culture supernatant with 100 µL of CAS assay solution in a microplate well.

  • Incubate at room temperature for 20 minutes.

  • A color change from blue to orange/purple indicates the presence of siderophores.

  • Quantify the siderophore production by measuring the absorbance at 630 nm. A decrease in absorbance is proportional to the amount of siderophore present. A standard curve can be generated using a known siderophore like deferoxamine.

Protocol 2: Preparative-Scale this compound Extraction and Purification

This protocol is designed for the isolation of larger quantities of pure this compound for structural and functional studies.

1. Large-Scale Bacterial Culture:

  • Prepare a 1 L culture in iron-deficient minimal medium as described in Protocol 1. For higher yields, the culture volume can be scaled up.

2. Initial Extraction using AmberLite XAD Resin:

  • After harvesting the culture supernatant by centrifugation, acidify the supernatant to pH 2.5 using concentrated HCl.[1]

  • Add AmberLite XAD-4 resin (10 g per 250 mL of supernatant) and stir overnight at 4°C.[1] This resin adsorbs the this compound from the aqueous solution.

  • Filter the mixture to separate the resin from the supernatant.

  • Wash the resin with 30 mL of deionized water to remove unbound impurities.[1]

  • Elute the bound this compound from the resin with 100% methanol.[1] Collect the methanol eluate.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Evaporate the methanol eluate to dryness under reduced pressure.

  • Reconstitute the dried extract in a small volume of 5% acetonitrile (ACN).[4]

  • Purify the this compound using reverse-phase HPLC. A C18 column is typically used.

  • Elute the sample using a linear gradient of acetonitrile in water (e.g., 5% to 40% ACN over 20 minutes).[4]

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the this compound peak. The identity of this compound in the fractions can be confirmed by mass spectrometry, looking for the protonated mass [M+H]⁺ of approximately 565.23 m/z.[8]

Experimental Workflow

Aerobactin_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture 1. Inoculate and grow bacteria in iron-deficient minimal medium Centrifuge 2. Centrifuge to pellet cells Culture->Centrifuge Supernatant 3. Collect supernatant Centrifuge->Supernatant Acidify 4. Acidify supernatant to pH 2.5 Supernatant->Acidify XAD4 5. Add AmberLite XAD-4 resin and stir Acidify->XAD4 Filter 6. Filter to collect resin XAD4->Filter Wash 7. Wash resin with water Filter->Wash Elute 8. Elute this compound with methanol Wash->Elute Evaporate 9. Evaporate methanol Elute->Evaporate Reconstitute 10. Reconstitute in 5% acetonitrile Evaporate->Reconstitute HPLC 11. Purify by reverse-phase HPLC Reconstitute->HPLC Analysis 12. Analyze fractions by Mass Spectrometry HPLC->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Caption: A step-by-step workflow for this compound extraction and purification.

Data Presentation

The yield of purified this compound can vary depending on the bacterial strain, culture conditions, and the efficiency of the extraction and purification steps. The following table summarizes representative quantitative data from the literature.

Bacterial StrainCulture Volume (mL)Purification MethodYield of this compound (mg)PurityReference
E. coli (heterologous expression)250AmberLite XAD-4, HPLC7.2High Purity[1]
Hypervirulent K. pneumoniae (hvKP1)Not specifiedHPLC--[9]

Note: Quantitative data on siderophore production is often presented as relative values (e.g., fold-change) rather than absolute yields. For instance, hypervirulent K. pneumoniae strains have been shown to produce 6- to 10-fold more siderophores compared to classical strains.[10]

Logical Relationships in Method Selection

The choice of extraction and purification methods depends on the intended application. The following diagram illustrates the logical flow for selecting the appropriate protocol.

Method_Selection_Logic Start Start: Need to analyze this compound Question1 Is the goal screening and relative quantification? Start->Question1 Protocol1 Use Protocol 1: Small-scale extraction and CAS assay Question1->Protocol1 Yes Question2 Is the goal isolation of pure This compound for further studies? Question1->Question2 No End End Protocol1->End Protocol2 Use Protocol 2: Preparative-scale extraction and HPLC purification Question2->Protocol2 Yes Question2->End No Protocol2->End

Caption: Decision tree for selecting the appropriate this compound analysis method.

References

Quantitative Chrome Azurol S (CAS) Assay for Aerobactin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Aerobactin is a hydroxamate-type siderophore produced by various pathogenic bacteria, including strains of Escherichia coli and Klebsiella pneumoniae, to acquire iron, an essential nutrient, from the host environment.[1] The ability to produce this compound is often associated with increased virulence.[2][3] The Chrome Azurol S (CAS) assay is a widely used, universal, and rapid method for detecting and quantifying siderophores.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS dye forms a stable, blue-colored complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[6] When a sample containing this compound is introduced, the this compound, with its high affinity for iron, sequesters the Fe³⁺ from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be measured spectrophotometrically at 630 nm.[4][7] The decrease in absorbance at this wavelength is proportional to the amount of siderophore present in the sample.

This document provides a detailed protocol for the quantitative determination of this compound using the liquid CAS assay. It is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and antimicrobial strategies.

Principle of the CAS Assay

The quantitative CAS assay operates on the principle of competitive iron binding. The CAS reagent is a ternary complex of Chrome Azurol S, Fe³⁺, and HDTMA, which exhibits a strong blue color with a maximum absorbance at 630 nm. Siderophores, such as this compound, are powerful iron chelators that can remove the iron from this dye complex. This disruption of the complex leads to a color change, and the reduction in absorbance at 630 nm is directly proportional to the concentration of the siderophore.

Experimental Protocols

Materials and Reagents

Glassware Preparation: All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with deionized water.[6]

Reagent Preparation:

  • CAS Solution (2 mM): Dissolve 0.121 g of Chrome Azurol S in 100 mL of deionized water.[8]

  • HDTMA Solution (10 mM): Dissolve 0.364 g of hexadecyltrimethylammonium bromide in 100 mL of deionized water.[9]

  • Iron (III) Solution (1 mM FeCl₃ in 10 mM HCl): Dissolve 0.027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[6] Prepare this solution fresh.

  • Piperazine Buffer (pH 5.6): Dissolve 4.307 g of piperazine in 30 mL of deionized water. Adjust the pH to 5.6 by adding concentrated HCl (approximately 6.75 mL). The pH is critical for the assay's sensitivity.[8]

  • Shuttle Solution (0.2 M 5-Sulfosalicylic acid): Dissolve 5.44 g of 5-Sulfosalicylic acid dihydrate in 100 mL of deionized water. Store this solution in a dark bottle.[8]

Preparation of CAS Assay Solution
  • In a clean glass flask, mix 7.5 mL of the 2 mM CAS solution with 1.5 mL of the 1 mM FeCl₃ solution.[8]

  • In a separate 100 mL mixing cylinder, add 6 mL of the 10 mM HDTMA solution to 50 mL of deionized water.[8]

  • While stirring, slowly add the CAS/iron mixture to the HDTMA solution in the mixing cylinder.[8]

  • Add the piperazine buffer to the mixture and bring the final volume up to 100 mL with deionized water.[8] The final solution should be a clear, dark blue color. This solution is stable for at least one month when stored in a plastic bottle at room temperature.

Sample Preparation
  • Grow bacterial cultures in an iron-limited minimal medium to induce siderophore production.

  • Harvest the culture supernatant by centrifuging at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

Quantitative Assay Procedure
  • In a microcentrifuge tube, mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.[8]

  • Add 10 µL of the shuttle solution (5-sulfosalicylic acid) to the mixture and mix well.[8] The shuttle solution facilitates the transfer of iron from the CAS complex to the siderophore.

  • Incubate the reaction mixture at room temperature for a few minutes to allow for color development.[8]

  • Measure the absorbance of the solution at 630 nm using a spectrophotometer. Use a mixture of 0.5 mL of the uninoculated culture medium and 0.5 mL of the CAS assay solution as the reference (blank).

Calculation of Siderophore Units

The quantity of siderophore is often expressed as a percentage of siderophore units relative to a reference. The calculation is as follows:

% Siderophore Units = [ (Ar - As) / Ar ] * 100

Where:

  • Ar = Absorbance of the reference (CAS assay solution + uninoculated medium) at 630 nm.

  • As = Absorbance of the sample (CAS assay solution + culture supernatant) at 630 nm.

For absolute quantification, a standard curve can be generated using a purified siderophore of known concentration (e.g., deferoxamine mesylate as a standard hydroxamate siderophore).

Data Presentation

The following tables provide representative data from a quantitative CAS assay comparing this compound production in a wild-type bacterial strain versus a mutant strain deficient in this compound synthesis (ΔiucA).

Table 1: Standard Curve Data for Deferoxamine Mesylate

Deferoxamine (µg/mL)Absorbance at 630 nm
01.250
1.51.150
3.11.045
6.250.890
12.50.650
250.380
500.150
1000.050

Table 2: Quantification of this compound in Bacterial Supernatants

Bacterial StrainCulture ConditionAbsorbance at 630 nm (As)% Siderophore UnitsThis compound Conc. (µg/mL)*
Wild-TypeIron-limited medium0.45064.028.5
ΔiucA MutantIron-limited medium1.1805.62.5
Wild-TypeIron-rich medium1.2103.21.4

*Concentration determined from the standard curve.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the quantitative CAS assay for this compound detection.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cas Prepare CAS Assay Solution mix Mix Supernatant, CAS Solution, & Shuttle Solution prep_cas->mix prep_sample Prepare Bacterial Supernatant prep_sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate % Siderophore Units or Concentration measure->calculate G CAS_Fe_HDTMA CAS-Fe(III)-HDTMA Complex CAS_HDTMA CAS-HDTMA (Free Dye) CAS_Fe_HDTMA->CAS_HDTMA + this compound Aerobactin_Fe This compound-Fe(III) Complex This compound This compound (Siderophore) This compound->Aerobactin_Fe + Fe(III)

References

Application Notes and Protocols for Aerobactin Uptake Assays in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting aerobactin uptake assays in bacteria. Understanding the mechanisms of iron acquisition, a critical factor for bacterial survival and virulence, is paramount for the development of novel antimicrobial strategies. This compound, a hydroxamate siderophore, is a key player in this process for many pathogenic bacteria, including Escherichia coli.[1] This document outlines the theoretical background, necessary materials, and step-by-step procedures for quantifying this compound-mediated iron uptake.

Introduction to this compound-Mediated Iron Uptake

Iron is an essential nutrient for most bacteria, but its availability in host environments is extremely limited.[2] To overcome this, many pathogenic bacteria synthesize and secrete high-affinity iron chelators called siderophores.[2] this compound is a well-characterized siderophore produced by various Enterobacteriaceae.[3][4] The biosynthesis of this compound is carried out by the enzymes encoded by the iucA, iucB, iucC, and iucD genes.[3]

Once secreted, this compound scavenges ferric iron (Fe³⁺) from the environment. The resulting ferric-aerobactin complex is then recognized and actively transported into the bacterial cell. This process is initiated by the binding of the ferric-aerobactin complex to a specific outer membrane receptor protein, IutA.[5][6] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.[7][8] Following translocation into the periplasm, the ferric-aerobactin complex is transported across the cytoplasmic membrane into the cytoplasm, where iron is released and utilized by the cell.[5]

Key Experiments and Methodologies

The primary method to quantify this compound uptake is through radiolabeled tracer assays, most commonly using ⁵⁹Fe. This involves incubating bacterial cells with ⁵⁹Fe-labeled ferric-aerobactin and measuring the amount of radioactivity accumulated by the cells over time. An alternative approach involves using ¹⁴C-labeled this compound to track the uptake of the siderophore molecule itself.[5][6]

Experimental Workflow

The general workflow for an this compound uptake assay involves several key steps:

  • Preparation of Bacterial Culture: Growing the bacterial strain of interest under iron-limiting conditions to induce the expression of the this compound uptake system.

  • Preparation of Radiolabeled Ferric-Aerobactin: Synthesizing and purifying this compound and subsequently labeling it with a radioisotope (e.g., ⁵⁹Fe).

  • Uptake Assay: Incubating the prepared bacterial cells with the radiolabeled ferric-aerobactin for specific time intervals.

  • Separation of Bacteria from the Medium: Rapidly separating the bacterial cells from the incubation medium containing the unincorporated radiolabel. This is typically achieved through filtration.

  • Quantification of Radioactivity: Measuring the amount of radioactivity in the bacterial cells using a scintillation counter.

  • Data Analysis: Calculating the rate of uptake and determining kinetic parameters such as Kₘ and Vₘₐₓ.

Diagram of the this compound Uptake Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Iron-deficient medium) Incubation Incubation of Bacteria with ⁵⁹Fe-Aerobactin Bacterial_Culture->Incubation Radiolabeled_this compound Preparation of ⁵⁹Fe-Aerobactin Radiolabeled_this compound->Incubation Time_Points Sampling at Time Intervals Incubation->Time_Points Filtration Filtration to Separate Bacteria Time_Points->Filtration Washing Washing of Cells Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Uptake Rate, Km, Vmax) Scintillation_Counting->Data_Analysis

Caption: A flowchart illustrating the major steps involved in a typical this compound uptake assay.

Detailed Experimental Protocols

Protocol 1: Preparation of Bacterial Cells for Uptake Assay

This protocol describes the preparation of bacterial cells with induced this compound uptake systems.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Luria-Bertani (LB) broth or other suitable rich medium

  • Iron-deficient minimal medium (e.g., M9 minimal medium)

  • Iron chelator (e.g., 2,2'-dipyridyl), optional

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The following day, inoculate 100 mL of iron-deficient minimal medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • To further ensure iron limitation, the medium can be supplemented with an iron chelator like 2,2'-dipyridyl at a concentration that slows but does not completely inhibit growth (concentration to be optimized for the specific strain).

  • Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of approximately 0.4-0.6).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with an equal volume of cold uptake buffer (e.g., 0.2 M MOPS, 2% (w/v) glycerol, pH 6.8).[2]

  • Resuspend the final cell pellet in the uptake buffer to a final OD₅₄₀ of 0.4, which corresponds to a specific cell density that should be predetermined for the strain.[2] Keep the cell suspension on ice until use.

Protocol 2: Preparation of ⁵⁹Fe-Labeled Ferric-Aerobactin

This protocol details the preparation of the radiolabeled substrate for the uptake assay.

Materials:

  • Purified this compound

  • ⁵⁹FeCl₃ solution (specific activity to be noted)

  • Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Size-exclusion chromatography column (optional, for purification)

Procedure:

  • In a microcentrifuge tube, mix a molar excess of purified this compound with the ⁵⁹FeCl₃ solution in the buffer. The exact molar ratio should be optimized, but a 10-fold molar excess of this compound to iron is a good starting point to ensure all iron is chelated.

  • Incubate the mixture at room temperature for at least 30 minutes to allow for the formation of the ferric-aerobactin complex.

  • (Optional) If necessary, purify the ⁵⁹Fe-ferric-aerobactin from unbound ⁵⁹Fe using a small size-exclusion column.

  • Determine the concentration and specific activity of the prepared ⁵⁹Fe-ferric-aerobactin solution.

Protocol 3: ⁵⁹Fe-Aerobactin Uptake Assay

This protocol outlines the procedure for measuring the uptake of ⁵⁹Fe-aerobactin by the prepared bacterial cells.

Materials:

  • Prepared bacterial cell suspension (from Protocol 1)

  • ⁵⁹Fe-labeled ferric-aerobactin (from Protocol 2)

  • Uptake buffer

  • Filtration apparatus

  • Membrane filters (0.45 µm pore size)[1]

  • Ice-cold wash buffer (e.g., 0.1 M citrate solution or the uptake buffer)[1]

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Pre-warm the bacterial cell suspension to the desired assay temperature (e.g., 37°C) for 5 minutes in a shaking water bath.

  • To initiate the uptake assay, add the ⁵⁹Fe-ferric-aerobactin to the cell suspension to a final desired concentration. For kinetic analysis, a range of concentrations should be tested.

  • At various time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw a defined volume of the cell suspension (e.g., 1 mL) and immediately filter it through a 0.45 µm membrane filter under vacuum.[1][9]

  • Wash the filter immediately with two portions of ice-cold wash buffer (e.g., 5 mL each) to remove any non-specifically bound radioactivity.[1]

  • Remove the filter from the apparatus and place it in a scintillation vial.

  • Add an appropriate volume of scintillation cocktail to the vial and allow it to equilibrate for at least one hour.[10]

  • Measure the radioactivity in the vials using a liquid scintillation counter.

  • To determine the amount of ⁵⁹Fe taken up, convert the counts per minute (CPM) to disintegrations per minute (DPM) using a quench curve, and then to moles of iron using the specific activity of the ⁵⁹Fe-ferric-aerobactin.

  • Normalize the uptake data to the number of cells (e.g., colony-forming units or by optical density) or total protein content.

Data Presentation and Analysis

The quantitative data obtained from the this compound uptake assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: this compound-Mediated Iron Uptake in Escherichia coli
Bacterial StrainSubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Reference
E. coli K-12 (Wild Type)Ferric-Aerobactin~0.2Not ReportedFictional Data
E. coli K-12 ΔiutAFerric-AerobactinNo significant uptakeNo significant uptakeFictional Data
E. coli K-12 ΔtonBFerric-AerobactinNo significant uptakeNo significant uptakeFictional Data

Note: The kinetic parameters presented here are illustrative and should be determined experimentally. Actual values can vary depending on the bacterial strain and experimental conditions.

Signaling Pathways and Logical Relationships

The uptake of ferric-aerobactin is a multi-step process involving several key proteins. The following diagram illustrates the pathway of ferric-aerobactin from the extracellular environment into the bacterial cytoplasm.

Diagram of the Ferric-Aerobactin Uptake Pathway

aerobactin_uptake_pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ferric-Aerobactin Ferric-Aerobactin IutA IutA Receptor Ferric-Aerobactin->IutA Binding Periplasmic Transport Periplasmic Binding Protein (e.g., FhuD) IutA->Periplasmic Transport Translocation ABC_transporter ABC Transporter (e.g., FhuBC) Periplasmic Transport->ABC_transporter TonB_complex TonB-ExbB-ExbD Complex TonB_complex->IutA Energy Transduction Iron_Release Iron Release (Reduction of Fe³⁺) ABC_transporter->Iron_Release Fe2 Fe²⁺ Iron_Release->Fe2

Caption: The pathway of ferric-aerobactin uptake across the bacterial cell envelope.

References

Application Notes and Protocols for Cloning and Heterologous Expression of the iucA-D Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and heterologous expression of the iucA-D gene cluster, which is responsible for the biosynthesis of the siderophore aerobactin. Understanding and manipulating this pathway is critical for research into bacterial virulence, iron acquisition mechanisms, and the development of novel antimicrobial agents.

Introduction to the IucA-D Gene Cluster and this compound Biosynthesis

The iucA, iucB, iucC, and iucD genes form an operon that directs the synthesis of this compound, a hydroxamate-type siderophore utilized by various pathogenic bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, and Yersinia pseudotuberculosis, to scavenge iron from their hosts.[1][2][3] Iron is an essential nutrient for bacterial growth and survival, and the ability to acquire it is often linked to virulence.[2][4] The this compound biosynthesis pathway is a target for the development of anti-virulence drugs.[2]

The functions of the proteins encoded by the iucA-D genes have been elucidated through genetic and biochemical studies.[1][5] The biosynthesis of this compound from lysine and citrate occurs in a stepwise manner:

  • IucD (Monooxygenase/Hydroxylase): Catalyzes the N⁶-hydroxylation of L-lysine.[3][5]

  • IucB (Acetyltransferase): Transfers an acetyl group to N⁶-hydroxy-L-lysine to form N⁶-acetyl-N⁶-hydroxylysine (ahLys).[1][3][5]

  • IucA (this compound Synthetase): Condenses one molecule of ahLys with citrate.[1][3][5]

  • IucC (this compound Synthetase): Adds a second molecule of ahLys to the citryl-ahLys intermediate to complete the synthesis of this compound.[1][3][5]

Data Presentation

Table 1: Proteins of the this compound Biosynthesis Pathway and their Functions
GeneProteinMolecular Mass (approx.)Function
iucAIucA63 kDaThis compound synthetase; condenses the first molecule of N⁶-acetyl-N⁶-hydroxylysine with citrate.[5]
iucBIucB33 kDaN⁶-hydroxylysine:acetyl CoA N⁶-transacetylase; acetylates N⁶-hydroxylysine.[5]
iucCIucC62 kDaThis compound synthetase; condenses the second molecule of N⁶-acetyl-N⁶-hydroxylysine.[6][7]
iucDIucD53 kDaLysine N⁶-hydroxylase; hydroxylates the N⁶ amino group of lysine.[5]
Table 2: Quantitative Analysis of Siderophore Production in Klebsiella pneumoniae
StrainConditionSiderophore Production (Relative to cKP)Predominant SiderophoreReference
Hypervirulent K. pneumoniae (hvKP)Iron-poor minimal medium6- to 10-fold increaseThis compound[4][8][9][10]
Hypervirulent K. pneumoniae (hvKP)Human ascites fluid6- to 10-fold increaseThis compound[4][8][9][10]
hvKP ΔiucAHuman ascites fluidSignificantly less than hvKP-[9][10]

Experimental Protocols

Protocol 1: Cloning of the iucA-D Gene Cluster

This protocol describes a general method for cloning the iucA-D genes for heterologous expression. Specific restriction enzymes and vector choices may vary based on the source of the genetic material and the desired expression system.

1. Materials:

  • Bacterial strain containing the iucA-D gene cluster (e.g., E. coli strain carrying plasmid ColV-K30).
  • High-fidelity DNA polymerase.
  • PCR primers designed to amplify the entire iucA-D operon or individual genes.
  • Restriction enzymes and T4 DNA ligase.
  • Expression vector (e.g., pETDuet-1, pUC series).[1][6]
  • Competent E. coli strain for cloning (e.g., DH5α).
  • LB agar plates and broth with appropriate antibiotics.
  • DNA purification kits (for PCR products and plasmids).

2. Procedure:

  • Genomic DNA Isolation: Isolate high-quality genomic or plasmid DNA from the source bacterium.
  • PCR Amplification: Amplify the iucA-D gene cluster or individual genes using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the chosen expression vector.
  • Vector and Insert Preparation: Digest the expression vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
  • Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.
  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
  • Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection. Screen colonies for the correct insert by colony PCR and restriction digest analysis of isolated plasmid DNA.
  • Sequence Verification: Confirm the sequence of the cloned genes by DNA sequencing.

Protocol 2: Heterologous Expression of iucA-D Genes and this compound Production

This protocol outlines the expression of the cloned iucA-D genes in E. coli and the subsequent detection of this compound.

1. Materials:

  • E. coli expression host (e.g., BL21(DE3)).
  • Expression plasmid containing the iucA-D genes.
  • LB broth with appropriate antibiotics.
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
  • Iron-deficient minimal medium.
  • High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometer (MS).

2. Procedure:

  • Transformation of Expression Host: Transform the expression plasmid into a suitable E. coli expression host strain like BL21(DE3).
  • Culture Growth and Induction:
  • Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of iron-deficient minimal medium with the overnight culture.
  • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[11]
  • Continue to incubate the culture, for example, overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
  • Sample Preparation for Analysis:
  • Centrifuge the induced culture to separate the supernatant from the cell pellet.
  • Filter-sterilize the supernatant for analysis.
  • Detection of this compound by HPLC-MS:
  • Analyze the culture supernatant by HPLC-MS to detect the production of this compound.[4][12][13]
  • Compare the retention time and mass-to-charge ratio with a known this compound standard if available.

Visualizations

This compound Biosynthesis Pathway

Aerobactin_Biosynthesis cluster_lysine_modification Lysine Modification cluster_aerobactin_synthesis This compound Synthesis Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD ahLys N⁶-acetyl-N⁶-hydroxylysine hLys->ahLys IucB (Acetyl-CoA) ahLys_source ahLys_input1 ahLys->ahLys_input1 ahLys_input2 ahLys->ahLys_input2 Citrate Citrate Citryl_ahLys Citryl-ahLys Citrate->Citryl_ahLys IucA (ATP) This compound This compound Citryl_ahLys->this compound IucC (ATP) ahLys_input1->Citrate ahLys ahLys_input2->Citryl_ahLys ahLys Cloning_Expression_Workflow cluster_cloning Cloning Phase cluster_expression Expression Phase DNA_Isolation Isolate Genomic/Plasmid DNA (Source: e.g., pColV-K30) PCR Amplify iucA-D genes (PCR) DNA_Isolation->PCR Digestion Digest PCR Product and Vector (e.g., pETDuet-1) PCR->Digestion Ligation Ligate Insert into Vector Digestion->Ligation Transformation_Cloning Transform into Cloning Host (e.g., E. coli DH5α) Ligation->Transformation_Cloning Screening Screen and Verify Clones (Colony PCR, Sequencing) Transformation_Cloning->Screening Transformation_Expression Transform Expression Plasmid into Expression Host (e.g., E. coli BL21(DE3)) Screening->Transformation_Expression Verified Plasmid Culture Grow Culture in Iron-Deficient Medium Transformation_Expression->Culture Induction Induce Protein Expression (IPTG) Culture->Induction Harvest Harvest Culture Supernatant Induction->Harvest Analysis Analyze for this compound (HPLC-MS) Harvest->Analysis

References

Application Notes and Protocols for Creating an Isogenic iucA Knockout Mutant for Virulence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note ID: AN-2025-IUC-001

Version: 1.0

Introduction: The Role of Aerobactin in Bacterial Virulence

Iron is an essential nutrient for bacterial survival and proliferation. During infection, the host actively sequesters iron to limit its availability to invading pathogens, a process known as nutritional immunity.[1] To overcome this, many pathogenic bacteria, including hypervirulent Klebsiella pneumoniae (hvKp) and avian pathogenic Escherichia coli (APEC), have evolved high-affinity iron acquisition systems, such as the secretion of iron-chelating molecules called siderophores.[2][3]

This compound is a hydroxamate-type siderophore that has been identified as a critical virulence factor in several members of the Enterobacteriaceae family.[4][5] Its biosynthesis is encoded by the iucABCD operon, with the iucA gene encoding a key synthetase in the pathway.[6][7] Studies have demonstrated that the inability to produce this compound, often through the knockout of the iucA gene, leads to a significant attenuation of virulence.[1][2] An isogenic ΔiucA mutant of hvKp, for example, showed a dramatic reduction in its ability to cause lethal infection in mouse models.[1] Similarly, ΔiucA mutants in APEC display reduced colonization and persistence in host tissues.[3]

Therefore, the this compound synthesis pathway, and specifically the IucA enzyme, represents a promising target for the development of novel anti-virulence therapies. Creating a precise, isogenic iucA knockout mutant is a fundamental first step to study the specific contribution of this compound to pathogenesis, evaluate potential drug candidates that target this pathway, and understand the host-pathogen interaction in an iron-limited environment.

This document provides detailed protocols for the generation and verification of an isogenic ΔiucA mutant using the Lambda Red Recombineering technique, followed by methodologies for assessing its virulence both in vitro and in vivo.

Key Signaling and Experimental Pathways

This compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process starting from lysine and citrate. The iucA gene product, IucA, is an this compound synthetase that plays a crucial role in ligating N⁶-acetyl-N⁶-hydroxy-L-lysine (ahLys) to citrate.[5][6] Its disruption halts the production of this compound.

Aerobactin_Pathway cluster_0 This compound Synthesis cluster_1 Key Synthetase Steps Lysine 2x L-Lysine hLys 2x N⁶-hydroxy-L-lysine Lysine->hLys IucD ahLys 2x N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB ahLys_Citrate ahLys + Citrate Citrate Citrate This compound This compound Citryl_ahLys Citryl-ahLys ahLys_Citrate->Citryl_ahLys IucA (Target for Knockout) Citryl_ahLys->this compound IucC

Caption: this compound biosynthesis pathway highlighting the IucA-catalyzed step.

Experimental Workflow for Virulence Studies

The overall process involves creating the mutant, verifying its genetic makeup, and then proceeding with a series of experiments to compare its virulence phenotype against the wild-type parental strain.

Knockout_Workflow cluster_0 Mutant Generation & Verification cluster_1 Virulence Phenotyping pcr_cassette 1. PCR Amplification of Resistance Cassette (e.g., KanR) with iucA Homology Arms electroporation 2. Electroporation into WT Strain Expressing Lambda Red System pcr_cassette->electroporation selection 3. Selection of Recombinants (e.g., on Kanamycin plates) electroporation->selection verification 4. PCR & Sequencing Verification of ΔiucA::KanR selection->verification invitro 5a. In Vitro Assays (Growth in low iron, serum survival) verification->invitro invivo 5b. In Vivo Assays (Mouse infection model, LD50, Comp. Index) verification->invivo analysis 6. Data Analysis & Comparison (WT vs. ΔiucA) invitro->analysis invivo->analysis

Caption: Workflow for creating and testing a ΔiucA knockout mutant.

Experimental Protocols

Protocol: Generation of Isogenic ΔiucA Mutant via Lambda Red Recombineering

This protocol is adapted for E. coli or K. pneumoniae and is based on the method developed by Datsenko and Wanner.[8][9]

Materials:

  • Wild-type (WT) bacterial strain (e.g., K. pneumoniae hvKP1).

  • Temperature-sensitive plasmid expressing the Lambda Red system (e.g., pKD46).

  • Template plasmid for antibiotic resistance cassette (e.g., pKD4 for kanamycin resistance, KanR).

  • Primers (see Table 1).

  • L-arabinose.

  • LB broth and agar plates.

  • Kanamycin.

  • Electroporator and cuvettes.

Table 1: Primer Design for ΔiucA Cassette

Primer Name Sequence (5' to 3') Description
iucA-Fwd [40-50 nt upstream of iucA start]GTGTAGGCTGGAGCTGCTTC Forward primer. Contains a 40-50 nucleotide homology arm to the region immediately upstream of the iucA start codon, followed by the pKD4 priming site P1.
iucA-Rev [40-50 nt downstream of iucA stop]CATATGAATATCCTCCTTAG Reverse primer. Contains a 40-50 nucleotide homology arm to the region immediately downstream of the iucA stop codon, followed by the pKD4 priming site P2.

Note: The bracketed sequences must be designed based on the specific genome of the target bacterium.

Procedure:

  • Prepare Competent Cells:

    • Transform the WT strain with the pKD46 plasmid and select for ampicillin-resistant colonies at 30°C.

    • Inoculate a single colony into 5 mL LB broth with ampicillin and grow overnight at 30°C.

    • Inoculate 100 mL of LB broth (with ampicillin) with the overnight culture to an OD₆₀₀ of ~0.1.

    • Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.5.

    • Add L-arabinose to a final concentration of 10 mM to induce the expression of the Lambda Red recombinase enzymes (Exo, Beta, Gam).[9]

    • Continue to incubate at 30°C for 1 hour.

    • Rapidly chill the culture on ice for 15-30 minutes.

    • Make the cells electrocompetent by washing them three times with ice-cold sterile 10% glycerol.

    • Resuspend the final cell pellet in 100 µL of 10% glycerol.

  • Generate the Knockout Cassette:

    • Use primers iucA-Fwd and iucA-Rev to amplify the KanR cassette from the pKD4 template plasmid via PCR.

    • Run the PCR product on an agarose gel and purify the correctly sized band (~1.5 kb).

    • Treat the purified PCR product with DpnI to digest the template plasmid DNA.

  • Electroporation and Recombination:

    • Add 100-500 ng of the purified linear PCR product to 50 µL of the electrocompetent cells.

    • Electroporate using standard parameters (e.g., 2.5 kV, 25 µF, 200 Ω in a 0.2 cm cuvette).

    • Immediately add 1 mL of SOC medium and recover the cells by incubating at 37°C for 2 hours. This temperature is non-permissive for the pKD46 plasmid, initiating its curing.

    • Plate serial dilutions onto LB agar plates containing kanamycin to select for successful recombinants.

    • Incubate at 37°C overnight.

  • Verification of Mutants:

    • Select several KanR colonies.

    • Streak them onto LB plates with and without ampicillin to confirm the loss of the pKD46 plasmid.

    • Perform colony PCR using primers flanking the iucA gene (outside the homology regions used for the cassette) to confirm the replacement of iucA with the KanR cassette. The PCR product from the mutant should be larger than the product from the WT.

    • Confirm the precise insertion site by sequencing the PCR product.

Protocol: In Vitro Virulence Assays

A. Growth in Iron-Limited Media:

  • Prepare a chemically defined minimal medium (MM) with a low iron concentration.

  • Inoculate WT and ΔiucA strains into the MM.

  • Incubate at 37°C and monitor bacterial growth over 24-48 hours by measuring OD₆₀₀.

  • Expected Outcome: The ΔiucA mutant will show significantly impaired growth compared to the WT.[1]

B. Siderophore Production Assay (Chrome Azurol S - CAS Assay):

  • Grow WT and ΔiucA strains in iron-poor MM overnight.

  • Centrifuge the cultures and collect the supernatants.

  • Mix the supernatant with CAS assay solution.

  • Measure the change in absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.

  • Expected Outcome: The supernatant from the ΔiucA mutant will show significantly less siderophore activity compared to the WT.[1]

Protocol: In Vivo Virulence Assessment (Mouse Model)

All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

A. Lethal Dose 50 (LD₅₀) Determination:

  • Prepare serial dilutions of WT and ΔiucA bacterial cultures.

  • Inject groups of mice (e.g., CD-1 mice, n=5-10 per group) via a relevant route of infection (e.g., intraperitoneal, subcutaneous).[1]

  • Monitor the mice for 7-14 days, recording morbidity and mortality.

  • Calculate the LD₅₀ for each strain using a statistical method (e.g., Reed-Muench method).

  • Expected Outcome: The LD₅₀ of the ΔiucA mutant will be significantly higher than that of the WT strain, indicating attenuation.

B. Competitive Index (CI) Assay:

  • Grow WT and ΔiucA strains to mid-log phase.

  • Mix the strains in a 1:1 ratio. This is the "input" sample.

  • Infect mice with the bacterial mixture.

  • After a set time (e.g., 24 or 48 hours), euthanize the mice and homogenize relevant organs (e.g., spleen, liver, lungs).[3]

  • Plate serial dilutions of the input mixture and the organ homogenates onto non-selective (total CFU) and selective (e.g., kanamycin, for mutant CFU) agar plates.

  • Calculate the CI as: (Mutant CFU output / WT CFU output) / (Mutant CFU input / WT CFU input).

  • Expected Outcome: A CI value of < 1 indicates that the mutant is outcompeted by the WT strain and is attenuated in its ability to colonize and survive in that organ.[3][10]

Representative Data Presentation

The following tables summarize expected quantitative data from the virulence studies comparing a wild-type (WT) strain to its isogenic ΔiucA mutant.

Table 2: In Vitro Phenotypes of WT vs. ΔiucA Mutant

Strain Siderophore Production (% of WT) Growth in Human Ascites Fluid (CFU/mL at 24h)
Wild-Type (WT) 100% ~ 5 x 10⁸
ΔiucA Mutant < 10% ~ 2 x 10⁵

Data synthesized from Russo et al., 2010.[1]

Table 3: In Vivo Virulence of WT vs. ΔiucA Mutant in a Mouse Model

Strain Route of Infection LD₅₀ (CFU) Competitive Index (Spleen, 24h)
Wild-Type (WT) Subcutaneous ~ 1 x 10² 1.0 (Reference)
ΔiucA Mutant Subcutaneous > 1 x 10⁷ < 0.01

Data synthesized from Russo et al., 2010 and Gao et al., 2013.[1][3]

References

Aerobactin's Critical Role in Biofilm Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new set of application notes and detailed protocols released today sheds light on the crucial role of the siderophore aerobactin in bacterial biofilm formation. This comprehensive guide is designed for researchers, scientists, and drug development professionals investigating bacterial pathogenesis and seeking novel anti-biofilm therapies. This compound, a key iron acquisition molecule for many pathogenic bacteria, has been identified as a significant factor in the establishment and maturation of biofilms, which are notoriously resistant to conventional antibiotics.

Iron is an essential nutrient for bacterial survival and proliferation. In host environments where free iron is scarce, bacteria secrete high-affinity iron chelators called siderophores to scavenge this vital element. This compound, a hydroxamate-type siderophore, is a critical virulence factor for a range of pathogenic bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, and Yersinia pseudotuberculosis.[1][2][3] Recent studies have demonstrated that this compound-mediated iron acquisition is not only pivotal for bacterial growth in iron-limited conditions but also significantly enhances their ability to form robust biofilms.[1][4]

These application notes provide a detailed overview of the multifaceted role of this compound in bacterial physiology, with a specific focus on its impact on biofilm development. The provided protocols offer step-by-step guidance on how to study and quantify the effects of this compound on biofilm formation, making it a valuable resource for researchers in microbiology, infectious diseases, and drug discovery.

The this compound Biosynthesis and Transport Pathway

The production and uptake of this compound are orchestrated by the iuc (iron uptake chelate) and iut (iron uptake transport) genes, typically organized in an operon. The biosynthesis begins with the hydroxylation of L-lysine by the enzyme IucD, followed by acetylation by IucB.[1] Subsequently, two molecules of N⁶-acetyl-N⁶-hydroxy-L-lysine are condensed with citrate by the synthetases IucA and IucC to form this compound.[3][5] The ferric-aerobactin complex is then recognized and transported into the bacterial cell by the outer membrane receptor IutA.[1][4] The expression of the this compound operon is tightly regulated by the ferric uptake regulator (Fur) protein, which represses its transcription in iron-replete conditions.[1][4]

Aerobactin_Biosynthesis_Pathway Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB This compound This compound ahLys->this compound IucA, IucC Citrate Citrate Citrate->this compound IucA, IucC Ferricthis compound Ferric-Aerobactin Complex This compound->Ferricthis compound + Fe³⁺ IutA IutA Receptor Ferricthis compound->IutA Binding Periplasm Periplasm IutA->Periplasm Transport

This compound biosynthesis and transport pathway.

Quantitative Impact of this compound on Biofilm Formation

Studies have consistently shown a significant reduction in biofilm biomass in bacterial strains with mutations in the this compound synthesis or transport genes. The data below, compiled from studies on Yersinia pseudotuberculosis, illustrates the critical contribution of a functional this compound system to biofilm formation under iron-limiting conditions.

Bacterial StrainRelative Biofilm Formation (%)Key Gene(s) DisruptedReference Organism
Wild-Type (WT)100NoneYersinia pseudotuberculosis
ΔiucA (this compound synthesis mutant)~40iucAYersinia pseudotuberculosis
ΔiutA (this compound transport mutant)~55iutAYersinia pseudotuberculosis

Table 1: Effect of this compound System Mutations on Biofilm Formation in Yersinia pseudotuberculosis. Data is approximated from graphical representations in cited literature.[1]

Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key experiments used to assess the role of this compound in biofilm formation.

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol provides a method to quantify the total biomass of a biofilm.

Materials:

  • Bacterial cultures (wild-type and mutant strains)

  • 96-well polystyrene microtiter plates

  • Appropriate growth medium (e.g., M9 minimal medium for iron-limiting conditions)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculation: Dilute overnight bacterial cultures 1:100 in fresh, iron-limiting growth medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate statically at the optimal temperature for the bacterial species (e.g., 26°C for Y. pseudotuberculosis) for 48-72 hours to allow for biofilm formation.

  • Washing: Gently decant the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.

Crystal_Violet_Workflow Inoculation Inoculate 96-well plate Incubation Incubate (48-72h) Inoculation->Incubation Washing1 Wash with PBS (3x) Incubation->Washing1 Staining Stain with Crystal Violet (15 min) Washing1->Staining Washing2 Wash with PBS (3x) Staining->Washing2 Solubilization Solubilize with Acetic Acid Washing2->Solubilization Quantification Measure Absorbance at 570 nm Solubilization->Quantification

Crystal violet assay workflow.
Protocol 2: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm structure.

Materials:

  • Bacterial cultures expressing a fluorescent protein (e.g., GFP)

  • Glass-bottom dishes or flow cells

  • Appropriate growth medium

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on glass-bottom dishes or in flow cells using bacterial strains constitutively expressing a fluorescent protein.

  • Imaging: Mount the dish or flow cell on the stage of a confocal microscope.

  • Image Acquisition: Acquire a series of z-stack images through the thickness of the biofilm using an appropriate laser and emission filter for the fluorescent protein.

  • Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm architecture using imaging software (e.g., ImageJ, Imaris). This allows for the analysis of biofilm thickness, biomass, and structural heterogeneity.

Logical Relationship: this compound, Iron, and Biofilm

The availability of iron is a critical environmental cue that influences the switch between planktonic and biofilm lifestyles in many bacteria. This compound plays a central role in this process.

Logical_Relationship LowIron Low Iron Environment FurRepression Fur Repression Lifted LowIron->FurRepression AerobactinProduction This compound Production FurRepression->AerobactinProduction IronAcquisition Enhanced Iron Acquisition AerobactinProduction->IronAcquisition BacterialGrowth Bacterial Growth & Metabolism IronAcquisition->BacterialGrowth BiofilmFormation Increased Biofilm Formation BacterialGrowth->BiofilmFormation

This compound's role in biofilm formation.

Future Directions and Therapeutic Implications

The dependence of pathogenic bacteria on this compound for both virulence and biofilm formation makes its biosynthetic pathway an attractive target for the development of novel anti-infective agents.[3][6][7] Inhibitors of the Iuc enzymes could potentially disarm bacteria, rendering them unable to acquire sufficient iron and form resilient biofilms. Such a strategy, known as anti-virulence therapy, offers the promise of mitigating infections with a lower likelihood of inducing antibiotic resistance.[3] Further research into the specific mechanisms by which this compound promotes biofilm formation will be crucial for the development of targeted therapies to combat biofilm-associated infections.

References

Application Notes and Protocols: Developing Aerobactin-Based Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of aerobactin-based probes for the in vivo imaging of bacterial infections. This compound, a siderophore produced by various pathogenic bacteria, presents a promising target for the specific delivery of imaging agents to infection sites. This document outlines the necessary steps from probe synthesis and radiolabeling to preclinical evaluation in animal models.

Introduction to this compound-Based Imaging Probes

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient for their growth and virulence.[1][2] The this compound iron uptake system is a key virulence factor in many pathogenic bacteria, including Escherichia coli and Klebsiella pneumoniae.[3][4] By targeting this specific uptake pathway, this compound-based probes can deliver imaging agents, such as positron-emitting radionuclides, directly to the site of infection. This "Trojan Horse" strategy allows for highly specific and sensitive detection of bacterial infections using non-invasive imaging techniques like Positron Emission Tomography (PET).[5][6]

The development of these probes involves the synthesis of an this compound analog conjugated to a chelator, such as DOTA, which can then be radiolabeled with a suitable radionuclide like Gallium-68 (⁶⁸Ga).[6][7] Preclinical evaluation of these probes includes in vitro stability and bacterial uptake assays, followed by in vivo imaging and biodistribution studies in animal models of infection.[8][9]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis and Uptake Pathway

The this compound system involves a series of proteins encoded by the iuc and iut genes. The IucA, IucB, IucC, and IucD enzymes are responsible for the synthesis of this compound from lysine and citrate.[3] The ferric-aerobactin complex is then recognized and transported across the outer bacterial membrane by the IutA receptor.[3]

Aerobactin_Pathway cluster_synthesis This compound Biosynthesis cluster_uptake Ferric-Aerobactin Uptake Lysine L-Lysine IucD IucD Lysine->IucD Citrate Citrate IucA_C IucA & IucC Citrate->IucA_C Aerobactin_precursor This compound Precursors IucD->Aerobactin_precursor Hydroxylation IucB IucB IucB->IucA_C Condensation This compound This compound IucA_C->this compound Aerobactin_precursor->IucB Acetylation Extracellular Extracellular Space Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Periplasmic Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Inner Membrane Transport Fe_release Iron Release & Reduction Cytoplasm->Fe_release Fe3_ext Fe³⁺ Ferric_this compound Ferric-Aerobactin Complex Fe3_ext->Ferric_this compound Aerobactin_ext This compound Aerobactin_ext->Ferric_this compound IutA IutA Receptor Ferric_this compound->IutA IutA->Periplasm Transport Fe2_cyt Fe²⁺ Fe_release->Fe2_cyt Workflow Synthesis 1. Synthesis of this compound-DOTA Conjugate Radiolabeling 2. Radiolabeling with ⁶⁸Ga Synthesis->Radiolabeling QC 3. Quality Control (Purity, Stability) Radiolabeling->QC InVitro 4. In Vitro Bacterial Uptake Assay QC->InVitro AnimalModel 5. Animal Model of Infection InVitro->AnimalModel InVivoImaging 6. In Vivo PET/CT Imaging AnimalModel->InVivoImaging Biodistribution 7. Ex Vivo Biodistribution InVivoImaging->Biodistribution

References

Troubleshooting & Optimization

troubleshooting low yield in aerobactin biosynthesis or synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aerobactin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental pathway for this compound biosynthesis?

This compound is a siderophore, a small molecule with a high affinity for iron, produced by various bacteria to scavenge iron from their environment. The biosynthesis of this compound is a multi-step enzymatic process encoded by the iucABCD gene cluster. The synthesis begins with L-lysine and citrate as precursors. The IucD enzyme first hydroxylates L-lysine, which is then acetylated by IucB. Subsequently, the enzymes IucA and IucC, which are NRPS-independent siderophore (NIS) synthetases, sequentially attach two of these modified lysine molecules to a citrate backbone to form the final this compound molecule.

Q2: We are observing significantly lower than expected yields of this compound in our E. coli expression system. What are the common causes?

Low this compound yield in a heterologous expression system like E. coli can stem from several factors. These can be broadly categorized into genetic, cultural, and procedural issues. Genetically, improper plasmid construction, codon usage issues, or mutations in the iuc genes can lead to non-functional or poorly expressed enzymes. Culturally, suboptimal growth conditions such as inadequate iron limitation, incorrect pH, temperature, or carbon source can significantly impact this compound production. Procedurally, errors during protein induction, cell lysis, or the purification process can also result in lower final yields.

Q3: How does iron concentration in the culture medium affect this compound yield?

This compound biosynthesis is tightly regulated by iron concentration. The expression of the iuc gene cluster is typically repressed in iron-replete conditions. Therefore, to achieve high yields of this compound, it is crucial to cultivate the bacteria in an iron-limited or iron-deficient medium. The absence of sufficient iron derepresses the genes responsible for this compound synthesis, leading to its production. If your yield is low, a primary troubleshooting step is to ensure the culture medium is sufficiently depleted of iron.

Q4: Can the pH of the culture medium influence the production of this compound?

Yes, the pH of the culture medium is a critical factor. Studies have shown that different siderophores have optimal pH ranges for production. For this compound produced by Escherichia coli strain Nissle 1917, maximal production was observed at a more acidic pH of 5.6. This is in contrast to other siderophores like yersiniabactin and salmochelin, which are produced more effectively at neutral to alkaline pH. Therefore, optimizing the pH of your culture medium to the acidic range could enhance your this compound yield.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound in Bacterial Culture Supernatant

Possible Causes and Solutions:

  • Inadequate Iron Limitation:

    • Verification: Ensure that all glassware is acid-washed to remove any trace iron. Use high-purity reagents to prepare your minimal medium.

    • Solution: Supplement the medium with an iron chelator like 2,2'-dipyridyl to create iron-limiting conditions. However, be mindful of potential toxicity to the cells.

  • Suboptimal Culture Conditions:

    • Verification: Check the pH and temperature of your culture. For E. coli, this compound production is favored at a pH of around 5.6.

    • Solution: Adjust the pH of your medium and optimize the incubation temperature. Also, consider the carbon source used; for some siderophores, glycerol is a better carbon source than glucose.

  • Inefficient Protein Expression:

    • Verification: After induction, collect cell pellets and perform SDS-PAGE to confirm the expression of the IucA, IucB, IucC, and IucD proteins.

    • Solution: If protein expression is low, optimize the inducer (e.g., IPTG) concentration and the induction time and temperature. Consider codon-optimizing your iuc genes for the expression host.

  • Incorrect Plasmid Construction:

    • Verification: Sequence your plasmids to ensure the integrity of the iuc genes and their promoter regions.

    • Solution: If mutations are found, correct them using site-directed mutagenesis or re-clone the genes.

Issue 2: Successful Expression of Iuc Enzymes but Low Yield of this compound in In Vitro Synthesis

Possible Causes and Solutions:

  • Enzyme Inactivity:

    • Verification: Test the activity of each purified Iuc enzyme individually if possible. For example, the activity of IucD and IucB can be assessed by detecting the formation of N6-acetyl-N6-hydroxy-L-lysine.

    • Solution: Ensure that the enzymes are purified and stored in appropriate buffers to maintain their activity. Avoid repeated freeze-thaw cycles.

  • Incorrect Reaction Conditions:

    • Verification: Review the concentrations of all substrates and cofactors in your reaction mixture, including L-lysine, citrate, ATP, NADPH, FAD, and acetyl-CoA.

    • Solution: Optimize the concentrations of each component. Ensure the reaction buffer has the optimal pH (e.g., HEPES pH 7.5) and temperature for the enzymes.

  • Substrate or Cofactor Degradation:

    • Verification: Use fresh stocks of ATP, NADPH, and other labile cofactors.

    • Solution: Prepare fresh solutions of substrates and cofactors before setting up the reaction.

Quantitative Data Summary

ParameterConditionEffect on this compound YieldReference
pH pH 5.6Maximal production in E. coli Nissle 1917
pH 7.0 and 7.6Lower production compared to pH 5.6
Iron Iron-limitingEssential for inducing gene expression and production
Iron-repleteRepresses gene expression, leading to low or no production
Carbon Source Glycerol vs. GlucoseGlycerol can lead to higher production of some siderophores

Experimental Protocols

Protocol 1: Heterologous In Vivo Production of this compound in E. coli

This protocol is adapted from studies on the heterologous expression of the iucA-D genes.

  • Plasmid Construction: Clone the iucA, iucB, iucC, and iucD genes into compatible expression vectors. For example, co-expression can be achieved by cloning two genes per plasmid.

  • Transformation: Transform an this compound-deficient E. coli strain (e.g., BL21(DE3)) with the expression plasmids.

  • Cultivation: Grow the transformed E. coli in an iron-deficient minimal medium (e.g., M9 minimal media) with appropriate antibiotics at 37°C with shaking.

  • Induction: When the culture reaches an optical density at 600 nm (OD600) of approximately 0.6-0.8, induce protein expression with a suitable concentration of IPTG (e.g., 750 µM).

  • Incubation: Continue incubation overnight (approximately 18 hours) at a reduced temperature (e.g., 16-20°C) to improve protein folding and solubility.

  • Harvesting and Analysis: Centrifuge the culture to separate the cells from the supernatant. The supernatant can be analyzed for this compound presence using methods like HPLC-MS/MS.

Protocol 2: In Vitro Reconstitution of this compound Biosynthesis

This protocol is based on the in vitro reconstitution of the this compound pathway.

  • Enzyme Purification: Individually express and purify the IucA, IucB, IucC, and IucD enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 50 mM NaCl

    • 5 mM L-lysine

    • 5 mM NADPH

    • 0.5 mM FAD

    • 5 mM acetyl-CoA

    • 5 mM ATP

    • 5 mM citrate

    • Purified Iuc enzymes (e.g., 10 µM each)

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-course Analysis: At specific time points (e.g., up to 1 hour), take aliquots of the reaction mixture and quench the reaction by adding a solution of 0.1% formic acid and 5% acetonitrile in water.

  • Product Detection: Analyze the quenched samples by HPLC-MS/MS to detect the formation of this compound and its intermediates.

Visualizations

Aerobactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates cluster_product Final Product Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD Citrate Citrate citryl_ahLys Citryl-ahLys Citrate->citryl_ahLys IucD IucD (Monooxygenase) IucB IucB (Acetyltransferase) IucA IucA (Synthetase) IucC IucC (Synthetase) ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB ahLys->citryl_ahLys IucA This compound This compound ahLys->this compound IucC citryl_ahLys->this compound

Caption: The enzymatic pathway of this compound biosynthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckExpression Check Iuc Protein Expression (SDS-PAGE) Start->CheckExpression OptimizeExpression Optimize Induction (IPTG, Temp, Time) CheckExpression->OptimizeExpression No/Low Expression CheckCulture Review Culture Conditions (Iron, pH, Temp) CheckExpression->CheckCulture Expression OK OptimizeExpression->CheckExpression ModifyCulture Adjust Medium: - Iron-deficient - pH ~5.6 CheckCulture->ModifyCulture Suboptimal CheckPlasmid Verify Plasmid Integrity (Sequencing) CheckCulture->CheckPlasmid Optimal ModifyCulture->CheckCulture CorrectPlasmid Correct/Re-clone Genes CheckPlasmid->CorrectPlasmid Mutation Found CheckInVitro In Vitro Assay Issues? CheckPlasmid->CheckInVitro Plasmid OK CorrectPlasmid->CheckPlasmid CheckEnzymeActivity Assess Individual Enzyme Activity CheckInVitro->CheckEnzymeActivity Yes Success Improved Yield CheckInVitro->Success N/A CheckReactionMix Verify Substrates/ Cofactors CheckEnzymeActivity->CheckReactionMix CheckReactionMix->Success

optimizing culture conditions for maximum aerobactin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximum aerobactin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a hydroxamate-type siderophore, which is a small, high-affinity iron-chelating molecule produced by various bacteria.[1] It plays a crucial role in bacterial survival and virulence by scavenging iron from the host environment, which is essential for various cellular processes.[2][3] Understanding and optimizing its production is vital for studying bacterial pathogenesis and for the development of novel antimicrobial strategies.[4]

Q2: Which bacterial genes are responsible for this compound biosynthesis?

A2: The biosynthesis of this compound is encoded by the iucABCD operon.[5][6] These genes are responsible for the sequential enzymatic reactions that convert lysine and citrate into this compound. The iutA gene, often found in the same operon, encodes the outer membrane receptor for the ferric-aerobactin complex.[5]

Q3: How is this compound production regulated?

A3: this compound production is primarily regulated by iron availability through the Ferric Uptake Regulator (Fur) protein.[6] In iron-rich conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to a specific DNA sequence known as the "iron box" in the promoter region of the iuc operon, thereby blocking transcription.[6][7] In iron-depleted environments, Fur is inactive, allowing for the transcription of the iuc genes and subsequent this compound synthesis.[5][8]

Troubleshooting Guide

Issue 1: Low or no detectable this compound production.

Possible Cause 1.1: Inappropriate Culture Medium.

  • Recommendation: Ensure the culture medium is iron-limited, as high iron concentrations will repress this compound synthesis.[5] M9 minimal media is a common choice for inducing siderophore production.[9] Avoid iron-rich media like Luria-Bertani (LB) broth for production phases.[10]

Possible Cause 1.2: Suboptimal pH of the Culture Medium.

  • Recommendation: The optimal pH for this compound production can be species-specific, but for Escherichia coli, a slightly acidic pH has been shown to be favorable.[11] Studies have indicated maximal this compound production at a pH of around 5.6.[3][12]

Possible Cause 1.3: Incorrect Carbon Source.

  • Recommendation: The choice of carbon source can significantly impact siderophore production. For E. coli, glycerol has been reported to yield higher this compound production compared to glucose.[11][12]

Possible Cause 1.4: Inadequate Aeration.

  • Recommendation: this compound synthesis is an aerobic process. Ensure sufficient aeration of your cultures by using baffled flasks and maintaining an appropriate shaking speed (e.g., 250 rpm).[9]

Possible Cause 1.5: Issues with the Bacterial Strain.

  • Recommendation: Verify that your bacterial strain possesses the iucABCD gene cluster required for this compound synthesis. If using a heterologous expression system, confirm the integrity and expression of the cloned genes.[9]

Issue 2: Inconsistent results in the Chrome Azurol S (CAS) assay.

Possible Cause 2.1: Contamination of Glassware with Iron.

  • Recommendation: Traces of iron in glassware can interfere with the CAS assay. It is crucial to use acid-washed (e.g., with 6M HCl) and deionized water-rinsed glassware for all solutions and media preparation.[13]

Possible Cause 2.2: Instability of the CAS Assay Solution.

  • Recommendation: The CAS assay solution can be unstable. Prepare fresh solutions and store them protected from light. Ensure all components are fully dissolved and mixed in the correct order as per the protocol.[13]

Possible Cause 2.3: Incorrect Interpretation of Results.

  • Recommendation: The color change from blue to orange/yellow indicates the presence of siderophores.[1] The size of the halo on a CAS agar plate is a qualitative measure of production. For quantitative analysis, a liquid CAS assay with spectrophotometric readings is required.[1][14]

Optimized Culture Conditions for this compound Production

The following table summarizes the key parameters for optimizing this compound production, primarily based on studies with E. coli.

ParameterOptimal Condition/ValueNotes
Iron Concentration Iron-depletedEssential for derepression of the iuc operon. Achieved by using minimal media or adding iron chelators like EDDHA.[5][10]
pH 5.6Maximal production observed in E. coli.[11][12]
Temperature 37°CStandard growth temperature for E. coli.[9]
Carbon Source GlycerolPreferred over glucose for higher yields in E. coli.[11][12]
Aeration High (e.g., 250 rpm)Ensures sufficient oxygen for biosynthesis.[9]
Growth Phase Late logarithmic to stationaryThis compound production is often maximal during these phases.[12]

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

This protocol provides a qualitative method to screen for this compound production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Minimal media (e.g., M9) agar plates

  • Acid-washed glassware

Procedure:

  • Prepare the CAS solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix the CAS and HDTMA solutions with constant stirring.

  • Prepare the iron solution:

    • Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Prepare the final blue dye solution:

    • Slowly add the iron solution to the CAS/HDTMA mixture while stirring. The solution should turn blue.

    • Autoclave the blue dye solution and store it in a dark, sterile container.

  • Prepare CAS agar plates:

    • Prepare and autoclave your desired minimal media agar (e.g., M9 agar).

    • Cool the agar to approximately 50°C.

    • Aseptically add the sterile blue dye solution to the molten agar at a 1:9 ratio (1 part dye to 9 parts agar) and mix gently to avoid bubbles.

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Spot or streak your bacterial cultures onto the CAS agar plates.

    • Incubate at the optimal growth temperature (e.g., 37°C) for 24-48 hours.

  • Observation:

    • Observe the plates for a color change from blue to orange or yellow around the bacterial growth, indicating siderophore production.[1]

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in culture supernatants.

1. Sample Preparation:

  • Grow bacterial cultures in iron-depleted minimal medium under optimized conditions.

  • Pellet the cells by centrifugation (e.g., 4,500 x g for 10 minutes).[9]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[9]

  • For some analyses, acidification of the supernatant to pH 2.5 with HCl followed by solid-phase extraction using an AmberLite XAD-4 resin can be used for purification and concentration.[9]

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of methanol in water with 0.1% formic acid is a common mobile phase.

  • Detection: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific transition for this compound, which is m/z 565 -> 205.[10][15]

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to accurately quantify the amount in your samples.[9]

Visualizations

Aerobactin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_0 Cytoplasm L-Lysine L-Lysine N6-hydroxy-L-lysine N6-hydroxy-L-lysine L-Lysine->N6-hydroxy-L-lysine IucD N6-acetyl-N6-hydroxy-L-lysine N6-acetyl-N6-hydroxy-L-lysine N6-hydroxy-L-lysine->N6-acetyl-N6-hydroxy-L-lysine IucB Citryl-ahLys Citryl-ahLys N6-acetyl-N6-hydroxy-L-lysine->Citryl-ahLys IucA Citrate Citrate Citrate->Citryl-ahLys This compound This compound Citryl-ahLys->this compound IucC

Caption: The enzymatic pathway for this compound synthesis from L-lysine and citrate.

Caption: Regulation of the iuc operon by the Fur protein in response to iron levels.

Experimental_Workflow_for_Aerobactin_Quantification Experimental Workflow for this compound Quantification Culture_Optimization 1. Optimize Culture Conditions (Iron-depleted media, pH, Carbon Source) Bacterial_Growth 2. Bacterial Inoculation and Growth Culture_Optimization->Bacterial_Growth Supernatant_Collection 3. Centrifugation and Supernatant Collection Bacterial_Growth->Supernatant_Collection Sample_Preparation 4. Supernatant Filtration (0.22 um) Supernatant_Collection->Sample_Preparation Qualitative_Screening 5a. Qualitative Screening (CAS Agar Assay) Sample_Preparation->Qualitative_Screening Quantitative_Analysis 5b. Quantitative Analysis (HPLC-MS/MS) Sample_Preparation->Quantitative_Analysis

Caption: A typical workflow for the production and analysis of this compound.

References

how to improve the stability of purified aerobactin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified aerobactin samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a hydroxamate-type siderophore, a small molecule produced by bacteria to scavenge iron from their environment.[1] In research and drug development, this compound is studied for its role in bacterial virulence and as a potential target for antimicrobial therapies.[1] Maintaining the structural integrity of purified this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to loss of iron-chelating activity and the formation of impurities that may interfere with assays.

Q2: What are the main factors that cause purified this compound to degrade?

A2: The primary factors affecting the stability of purified this compound are:

  • Photodegradation: Exposure to light, particularly UV light, can cause decarboxylation of the central citrate moiety of this compound, especially when it is complexed with iron (Fe(III)).

  • Enzymatic Degradation: Contaminating proteases or other enzymes in the purified sample can hydrolyze the amide bonds of this compound.

  • pH: Extreme pH values can affect the stability of the hydroxamate functional groups. While this compound is produced by some bacteria in acidic conditions, its long-term stability across a wide pH range needs careful consideration.[2]

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.

Q3: How should I store my purified this compound samples for short-term and long-term use?

A3: For optimal stability, follow these storage recommendations:

Storage DurationFormTemperatureLight ConditionsAdditional Notes
Short-term (days to weeks) Solution (e.g., in buffer or water)-20°C or -80°CProtect from light (use amber vials or wrap in foil)Use a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid repeated freeze-thaw cycles.
Long-term (months to years) Lyophilized (freeze-dried) powder-80°CProtect from lightLyophilization is the preferred method for long-term storage as it removes water, which can mediate degradative reactions.

Q4: Can I lyophilize my purified this compound sample for long-term storage?

A4: Yes, lyophilization (freeze-drying) is highly recommended for long-term storage. This process removes water and can significantly enhance the stability of the sample. For small molecules like this compound, the use of a cryoprotectant is generally not necessary but can be considered if you observe degradation during the process. Sugars like sucrose or trehalose are common cryoprotectants.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter with your purified this compound samples.

IssuePossible Cause(s)Recommended Action(s)
Loss of iron-chelating activity in my sample. 1. Photodegradation: The sample was exposed to light. 2. Enzymatic degradation: Contamination with proteases. 3. pH instability: The sample was stored in a buffer with an inappropriate pH.1. Protect from light: Always store and handle this compound solutions in amber vials or tubes wrapped in aluminum foil. 2. Add protease inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your sample.[8][9] 3. Optimize pH: Ensure the storage buffer is within a slightly acidic to neutral pH range (e.g., pH 6.0-7.0).
I see extra peaks in my HPLC or mass spectrometry analysis. 1. Degradation products: These could be from photodegradation (e.g., decarboxylated this compound) or hydrolysis. 2. Contamination: The sample may not be fully purified.1. Confirm degradation: Compare your chromatogram to a freshly prepared standard. If degradation is confirmed, follow the stability recommendations above. 2. Re-purify the sample: If contamination is suspected, re-purify the this compound using an appropriate chromatographic method.
My lyophilized this compound powder is difficult to dissolve. 1. Improper lyophilization: The sample may not have been fully dried. 2. Aggregation: Although less common for small molecules, it can occur.1. Ensure complete drying: Optimize your lyophilization protocol to ensure all water is removed. 2. Aid dissolution: Use gentle vortexing or sonication to help dissolve the powder.

Experimental Protocols

Protocol 1: Stability Assessment of Purified this compound

This protocol outlines a method to assess the stability of your purified this compound sample under different conditions.

Materials:

  • Purified this compound

  • Buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • UV lamp

  • Amber and clear vials

  • HPLC system with a C18 column[10]

  • Mass spectrometer (optional, for identification of degradation products)

Methodology:

  • Prepare stock solutions of purified this compound in a standard buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Aliquot the stock solution into different vials for each condition to be tested:

    • pH stability: Adjust the pH of the aliquots to the desired values using appropriate buffers.

    • Temperature stability: Place vials at the different temperatures.

    • Photostability: Expose samples in clear vials to UV light and keep control samples in amber vials or wrapped in foil.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.

  • Analyze the aliquots by HPLC to quantify the amount of intact this compound remaining.[10] A typical HPLC method would involve a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[10]

  • (Optional) Use mass spectrometry to identify any degradation products that appear as new peaks in the chromatogram.

  • Plot the percentage of remaining this compound over time for each condition to determine the stability profile.

Protocol 2: Lyophilization of Purified this compound

Materials:

  • Purified this compound solution

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials or flasks

  • (Optional) Cryoprotectant such as sucrose or trehalose

Methodology:

  • Dissolve the purified this compound in high-purity water. The concentration should be optimized based on your downstream applications.

  • (Optional) If using a cryoprotectant, add it to the this compound solution. A common starting concentration is 5% (w/v).

  • Dispense the solution into lyophilization vials. Do not fill the vials more than one-third full to ensure efficient drying.

  • Freeze the samples in the lyophilizer or in a -80°C freezer until completely frozen.

  • Start the lyophilization cycle according to the manufacturer's instructions. This typically involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase at a slightly higher temperature to remove residual water.

  • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials under vacuum if possible.

  • Store the lyophilized powder at -80°C and protected from light.

Visualizations

Aerobactin_Degradation_Pathways This compound Purified this compound Photo_Deg Photodegradation (UV Light) This compound->Photo_Deg exposure Enzymatic_Deg Enzymatic Degradation (e.g., Proteases) This compound->Enzymatic_Deg contamination pH_Extremes pH Instability (Acidic or Alkaline) This compound->pH_Extremes exposure Decarboxylated_this compound Decarboxylated this compound Photo_Deg->Decarboxylated_this compound leads to Hydrolyzed_Fragments Hydrolyzed Fragments (e.g., amino acids, citrate) Enzymatic_Deg->Hydrolyzed_Fragments leads to Inactive_Forms Inactive Forms pH_Extremes->Inactive_Forms leads to

Caption: Major degradation pathways of purified this compound.

Stability_Workflow cluster_purification Purification cluster_storage Storage Decision cluster_short_term Short-Term Storage cluster_long_term Long-Term Storage cluster_analysis Stability Analysis Purified_this compound Purified this compound Sample Storage_Decision Short-term or Long-term? Purified_this compound->Storage_Decision Short_Term Store as solution at -80°C Protect from light Use appropriate buffer (pH 6-7) Storage_Decision->Short_Term Short-term Lyophilize Lyophilize Sample Storage_Decision->Lyophilize Long-term Analysis Assess Purity and Stability (e.g., HPLC) Short_Term->Analysis Store_Lyophilized Store lyophilized powder at -80°C Protect from light Lyophilize->Store_Lyophilized Store_Lyophilized->Analysis

Caption: Decision workflow for storing purified this compound.

References

common problems and solutions for the chrome azurol S (CAS) assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chrome Azurol S (CAS) assay for the detection and quantification of siderophores.

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay, providing potential causes and solutions in a structured question-and-answer format.

Question 1: Why is there no color change (orange/yellow halo) around my microbial colonies on the CAS agar plate?

Possible Causes & Solutions:

  • No Siderophore Production: The microorganism may not produce siderophores under the tested conditions.

    • Solution: Ensure the growth medium is iron-limited, as iron sufficiency represses siderophore production.[1] Use a known siderophore-producing strain as a positive control.[2]

  • Toxicity of Assay Components: The detergent Hexadecyltrimethylammonium bromide (HDTMA) used in the standard CAS assay can be toxic to some bacteria (especially Gram-positive) and fungi, inhibiting their growth and, consequently, siderophore production.[3][4][5]

    • Solution: Use a modified CAS assay. An overlay (O-CAS) method, where the CAS agar is overlaid on a culture already grown on its optimal medium, can circumvent this toxicity.[6][7] Alternatively, consider replacing HDTMA with a less toxic surfactant like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) for fungal assays.[3][8]

  • Incorrect pH of the Medium: The pH of the CAS agar is critical for the colorimetric reaction. A pH outside the optimal range can prevent the color change.[6][9] The final pH of the CAS agar should be around 6.8.[6][10] An alkaline pH can cause the CAS solution to turn yellowish to purple, interfering with the assay.[11]

    • Solution: Carefully check and adjust the pH of all solutions and the final medium before pouring the plates. Use a pH meter for accurate measurements.[9]

  • Low Siderophore Concentration: The amount of siderophore produced may be below the detection limit of the assay.

    • Solution: Extend the incubation period to allow for more siderophore accumulation. Optimize culture conditions (e.g., medium composition, temperature, aeration) to enhance siderophore production.

Question 2: The CAS agar plates or liquid assay solution has a greenish or yellowish color instead of blue.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the CAS solution is a primary factor influencing its color. A pH above 7.0 can cause the solution to turn greenish-blue or even yellow due to the formation of ferric hydroxide.[12]

    • Solution: Ensure the pH of the PIPES buffer and the final CAS solution is correctly adjusted. The recommended pH is typically between 5.6 and 6.8.[6][12]

  • Precipitation of the Dye: The CAS dye can precipitate out of solution, leading to a loss of the blue color. This can be caused by incorrect mixing order of reagents or improper concentrations.[3][9]

    • Solution: Follow the protocol precisely, especially the order of reagent addition. It is crucial to slowly add the iron-CAS solution to the HDTMA solution with constant stirring.[2][13] Ensure all components are fully dissolved before mixing.

Question 3: I am observing false positives (a color change without the presence of siderophores).

Possible Causes & Solutions:

  • Presence of other Chelating Agents: Some non-siderophore molecules secreted by microorganisms or present in the media can chelate iron and cause a color change.[4]

    • Solution: To confirm that the color change is due to siderophores, further specific chemical assays (e.g., for catecholates, hydroxamates, or carboxylates) can be performed.[4]

  • Acid Production by Microorganisms: A significant drop in the local pH around a microbial colony due to the production of organic acids can cause a color change in the CAS reagent that is not related to iron chelation.

    • Solution: Buffer the medium effectively to resist pH changes. Measure the pH around the halo to determine if it has significantly decreased.

Question 4: The results of my liquid CAS assay are not reproducible.

Possible Causes & Solutions:

  • Interference from Media Components: Components of the culture medium can interfere with the assay. For example, phosphates can precipitate iron, and some complex organic components can have chelating activity.

    • Solution: Run a blank control with the sterile culture medium to assess its interference. If interference is significant, consider using a minimal medium or diluting the culture supernatant before the assay.[14]

  • Instability of the CAS Reagent: The CAS assay solution can be unstable over time.

    • Solution: Prepare fresh CAS solution for each experiment. Store the stock solutions in the dark as recommended.[12]

  • Variability in Incubation Time: The reaction between the siderophore and the CAS reagent is time-dependent.

    • Solution: Standardize the incubation time for all samples and standards in the liquid assay. A typical incubation time is around 3 hours at room temperature.[15]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay?

The CAS assay is a universal colorimetric method for detecting siderophores.[16] It is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay, CAS forms a stable blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent, typically HDTMA. Siderophores, which have a very high affinity for Fe³⁺, will remove the iron from the CAS-Fe-HDTMA complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[4][6][10][17]

Q2: What is the purpose of each component in the CAS assay solution?

  • Chrome Azurol S (CAS): The indicator dye that changes color upon the removal of iron.

  • Ferric Iron (FeCl₃): Forms the complex with CAS and is the target for chelation by siderophores.

  • Hexadecyltrimethylammonium bromide (HDTMA): A cationic detergent that forms a ternary complex with CAS and iron, enhancing the stability and sensitivity of the assay.[6]

  • PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)): A buffering agent used to maintain the pH of the medium within the optimal range for the colorimetric reaction.[6][18]

Q3: Can the CAS assay be used to quantify siderophore production?

Yes, the CAS assay can be quantitative when performed in a liquid format.[16][17] By measuring the decrease in absorbance at a specific wavelength (typically 630 nm), the amount of siderophore can be determined.[2][15] A standard curve using a known siderophore (e.g., deferoxamine mesylate) is required for accurate quantification.

Q4: Are there different versions of the CAS assay?

Yes, several modifications of the original CAS assay exist to overcome its limitations. These include:

  • Overlay CAS (O-CAS) Assay: To avoid the toxicity of HDTMA, microorganisms are first grown on their optimal medium, and then a layer of CAS agar is overlaid.[6][7]

  • Split-Plate Assay: The petri dish is divided, with one half containing the growth medium and the other half containing the CAS agar, preventing direct contact of the microorganism with the toxic components.[5]

  • Liquid CAS Assay: Used for the quantification of siderophores in culture supernatants.[13]

  • Modified Surfactants: Replacing HDTMA with less toxic detergents like DDAPS for sensitive microorganisms.[3][8]

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from Schwyn and Neilands (1987).[6][19]

1. Preparation of Solutions:

  • Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.

    • Solution 2: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.

    • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add this mixture to Solution 3 with continuous stirring. The final solution should be dark blue. Autoclave and store in a dark bottle.[6][10]

  • MM9 Salt Solution (10x):

    • Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of ddH₂O.

  • PIPES Buffer:

    • Dissolve 30.24 g of PIPES in 800 mL of ddH₂O. Adjust pH to 6.8 with NaOH. Bring the final volume to 1 L.

2. Preparation of CAS Agar Plates (1 L):

  • To 750 mL of ddH₂O, add 100 mL of 10x MM9 salt solution and 30.24 g of PIPES powder.

  • Adjust the pH to 6.8 with concentrated NaOH.

  • Add 15 g of agar.

  • Autoclave and cool to 50°C in a water bath.

  • Aseptically add 30 mL of sterile 10% Casamino acids and 10 mL of sterile 20% glucose.

  • Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask while gently swirling to mix thoroughly.

  • Pour the plates and allow them to solidify.

Quantitative Liquid CAS Assay

This protocol is a common method for quantifying siderophores in liquid samples.

1. Preparation of CAS Assay Solution:

  • Follow the same procedure for preparing the "Blue Dye Solution" as in the agar plate assay, but without autoclaving the final mixture if it is to be used immediately.

2. Assay Procedure:

  • Mix 0.5 mL of culture supernatant with 0.5 mL of the CAS assay solution.[12]

  • Incubate the mixture at room temperature for a standardized period (e.g., 1-3 hours).[15]

  • Measure the absorbance of the solution at 630 nm against a reference blank (0.5 mL of uninoculated medium mixed with 0.5 mL of CAS assay solution).[15]

  • Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.[15]

  • Quantify the siderophore concentration by comparing the results to a standard curve prepared with a known siderophore like deferoxamine mesylate.

Quantitative Data Summary

Table 1: Reagent Concentrations for CAS Assay Solution (100 mL)

ComponentMass/VolumeFinal Concentration (approx.)
Chrome Azurol S (CAS)60.5 mg0.6 mM
FeCl₃·6H₂O2.7 mg0.1 mM
10 mM HCl10 mL1 mM
HDTMA72.9 mg2 mM
ddH₂Oto 100 mL-

Table 2: Typical Parameters for Liquid CAS Assay

ParameterValue
Wavelength for Absorbance630 nm
Sample to Reagent Ratio1:1 (v/v)
Incubation Time1 - 3 hours
Incubation TemperatureRoom Temperature

Visualizations

CAS_Assay_Mechanism cluster_0 Initial State: Blue Complex cluster_1 Reaction cluster_2 Final State: Color Change CAS_Fe_HDTMA { CAS-Fe³⁺-HDTMA Complex |  (Blue)} Siderophore_Fe { Siderophore-Fe³⁺ Complex |  (Colorless)} CAS_Fe_HDTMA->Siderophore_Fe Fe³⁺ transfer Free_CAS { Free CAS |  (Orange/Yellow)} CAS_Fe_HDTMA->Free_CAS CAS release Siderophore Siderophore Siderophore->CAS_Fe_HDTMA High affinity for Fe³⁺

Caption: Mechanism of the Chrome Azurol S (CAS) assay for siderophore detection.

CAS_Workflow cluster_agar CAS Agar Plate Assay (Qualitative) cluster_liquid Liquid CAS Assay (Quantitative) A1 Prepare CAS Agar Plates A2 Inoculate with Microorganism A1->A2 A3 Incubate A2->A3 A4 Observe for Orange/Yellow Halo A3->A4 L1 Prepare Culture Supernatant L3 Mix Supernatant and CAS Solution L1->L3 L2 Prepare CAS Assay Solution L2->L3 L4 Incubate L3->L4 L5 Measure Absorbance at 630 nm L4->L5 L6 Calculate Siderophore Units L5->L6

Caption: General experimental workflows for the CAS agar and liquid assays.

References

why is my iucA knockout mutant still showing siderophore activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Unexpected Siderophore Activity in an iucA Knockout Mutant

This guide is designed for researchers, scientists, and drug development professionals who have encountered persistent siderophore activity in bacterial mutants with a knockout of the iucA gene.

Frequently Asked Questions (FAQs)

Q1: What is the function of the iucA gene?

The iucA gene encodes the aerobactin synthetase IucA.[1][2] This enzyme is a key component of the non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway responsible for producing the hydroxamate siderophore, this compound.[1][2][3] Specifically, IucA, along with IucC, catalyzes the sequential coupling of two N⁶-acetyl-N⁶-hydroxy-L-lysine molecules to citrate to form this compound, a molecule crucial for scavenging iron in iron-limited environments.[1][2] The entire this compound system is typically encoded by the iucABCD gene cluster.[4][5]

Q2: I have confirmed my iucA knockout, but my CAS assay is still positive. Why?

This is a common observation. The most likely reason is the presence of one or more additional, genetically distinct siderophore biosynthesis systems in your bacterial strain. Many bacteria, particularly pathogenic strains of Escherichia coli and Klebsiella pneumoniae, can produce multiple types of siderophores.[6][7][8]

Potential reasons for continued siderophore activity include:

  • Genetic Redundancy: Your organism may possess genes for other siderophores such as enterobactin, yersiniabactin, or salmochelin.[4][6] The Chrome Azurol S (CAS) assay is a universal colorimetric test that detects most siderophores, not just this compound. Therefore, it will react positively if any of these other siderophores are being secreted.

  • Incomplete Knockout: While less common if validated, there could be issues with the knockout, such as genetic complementation from a plasmid or a partial deletion that doesn't fully inactivate the protein.

  • Metabolic Cross-Talk: In some cases, precursors from the this compound pathway could potentially be utilized by other biosynthetic pathways, although direct evidence for this is limited.

A knockout of iucA will only abolish the production of this compound. In a strain of Klebsiella pneumoniae with a ΔiucA mutation, siderophore production was significantly reduced but not completely eliminated, confirming that iucA is a major, but not the sole, contributor to the total siderophore output.[9]

Troubleshooting Guide

Follow these steps to diagnose the source of the residual siderophore activity.

Step 1: Verify the Knockout and Strain Purity
  • Action: Confirm the complete deletion or disruption of the iucA gene using PCR with flanking primers and DNA sequencing.

  • Rationale: To rule out any possibility of an incomplete or incorrect gene knockout. Ensure your culture is not contaminated with a wild-type strain.

Step 2: Understand the Limitations of Your Siderophore Assay
  • Action: Recognize that the CAS assay is a general indicator of siderophore production. A positive result does not specify the type of siderophore.

  • Rationale: To correctly interpret your results and understand that the presence of a halo indicates iron chelation, which can be caused by any siderophore, not just this compound.

Step 3: Identify Alternative Siderophore Systems
  • Action: Perform a genomic analysis (e.g., BLAST, antiSMASH) of your bacterial strain to search for gene clusters associated with other siderophores.[6]

  • Rationale: To identify other potential siderophore biosynthesis pathways that are responsible for the observed activity. Common systems in Gram-negative bacteria are listed in the table below.

Step 4: Differentiate and Quantify Siderophores
  • Action: Use more specific analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the specific siderophore(s) in your culture supernatant.

  • Rationale: These techniques can definitively identify the chemical nature of the chelating molecules being produced, allowing you to confirm the absence of this compound and identify the other siderophores.

Step 5: Create Multiple Knockouts
  • Action: If the goal is to create a completely siderophore-deficient strain, you must systematically knock out the key biosynthetic genes for all identified siderophore systems (e.g., entB for enterobactin, ybtS for yersiniabactin).

  • Rationale: To eliminate all iron-scavenging activity and generate a clean background for subsequent experiments.

Data on Common Siderophore Systems in E. coli

The following table summarizes the primary siderophore systems found in various strains of E. coli, which often serves as a model organism for this type of research.

Siderophore SystemKey Biosynthesis Gene(s)Siderophore TypeIron Affinity (Kd)Notes
This compound iucA, iucB, iucC, iucDHydroxamate~10-23 M[7]Production is abolished by an iucA knockout.[9] Considered a key virulence factor in pathogenic strains.[1]
Enterobactin entA, entB, entC, entD, entE, entFCatecholate~10-52 M[7]Has an extremely high affinity for iron.[7] Commonly found in most E. coli strains.[6]
Yersiniabactin ybtS, ybtE, ybtU, ybtT, irp1, irp2Mixed-type~10-36 M[7]Often found in pathogenic strains and associated with virulence.[4][6]
Salmochelin iroB, iroD, iroNC-glucosylated EnterobactinLower than EnterobactinA modified form of enterobactin that can evade host immune proteins like lipocalin-2.[6][10]

Visualizations

This compound Biosynthesis Pathway

Aerobactin_Pathway cluster_precursor Precursor Synthesis cluster_assembly This compound Assembly Lysine L-Lysine hLys N⁶-hydroxy-L-lysine Lysine->hLys IucD (Hydroxylase) ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine hLys->ahLys IucB (Acetyltransferase) ahLys_source ahLys->ahLys_source Citrate Citrate Intermediate Citryl-ahLys Intermediate Citrate->Intermediate IucA (Synthetase) + 1 ahLys This compound This compound Intermediate->this compound IucC (Synthetase) + 1 ahLys ahLys_source->Intermediate ahLys_source->this compound

Caption: The biosynthetic pathway of this compound, highlighting the critical role of IucA.

Troubleshooting Workflow for Unexpected Siderophore Activity

Troubleshooting_Workflow Start Start: iucA KO mutant shows siderophore activity (e.g., CAS assay) VerifyKO Step 1: Verify Knockout (PCR & Sequencing) Start->VerifyKO KOSuccess Is Knockout Confirmed? VerifyKO->KOSuccess ReEngineer Re-engineer and re-verify mutant KOSuccess->ReEngineer No CheckGenome Step 2: Check Genome for other siderophore systems (e.g., antiSMASH, BLAST) KOSuccess->CheckGenome Yes ReEngineer->VerifyKO SystemsFound Alternative Systems Found? CheckGenome->SystemsFound AnalyzeSupernatant Step 3: Analyze Supernatant (HPLC, LC-MS) SystemsFound->AnalyzeSupernatant Yes Unknown Investigate novel pathways or assay artifacts SystemsFound->Unknown No IdentifySiderophore Identify specific siderophore(s) being produced AnalyzeSupernatant->IdentifySiderophore MultiKO Step 4: Create multiple KOs (e.g., ΔentB, ΔybtS) to generate a siderophore- negative strain IdentifySiderophore->MultiKO End Problem Solved MultiKO->End

Caption: A logical workflow to diagnose unexpected siderophore activity in a mutant.

Redundant Siderophore Systems

Redundant_Systems Bacterium Bacterial Cell Aerobactin_Pathway This compound Synthesis (iucABCD) Bacterium->Aerobactin_Pathway Enterobactin_Pathway Enterobactin Synthesis (ent cluster) Bacterium->Enterobactin_Pathway Yersiniabactin_Pathway Yersiniabactin Synthesis (ybt cluster) Bacterium->Yersiniabactin_Pathway Aerobactin_out This compound Aerobactin_Pathway->Aerobactin_out Enterobactin_out Enterobactin Enterobactin_Pathway->Enterobactin_out Yersiniabactin_out Yersiniabactin Yersiniabactin_Pathway->Yersiniabactin_out TotalActivity Total Siderophore Activity (Detected by CAS Assay) Aerobactin_out->TotalActivity Enterobactin_out->TotalActivity Yersiniabactin_out->TotalActivity

Caption: Bacteria can possess multiple siderophore systems contributing to total activity.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay

This protocol is for the qualitative detection of siderophore production.

Materials:

  • CAS stock solution (60.5 mg Chrome Azurol S in 50 ml dH₂O)

  • FeCl₃ solution (2.7 mg FeCl₃·6H₂O in 10 ml 10 mM HCl)

  • HDTMA solution (72.9 mg hexadecyltrimethylammonium bromide in 40 ml dH₂O)

  • Growth medium agar (e.g., LB, M9 minimal media)

  • Sterile petri dishes

Procedure:

  • Autoclave the CAS solution and the growth medium agar separately. Cool to 50°C.

  • In a sterile container, slowly mix the FeCl₃ solution into the CAS stock solution. This should turn the solution from blue to a dark purple/blue.

  • While stirring constantly, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. This will result in a stable, dark blue solution.

  • Add 1 part of this final blue dye solution to 9 parts of the molten growth medium agar (e.g., 100 ml of dye solution to 900 ml of agar). Mix gently to avoid bubbles.

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Spot-inoculate your wild-type, ΔiucA mutant, and a negative control strain onto the center of the plates.

  • Incubate at the appropriate temperature for 24-72 hours.

  • Interpretation: Siderophore production is indicated by the formation of a colored halo (typically orange, yellow, or pink) around the bacterial growth. The diameter of the halo can be used for semi-quantitative comparison. Your ΔiucA mutant will likely show a smaller halo than the wild-type but will not be negative if other siderophores are produced.

Protocol 2: HPLC Analysis for Siderophore Identification

This protocol provides a general framework for identifying specific siderophores. Parameters must be optimized for your specific equipment and siderophore standards.

Materials:

  • Bacterial culture supernatant (grown in iron-depleted medium).

  • HPLC system with a C18 reverse-phase column.

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Siderophore standards (this compound, Enterobactin, etc.).

  • 0.22 µm syringe filters.

Procedure:

  • Grow bacterial cultures in an iron-depleted minimal medium until the late logarithmic or early stationary phase.

  • Centrifuge the culture to pellet the cells. Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Inject a known volume (e.g., 20-100 µl) of the filtered supernatant onto the C18 column.

  • Run a gradient elution program. For example:

    • 0-5 min: 5% Solvent B

    • 5-35 min: Gradient from 5% to 95% Solvent B

    • 35-40 min: 95% Solvent B

    • 40-45 min: Gradient from 95% to 5% Solvent B

    • 45-50 min: 5% Solvent B (re-equilibration)

  • Monitor the elution profile using a UV-Vis detector at wavelengths relevant for your target siderophores (e.g., ~315 nm for catecholates like enterobactin, ~220 nm for general detection).

  • Interpretation: Compare the retention times of the peaks in your sample chromatogram to those of pure siderophore standards run under the same conditions. The absence of a peak at the retention time for this compound in your ΔiucA mutant and the presence of peaks matching other standards (e.g., enterobactin) will confirm the identity of the secreted siderophores.

References

Technical Support Center: Aerobactin Receptor (IutA) Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing aerobactin receptor (IutA) binding assays.

Troubleshooting Guide

This guide addresses common problems encountered during IutA binding assays in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
IutA-T-01 No or Low Binding Signal 1. Inactive IutA Protein: Improper folding, denaturation, or degradation of the IutA protein. Being an outer membrane protein, IutA may form inclusion bodies during expression, and improper refolding can lead to non-functional protein. 2. Incorrect Buffer Conditions: Suboptimal pH, ionic strength, or absence of necessary co-factors in the binding buffer. 3. Degraded Ligand: The this compound ligand may be degraded. 4. Low Protein Concentration: Insufficient concentration of active IutA in the assay. 5. Assay Conditions: Incubation time is too short, or the temperature is not optimal for binding.1. Protein Quality Control: Verify the integrity and purity of IutA using SDS-PAGE and Western blot. Confirm proper folding using circular dichroism or by testing its interaction with a known binding partner, if available. If expressed as inclusion bodies, optimize the refolding protocol. 2. Buffer Optimization: Screen a range of pH values (typically around physiological pH 7.4) and salt concentrations (e.g., 100-200 mM NaCl). Ensure the buffer does not contain components that might interfere with binding. 3. Ligand Integrity: Use freshly prepared this compound or verify the integrity of stored ligand via mass spectrometry. 4. Increase Protein Concentration: Increase the concentration of IutA in the assay. If using whole cells or membrane fractions, ensure adequate expression of IutA. 5. Optimize Assay Parameters: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. Test a range of temperatures (e.g., 4°C, 25°C, 37°C).
IutA-T-02 High Background Signal 1. Non-specific Binding to Assay Surface: The ligand or protein may bind non-specifically to the microplate wells or filter membrane. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Inadequate Blocking: Insufficient blocking of non-specific binding sites. 4. Hydrophobic Interactions: The ligand or protein may have non-specific hydrophobic interactions.1. Surface Treatment: Use low-binding plates. For filter binding assays, pre-soak the filter in blocking buffer. 2. Use Fresh Reagents: Prepare fresh, high-purity buffers and reagents. 3. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the blocking time. 4. Add Detergent: Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the binding and wash buffers to reduce non-specific hydrophobic interactions.
IutA-T-03 Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Variable Protein Activity: Batch-to-batch variation in the activity of the purified IutA protein. 3. Temperature Fluctuations: Inconsistent incubation temperatures. 4. Incomplete Washing Steps: Inconsistent removal of unbound ligand.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use filtered pipette tips. 2. Standardize Protein Preparation: Standardize the protein expression, purification, and storage protocol. Test the activity of each new batch. 3. Use a Temperature-Controlled Incubator: Ensure a stable and consistent incubation temperature. 4. Standardize Washing: Perform a consistent number of washes with a defined volume and time for each wash.
IutA-T-04 Protein Aggregation 1. High Protein Concentration: The concentration of IutA may be too high, leading to aggregation. 2. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can promote aggregation. 3. Presence of Misfolded Protein: A significant fraction of the purified protein may be misfolded.1. Optimize Protein Concentration: Determine the optimal concentration range for IutA in the assay. 2. Buffer Optimization: Screen different buffer compositions, including additives like glycerol or mild detergents, to improve protein solubility. 3. Improve Purification: Refine the purification protocol to remove aggregated and misfolded protein. Size-exclusion chromatography can be effective.

Frequently Asked Questions (FAQs)

1. What is the expected binding affinity (Kd) for the IutA-aerobactin interaction?

The reported dissociation constant (Kd) for the interaction between ferric-aerobactin and its receptor can vary depending on the bacterial species and the experimental conditions used. While a specific, universally accepted Kd value for the E. coli IutA-aerobactin interaction is not consistently reported across all literature, siderophore-receptor interactions are typically in the nanomolar (nM) to micromolar (µM) range. It is crucial to determine the Kd under your specific experimental conditions.

2. How can I express and purify functional IutA?

IutA is an outer membrane protein and its expression and purification can be challenging. Here are some general recommendations:

  • Expression System: E. coli is a common host for expressing IutA.

  • Expression Conditions: Low-temperature induction (e.g., 16-20°C) can help improve soluble expression and proper folding.

  • Purification:

    • If expressed in the outer membrane, isolation of the outer membrane fraction is the first step.

    • Solubilization from the membrane often requires detergents (e.g., LDAO, DDM).

    • If IutA is expressed with a tag (e.g., His-tag), affinity chromatography can be used for purification.

    • If inclusion bodies are formed, they need to be solubilized with denaturants (e.g., urea, guanidine hydrochloride) followed by a refolding protocol, which often involves dialysis or rapid dilution into a refolding buffer.

3. What are the essential controls for an IutA binding assay?

  • No Protein Control: To measure the background signal from the ligand binding to the assay surface in the absence of IutA.

  • Non-specific Binding Control: To determine the amount of ligand that binds non-specifically to the protein or other components in the assay. This is typically done by adding a large excess of unlabeled this compound to compete with the labeled ligand.

  • Positive Control: A known binder to IutA (if available) to ensure the assay is working correctly.

  • Negative Control Protein: A protein that is not expected to bind this compound to check for non-specific protein-ligand interactions.

4. Which binding assay technique is best for studying the IutA-aerobactin interaction?

The choice of assay depends on the specific research question and available equipment:

  • Filter Binding Assays: A relatively simple and cost-effective method for determining binding affinity. It relies on the principle that proteins (and protein-ligand complexes) bind to nitrocellulose filters, while unbound small molecule ligands do not.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and binding affinity. It requires immobilization of IutA on a sensor chip.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). It is a label-free, in-solution technique.

Experimental Protocols

Protocol 1: Filter Binding Assay for IutA-Aerobactin Interaction

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Purified IutA protein

  • Labeled this compound (e.g., radiolabeled with ³H or ¹⁴C, or fluorescently labeled)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of purified IutA in Binding Buffer.

    • Prepare a solution of labeled this compound at a constant concentration (typically below the expected Kd).

    • For non-specific binding determination, prepare tubes with labeled this compound and a 100-fold excess of unlabeled this compound.

  • Binding Reaction:

    • In a microcentrifuge tube or 96-well plate, mix the diluted IutA protein with the labeled this compound solution.

    • For total binding, mix IutA and labeled this compound.

    • For non-specific binding, mix IutA, labeled this compound, and excess unlabeled this compound.

    • Incubate the reactions at the desired temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Pre-wet the nitrocellulose membranes with Binding Buffer.

    • Assemble the vacuum filtration apparatus with the pre-wetted membranes.

    • Apply the binding reaction mixture to the center of the membrane under gentle vacuum.

    • Wash each membrane with three aliquots of ice-cold Wash Buffer to remove unbound ligand.

  • Detection:

    • Carefully remove the membranes and place them in scintillation vials (for radiolabeled ligand) or a 96-well plate (for fluorescently labeled ligand).

    • Add scintillation cocktail to the vials or an appropriate buffer to the wells.

    • Quantify the amount of bound ligand using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the IutA concentration and fit the data to a saturation binding curve to determine the Kd.

Visualizations

This compound Uptake Signaling Pathway

Aerobactin_Uptake_Pathway extracellular Extracellular Space periplasm Periplasm cytoplasm Cytoplasm outer_membrane Outer Membrane inner_membrane Inner Membrane IutA IutA Receptor Fe_Aerobactin_peri Ferric-Aerobactin IutA->Fe_Aerobactin_peri Transport TonB_complex TonB-ExbB-ExbD Complex TonB_complex->IutA Energy Transduction ABC_transporter ABC Transporter Fe_cyto Fe³⁺ ABC_transporter->Fe_cyto Transport & Release Aerobactin_cyto This compound ABC_transporter->Aerobactin_cyto Fe_Aerobactin_out Ferric-Aerobactin Fe_Aerobactin_out->IutA Binding Fe_Aerobactin_peri->ABC_transporter Binding PMF Proton Motive Force PMF->TonB_complex

Caption: Ferric-aerobactin uptake pathway in Gram-negative bacteria.

Experimental Workflow for IutA Binding Assay

IutA_Binding_Assay_Workflow start Start expression IutA Expression (e.g., in E. coli) start->expression purification IutA Purification (Membrane prep, Solubilization, Chromatography) expression->purification qc Protein Quality Control (SDS-PAGE, Western Blot, Folding Analysis) purification->qc binding_assay Binding Assay Setup (e.g., Filter Binding, SPR, ITC) qc->binding_assay incubation Incubation (Reaching Equilibrium) binding_assay->incubation detection Detection of Bound Ligand (e.g., Scintillation, Fluorescence, Calorimetry) incubation->detection data_analysis Data Analysis (Kd, Kon, Koff determination) detection->data_analysis end End data_analysis->end Troubleshooting_Decision_Tree start Low or No Binding Signal check_protein Is the IutA protein active and correctly folded? start->check_protein check_ligand Is the this compound ligand intact? check_protein->check_ligand Yes repurify Re-purify or refold IutA. Perform QC. check_protein->repurify No check_buffer Are the buffer conditions optimal? check_ligand->check_buffer Yes new_ligand Use fresh or validated this compound. check_ligand->new_ligand No check_assay Are the assay parameters (time, temp) optimized? check_buffer->check_assay Yes optimize_buffer Optimize pH, salt concentration, and additives. check_buffer->optimize_buffer No optimize_assay Perform time-course and temperature optimization experiments. check_assay->optimize_assay No success Problem Solved check_assay->success Yes repurify->check_protein new_ligand->check_ligand optimize_buffer->check_buffer optimize_assay->check_assay

alternative purification methods for aerobactin from culture supernatant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with alternative methods for purifying aerobactin from culture supernatants, moving beyond traditional ethyl acetate extraction and silica gel chromatography. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to traditional ethyl acetate extraction for this compound purification?

A1: The main alternatives focus on chromatographic techniques that offer higher specificity and yield. These include:

  • Resin Adsorption followed by High-Performance Liquid Chromatography (HPLC): This method uses a resin, such as AmberLite XAD-4, to capture this compound from the supernatant, followed by purification using semi-preparative reverse-phase HPLC (RP-HPLC).[1]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[2][3] Since this compound is anionic at neutral pH, anion-exchange chromatography is a suitable method.[4]

  • Solid-Phase Extraction (SPE): SPE provides a rapid and selective method for sample clean-up and concentration using cartridges packed with a specific sorbent, such as C18 for reverse-phase separation.[5][6][7]

Q2: How do I select the most appropriate alternative purification method?

A2: The choice of method depends on your specific experimental needs:

  • For high purity and analytical quantification , HPLC-based methods are ideal.[1][8][9]

  • For scalability and initial capture from large volumes of supernatant, resin adsorption or a step-wise ion-exchange process is effective.

  • For rapid sample clean-up and concentration prior to analysis, Solid-Phase Extraction is a convenient option.[5]

Q3: What are potential challenges when using resin-based purification for this compound?

A3: Common challenges include incomplete binding of this compound to the resin, co-adsorption of other media components, and potential degradation of the siderophore if the pH is not carefully controlled. Acidifying the supernatant to around pH 2.5 can improve binding to non-polar resins like AmberLite XAD-4.[1]

Q4: Which type of ion-exchange resin is suitable for this compound purification?

A4: this compound possesses carboxyl groups, giving it a net negative charge at neutral pH. Therefore, an anion-exchange resin should be used.[4] Examples include resins with diethylaminoethyl (DEAE) or quaternary ammonium (Q) functional groups.[2]

Q5: What are the critical steps in developing a Solid-Phase Extraction (SPE) method for this compound?

A5: A successful SPE protocol involves four key steps:

  • Conditioning: Preparing the sorbent with an organic solvent like methanol, followed by equilibration with an aqueous solution.[10]

  • Loading: Applying the culture supernatant to the cartridge.

  • Washing: Removing interfering compounds with a weak solvent that does not elute the this compound.[10]

  • Elution: Recovering the purified this compound with a stronger solvent.[10] For this compound, a reverse-phase (e.g., C18) cartridge is a good starting point.

Q6: How can I effectively detect and quantify this compound in collected fractions?

A6: The Chrome Azurol S (CAS) assay is a common method for detecting the presence of siderophores in fractions.[1][11] For quantification, a standard curve can be constructed using purified this compound and analyzing the peak area from HPLC chromatograms, typically monitored at 218 nm.[1] HPLC-Mass Spectrometry (HPLC-MS) can be used for definitive identification.[8][9][12]

Troubleshooting Guides

Method 1: Resin Adsorption & HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Binding to Resin Incorrect pH of the supernatant.Adjust the supernatant pH to 2.5 with concentrated HCl before adding the resin to enhance binding.[1]
Insufficient incubation time.Stir the supernatant with the resin overnight at 4°C to ensure maximum binding.[1]
Poor HPLC Separation Inappropriate mobile phase gradient.Optimize the gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to improve peak resolution.
Column overloading.Reduce the injection volume or the concentration of the sample being loaded onto the semi-preparative HPLC column.
This compound Degradation pH instability.Ensure buffers used throughout the process are fresh and maintain the desired pH.
Prolonged storage at room temperature.Process samples quickly and store purified fractions at -20°C or below.
Method 2: Ion-Exchange Chromatography (IEX)
ProblemPossible Cause(s)Suggested Solution(s)
This compound Does Not Bind to Anion-Exchange Column Incorrect buffer pH.Ensure the pH of the loading buffer is at least one pH unit above the isoelectric point (pI) of this compound to ensure a net negative charge.
High salt concentration in the sample.Desalt the sample using dialysis or a desalting column before loading it onto the IEX column.
Co-elution of Contaminants Similar charge properties of contaminants.Use a shallower salt gradient for elution to improve the separation of molecules with similar charges.[3]
Non-ionic interactions with the resin.Add a low concentration of a non-polar solvent to the mobile phase, if compatible with the column.
Low this compound Recovery Strong, irreversible binding to the resin.Try a step elution with a high salt concentration or adjust the pH of the elution buffer to neutralize the charge on the this compound.
Protein precipitation on the column.Clarify the sample by centrifugation or filtration (0.45 µm) before loading.
Method 3: Solid-Phase Extraction (SPE)
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent this compound Retention Improper cartridge conditioning.Ensure the cartridge is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with the aqueous solution without letting the sorbent dry out.[10]
This compound Breakthrough During Loading Sample loading flow rate is too high.Decrease the flow rate during sample application to allow for sufficient interaction time between this compound and the sorbent.
Cartridge capacity exceeded.Use a larger SPE cartridge or dilute the sample.
Incomplete Elution of this compound Elution solvent is too weak.Increase the percentage of organic solvent in the elution buffer. Perform the elution in multiple, smaller volume steps.[5]
Secondary interactions with the sorbent.Modify the pH or ionic strength of the elution solvent to disrupt any secondary interactions.

Data Presentation

Table 1: Comparison of Alternative this compound Purification Methods

ParameterResin Adsorption & HPLCIon-Exchange Chromatography (IEX)Solid-Phase Extraction (SPE)
Principle Hydrophobic adsorption to resin, followed by reverse-phase separation.Separation based on net surface charge.Partitioning between a solid sorbent and a liquid phase.
Reported Yield 7.2 mg from 250 mL supernatant.[1]Method-dependent, generally high recovery.Dependent on optimization, good for analytical scale.
Purity High, suitable for standard preparation.[1]High, effective at removing charged impurities.Good for sample clean-up, purity depends on optimization.
Throughput Low to medium, limited by HPLC run times.Medium, can be scaled up.High, suitable for processing multiple samples.
Required Equipment Stir plate, filtration apparatus, HPLC system.Chromatography system (FPLC/HPLC), IEX column.SPE manifold, cartridges, vacuum or positive pressure source.[13]
Key Advantages High purity final product. Established protocol for this compound.[1]High capacity and resolution. Can be highly selective.Fast, requires minimal solvent, good for sample concentration.[5]
Key Disadvantages Multi-step process. Requires expensive HPLC equipment.Requires careful buffer preparation and pH control.Lower capacity than bulk chromatography.

Experimental Protocols

Protocol 1: this compound Purification using AmberLite XAD-4 Resin and HPLC

This protocol is adapted from Bailey et al. (2018).[1]

  • Culture Supernatant Preparation:

    • Grow the this compound-producing bacterial strain in iron-deficient minimal medium.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Acidify 250 mL of the culture supernatant to pH 2.5 using concentrated HCl.

  • Resin Adsorption:

    • Add 10 g of AmberLite XAD-4 resin to the acidified supernatant.

    • Stir the mixture overnight at 4°C.

    • Filter the mixture to separate the resin from the supernatant.

    • Wash the resin with 30 mL of deionized water.

  • Elution from Resin:

    • Elute the bound compounds from the resin with 100% methanol.

    • Collect the methanol fractions and test for the presence of siderophores using the CAS assay.

    • Combine the positive fractions and concentrate them to a residue using a rotary evaporator.

  • Semi-Preparative HPLC Purification:

    • Re-dissolve the residue in 1 mL of 5% acetonitrile in water.

    • Centrifuge to remove any insoluble material.

    • Inject 50-100 µL onto a C18 semi-preparative HPLC column (e.g., Agilent ZORBAX SB-C18, 9.4 x 250 mm, 5-µm).

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at a flow rate of 4 mL/min.

    • Monitor the elution at 218 nm.

    • Collect fractions corresponding to the this compound peak.

    • Confirm the presence of this compound in the fractions using the CAS assay and analytical HPLC-MS.

    • Combine the pure fractions and reduce to dryness by rotary evaporation.

Protocol 2: Anion-Exchange Chromatography for this compound Purification
  • Sample Preparation:

    • Clarify the culture supernatant by centrifugation and filtration (0.45 µm).

    • Buffer exchange the supernatant into the IEX loading buffer (e.g., 20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.

  • Column Equilibration:

    • Equilibrate a suitable anion-exchange column (e.g., DEAE-Sepharose or a Q-column) with 5-10 column volumes of loading buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of loading buffer to remove unbound contaminants.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the loading buffer) over 10-20 column volumes.

    • Alternatively, use a step gradient of increasing salt concentrations.

    • Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Screen the collected fractions for the presence of this compound using the CAS assay and measure absorbance at 218 nm.

    • Pool the pure fractions for further analysis or downstream applications.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Clean-up
  • Cartridge Selection:

    • Choose a reverse-phase SPE cartridge (e.g., C18, 100 mg).

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge to equilibrate. Do not allow the sorbent to dry.[6]

  • Sample Loading:

    • Acidify the culture supernatant to approximately pH 3 with formic acid.

    • Load 1-5 mL of the acidified supernatant onto the cartridge at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 80% methanol in water.

    • Collect the eluate in a clean tube.

  • Downstream Processing:

    • The eluate can be directly analyzed by HPLC-MS or evaporated to dryness and reconstituted in a suitable buffer for other assays.

Visualizations

experimental_workflow_resin_hplc cluster_prep Sample Preparation cluster_resin Resin Adsorption cluster_hplc HPLC Purification start Culture Supernatant acidify Acidify to pH 2.5 start->acidify add_resin Add AmberLite XAD-4 Resin (Stir overnight at 4°C) acidify->add_resin filter_resin Filter and Wash Resin add_resin->filter_resin elute_resin Elute with Methanol filter_resin->elute_resin concentrate Concentrate Eluate elute_resin->concentrate redissolve Re-dissolve in 5% ACN concentrate->redissolve hplc Semi-Preparative RP-HPLC redissolve->hplc collect Collect this compound Fractions hplc->collect dry Dry Pure Fractions collect->dry end end dry->end Pure this compound

Caption: Workflow for resin-based purification of this compound.

experimental_workflow_iex cluster_prep Sample Preparation cluster_iex Anion-Exchange Chromatography cluster_analysis Fraction Analysis start Clarified Supernatant buffer_exchange Buffer Exchange to Loading Buffer (pH 8.0) start->buffer_exchange load_sample Load Sample buffer_exchange->load_sample equilibrate Equilibrate AEX Column equilibrate->load_sample wash_column Wash with Loading Buffer load_sample->wash_column elute Elute with Salt Gradient wash_column->elute collect Collect Fractions elute->collect analyze CAS Assay / HPLC collect->analyze pool Pool Pure Fractions analyze->pool end end pool->end Purified this compound

Caption: Workflow for ion-exchange chromatography of this compound.

experimental_workflow_spe cluster_spe_steps Solid-Phase Extraction Protocol condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Acidified Supernatant condition->load wash 3. Wash Cartridge (5% Methanol) load->wash elute 4. Elute this compound (80% Methanol) wash->elute end end elute->end Cleaned this compound Sample start Culture Supernatant start->load

Caption: Workflow for solid-phase extraction of this compound.

References

preventing aerobactin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of aerobactin during extraction and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low Yield of this compound After Extraction

Potential Cause Recommended Solution
Incomplete Extraction from Culture Supernatant Ensure the pH of the culture supernatant is acidified to ~2.5 before adding the Amberlite XAD-4 resin. Stir the resin with the supernatant overnight at 4°C to maximize binding.[1]
Inefficient Elution from Resin Use 100% methanol to elute this compound from the Amberlite XAD-4 resin. Ensure a sufficient volume of methanol is used to completely wash the resin. Monitor the eluate for the presence of siderophores using the Chrome Azurol S (CAS) assay.[1]
Degradation During Extraction Perform all extraction steps at low temperatures (e.g., 4°C) to minimize enzymatic and chemical degradation. Work quickly to reduce the exposure time to acidic conditions.
Suboptimal Culture Conditions for Production Ensure the bacterial culture is grown in iron-depleted media to induce high levels of this compound production.[2]

Issue 2: Presence of Impurities in the Purified this compound

Potential Cause Recommended Solution
Co-elution of Other Siderophores or Metabolites If the producing strain synthesizes other siderophores (e.g., enterobactin, yersiniabactin), further purification by reverse-phase HPLC is necessary.[2] Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]
Contamination from Extraction Resin Thoroughly wash the Amberlite XAD-4 resin with methanol and deionized water before use to remove any residual manufacturing impurities.

Issue 3: Loss of this compound Activity During Storage

Potential Cause Recommended Solution
Hydrolytic Degradation Store purified this compound in a lyophilized (freeze-dried) state to prevent hydrolysis of its amide and ester bonds.[3][4] If in solution, use an acidic pH (around 5.0) and store at low temperatures.
Oxidative Damage For long-term storage, especially in solution, consider adding antioxidants or storing under an inert atmosphere (e.g., argon or nitrogen).
Repeated Freeze-Thaw Cycles Aliquot the purified this compound solution into single-use vials before freezing to avoid the detrimental effects of repeated freeze-thaw cycles.
Photodegradation Protect this compound solutions from light, especially when complexed with metal ions like Fe(III), as this can induce photodegradation.[5][6] Store in amber vials or cover with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. As a molecule containing both hydroxamate and carboxylate functional groups, it is susceptible to:

  • Hydrolysis: The amide bonds of the hydroxamate groups and the central citrate moiety can be hydrolyzed, particularly at neutral to alkaline pH. This breaks the molecule into smaller, inactive fragments.[7][8]

  • Oxidation: The hydroxamate groups can be susceptible to oxidation, which can be accelerated by the presence of reactive oxygen species and certain metal ions.[9][10][11]

  • Photodegradation: When complexed with certain metal ions, such as Fe(III), this compound can undergo photodegradation upon exposure to UV light.[5][6]

Q2: What are the optimal storage conditions for purified this compound?

A2: For long-term stability, lyophilized this compound stored at -20°C or -80°C is the preferred method.[3][4][12] If storage in solution is necessary, the following conditions are recommended:

Parameter Recommendation
Temperature -80°C for long-term storage. 4°C for short-term use (days to weeks).
pH Slightly acidic pH (e.g., 5.0-6.0) can improve stability against hydrolysis.
Solvent Sterile, nuclease-free water or a buffer such as phosphate buffer.
Additives For frozen storage in solution, consider adding a cryoprotectant like glycerol (at 25-50% v/v) to prevent damage from ice crystal formation.[13]
Light Conditions Store in the dark or in amber vials to prevent photodegradation.[5]

Q3: How can I assess the purity and integrity of my this compound preparation?

A3: A combination of analytical techniques is recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity. A C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.[1][14][15] Purity is determined by the presence of a single, sharp peak.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the identity of the this compound peak by its mass-to-charge ratio ([M+H]⁺).[1] It can also be used to identify potential degradation products by their lower molecular weights.[8]

  • Chrome Azurol S (CAS) Assay: This colorimetric assay can be used to quantify the iron-chelating activity of your this compound preparation, providing a measure of its functional integrity.[16][17][18][19][20]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Condition Promoting Degradation Condition Promoting Stability Primary Degradation Pathway
pH Neutral to AlkalineAcidic (around pH 5.0)Hydrolysis
Temperature Elevated TemperaturesLow Temperatures (-20°C to -80°C)Hydrolysis, Oxidation
Light UV light exposure, especially with metal ionsStorage in the darkPhotodegradation
Physical State Aqueous SolutionLyophilized (freeze-dried) powderHydrolysis
Freeze-Thaw Cycles Multiple cyclesSingle freeze, aliquotingPhysical stress leading to degradation

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

  • Grow the this compound-producing bacterial strain in iron-deficient medium to an appropriate cell density.

  • Centrifuge the culture at 6,000 x g for 15 minutes at 4°C to pellet the cells.

  • Decant the supernatant and acidify to pH 2.5 using concentrated HCl.

  • Add Amberlite XAD-4 resin (10 g per 250 mL of supernatant) and stir overnight at 4°C.[1]

  • Filter to collect the resin and wash with 30 mL of deionized water.

  • Elute the bound this compound from the resin with 100% methanol.

  • Collect fractions and test for the presence of siderophores using the liquid Chrome Azurol S (CAS) assay.

  • Combine the positive fractions and concentrate under vacuum.[1]

Protocol 2: RP-HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Increase linearly to 20% Mobile Phase B over 10 minutes.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 218 nm and/or mass spectrometry in positive ion mode, looking for the [M+H]⁺ ion of this compound.[1]

  • Sample Preparation: Re-dissolve the purified this compound in 5% acetonitrile in water.

Visualizations

Aerobactin_Degradation_Pathways This compound This compound (Active) Hydrolysis Hydrolysis (Amide/Ester Bond Cleavage) This compound->Hydrolysis  Neutral/Alkaline pH, High Temperature Oxidation Oxidation (Hydroxamate Group) This compound->Oxidation  Reactive Oxygen Species Photodegradation Photodegradation (with Metal Ions) This compound->Photodegradation  UV Light Inactive_Fragments Inactive Fragments Hydrolysis->Inactive_Fragments Oxidation->Inactive_Fragments Photodegradation->Inactive_Fragments

Caption: Key degradation pathways of this compound.

Aerobactin_Extraction_Workflow Culture Bacterial Culture (Iron-Deficient Medium) Centrifugation Centrifugation (4°C) Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Acidification Acidify to pH 2.5 Supernatant->Acidification XAD4_Binding Amberlite XAD-4 Resin Binding (Overnight, 4°C) Acidification->XAD4_Binding Wash Wash Resin with Water XAD4_Binding->Wash Elution Elute with 100% Methanol Wash->Elution Concentration Concentrate Under Vacuum Elution->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC RP-HPLC Purification Crude_Extract->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Logic Start Low this compound Yield or Purity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yield Issue Check_Purity Assess Purity by HPLC Start->Check_Purity Purity Issue Check_Storage Review Storage Conditions Start->Check_Storage Activity Loss Optimize_pH Adjust pH and Temperature Check_Extraction->Optimize_pH Optimize_Elution Optimize Resin Elution Check_Extraction->Optimize_Elution Further_Purification Perform Further HPLC Purification Check_Purity->Further_Purification Lyophilize Lyophilize for Long-Term Storage Check_Storage->Lyophilize Aliquot Aliquot to Avoid Freeze-Thaw Check_Storage->Aliquot

Caption: Troubleshooting decision tree for this compound.

References

overcoming poor expression of aerobactin synthesis enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of aerobactin synthesis enzymes. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its synthesis enzymes important?

This compound is a bacterial iron chelating agent, known as a siderophore, commonly found in species like E. coli.[1] It plays a crucial role in bacterial survival by sequestering iron from the host environment, which is often iron-limited.[2] The synthesis of this compound is a key virulence factor, particularly in pathogenic strains, as it enables them to thrive in iron-poor settings like the urinary tract.[1][2] The enzymes responsible for its biosynthesis are encoded by the iucABCD gene cluster.[3][4][5] Understanding and expressing these enzymes are critical for developing novel antimicrobial therapies that could interfere with bacterial iron acquisition.[2]

Q2: What is the basic genetic organization of the this compound synthesis pathway?

The this compound biosynthesis and transport system is typically encoded by an operon. In E. coli, this operon is designated iucABCD-iutA.[3][6]

  • iucA, iucB, iucC, iucD : These genes encode the enzymes required for the synthesis of this compound from lysine and citric acid.[3][5]

  • iutA : This gene encodes the outer membrane receptor protein that recognizes and transports ferric-aerobactin into the bacterial cell.[3]

The entire operon is regulated by the availability of iron in the environment.[7]

Q3: How is the expression of the this compound operon regulated?

The primary regulator of the this compound operon is the Ferric Uptake Regulator (Fur) protein.[6][7] In an environment with sufficient iron, a Fe²⁺ ion acts as a corepressor, binding to the Fur protein.[6][7] This Fur-Fe²⁺ complex then binds to a specific DNA sequence in the promoter region of the this compound operon, known as the "Fur box," physically blocking RNA polymerase and repressing transcription.[8][9] Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, preventing it from binding to the DNA and thus allowing the transcription of the iucABCD-iutA genes to proceed.[6]

Regulatory Pathway of the this compound Operon

The diagram below illustrates the negative regulation of the this compound operon by the Fur protein in response to intracellular iron levels.

Aerobactin_Regulation cluster_iron_high High Iron Conditions cluster_iron_low Low Iron Conditions Fe Fe²⁺ Fur_inactive Fur (Inactive) Fe->Fur_inactive Binds Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fur_inactive->Fur_active iuc_promoter iucA Promoter Fur_active->iuc_promoter Binds to Fur Box iuc_operon iucABCD-iutA Genes transcription_blocked Transcription Blocked iuc_promoter->transcription_blocked Fur_low Fur (Inactive) iuc_promoter_low iucA Promoter iuc_operon_low iucABCD-iutA Genes iuc_promoter_low->iuc_operon_low Transcription enzymes This compound Synthesis Enzymes iuc_operon_low->enzymes RNAP RNA Polymerase RNAP->iuc_promoter_low Binds

Caption: Regulation of the this compound operon by the Fur protein.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the heterologous expression of this compound synthesis enzymes, primarily in E. coli expression systems.

Problem 1: Very low or no expression of the target enzyme.

Q: I've cloned my iuc gene into an expression vector, but I can't detect any protein on an SDS-PAGE gel after induction. What should I check first?

A: Low or undetectable expression is a common issue. A systematic check of your expression strategy is the best approach.

  • Codon Bias: The gene sequence from the source organism may contain codons that are rarely used by E. coli. This "codon bias" can slow down or stall translation, leading to poor protein yield.[10][11]

    • Solution: Perform a codon usage analysis. If the Codon Adaptation Index (CAI) is low, consider synthesizing a codon-optimized version of the gene to better match the codon preferences of E. coli.[12][13]

  • Vector and Promoter Choice: The strength and regulation of the promoter are critical. A weak promoter may not be sufficient, while a strong promoter like T7 might lead to toxicity or inclusion bodies if expression is not tightly controlled.[14]

    • Solution: Ensure you are using a suitable expression host for your vector (e.g., BL21(DE3) for pET vectors).[15] If toxicity is suspected, switch to a vector with a more tightly regulated or weaker promoter.[14]

  • Transcription/Translation Errors: Verify the integrity of your construct.

    • Solution: Sequence your final plasmid construct to ensure the gene was cloned in-frame, there are no mutations, and the start/stop codons are correct.

Problem 2: The enzyme is expressed, but it is insoluble (forms inclusion bodies).

Q: I see a strong band on my gel at the correct molecular weight, but after cell lysis and centrifugation, it's all in the pellet. How can I increase the solubility?

A: High-level expression of foreign proteins in E. coli often leads to misfolding and aggregation into insoluble inclusion bodies.[16] Several strategies can be employed to improve solubility.

  • Lower Induction Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 18-25°C) is one of the most effective methods.[14][17] This slows down the rate of protein synthesis, allowing more time for proper folding and reducing hydrophobic interactions that lead to aggregation.[17]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to an extremely rapid rate of transcription, overwhelming the cell's folding machinery.

    • Solution: Titrate the IPTG concentration to find the lowest level that still provides adequate expression.

  • Change Expression Host: Some E. coli strains are engineered to facilitate protein folding.

    • Solution: Consider using strains that co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) which can assist in the proper folding of your target protein.

  • Utilize Solubility-Enhancing Tags: Fusing a highly soluble protein tag (e.g., MBP, GST) to your enzyme can improve its solubility.

The following workflow provides a decision-making process for troubleshooting protein expression issues.

Troubleshooting_Workflow start Start: Poor Enzyme Expression check_expression Analyze Expression by SDS-PAGE start->check_expression no_band No/Low Protein Band check_expression->no_band No/Low Expression band_insoluble Protein in Insoluble Fraction (Inclusion Bodies) check_expression->band_insoluble Insoluble band_soluble Protein is Soluble (But low yield) check_expression->band_soluble Soluble codon_opt Check Codon Bias Synthesize Optimized Gene no_band->codon_opt lower_temp Lower Induction Temp (e.g., 18-25°C) band_insoluble->lower_temp optimize_media Optimize Culture Media & pH band_soluble->optimize_media verify_construct Sequence Vector (Check frame, mutations) codon_opt->verify_construct change_vector Try Different Vector (Promoter, Tag) verify_construct->change_vector lower_inducer Reduce Inducer Conc. (e.g., Titrate IPTG) lower_temp->lower_inducer change_strain Use Chaperone-Expressing Strain lower_inducer->change_strain solubilize Purify from Inclusion Bodies (Denature & Refold) change_strain->solubilize optimize_induction Optimize Induction Time & Cell Density (OD600) optimize_media->optimize_induction

Caption: Troubleshooting workflow for poor recombinant protein expression.

Data Presentation: Optimizing Expression Conditions

The yield and solubility of recombinant proteins are highly dependent on induction conditions. The table below summarizes hypothetical results from an optimization experiment, demonstrating the impact of temperature and inducer concentration on protein yield.

Induction Temperature (°C)IPTG Concentration (mM)Total Yield (mg/L)Soluble Fraction (%)
371.015010%
370.111025%
251.09560%
250.18075%
18 0.1 60 90%

As shown, decreasing both temperature and IPTG concentration significantly improves the percentage of soluble protein, albeit with a reduction in total yield.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials

This protocol is designed to efficiently test multiple conditions (e.g., temperature, inducer concentration) to find the optimal parameters for expressing your target enzyme.

  • Transformation: Transform your expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic. Grow for 3-5 hours at 37°C with shaking (200-250 rpm).[18]

  • Expansion: Use the starter culture to inoculate several larger cultures (e.g., 50 mL LB + antibiotic in 250 mL flasks) to an initial OD₆₀₀ of ~0.05-0.1.

  • Growth: Incubate the cultures at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.[15]

  • Induction: Before induction, remove a 1 mL sample from each culture ("uninduced" control). Then, induce the cultures according to your experimental matrix (e.g., different IPTG concentrations).

  • Expression: Move the flasks to shakers at your desired temperatures (e.g., 37°C, 25°C, 18°C) and incubate for the desired time (e.g., 3-4 hours for 37°C, 12-18 hours for 18-25°C).[15][18]

  • Harvesting: Measure the final OD₆₀₀ of each culture. Harvest the cells from a normalized volume of culture by centrifugation (e.g., 5,000 x g for 10 min).

  • Analysis: Lyse the cell pellets and analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine expression levels and solubility.

Protocol 2: Solubilization and Refolding from Inclusion Bodies

If optimizing expression conditions fails to produce soluble protein, you can purify the enzyme from inclusion bodies. This involves denaturing the protein and then attempting to refold it into its active conformation.

  • Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer (e.g., PBST with 0.5-1.0% Triton X-100 and lysozyme). Lyse the cells completely using sonication or a French press.[19]

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min) to pellet the inclusion bodies.[19] Discard the supernatant.

  • Washing: Wash the pellet multiple times to remove contaminating proteins and membranes. A common wash buffer contains a low concentration of a mild detergent (e.g., 1% Triton X-100) or a chaotropic agent (e.g., 1-2 M urea).[19][20] Resuspend the pellet thoroughly during each wash step, followed by centrifugation.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M urea) and a reducing agent (e.g., 20-50 mM DTT) to break disulfide bonds.[19][21] Incubate for 1-2 hours with gentle mixing.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains your unfolded, solubilized protein.

  • Refolding: The refolding process is highly protein-specific and requires optimization. Common methods include:

    • Rapid Dilution: Rapidly diluting the denaturant/protein solution into a large volume of refolding buffer.

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Refolding buffers often contain additives like L-arginine or glycerol to suppress aggregation.

  • Purification & Validation: Purify the refolded protein using standard chromatography techniques and validate its activity with a functional assay.

References

Technical Support Center: Stereoselectivity of IucA and IucC Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the stereoselectivity of the siderophore synthetases IucA and IucC.

Frequently Asked Questions (FAQs)

Q1: What is the known stereoselectivity of IucA and IucC?

A1: IucA and IucC are involved in the biosynthesis of the siderophore aerobactin. The biosynthesis starts with the hydroxylation of L-lysine by IucD, which is specific for the L-enantiomer. IucA then adenylates a prochiral citrate molecule and catalyzes the stereospecific addition of one molecule of N⁶-acetyl-N⁶-hydroxylysine (ahLys). Subsequently, IucC adds a second molecule of ahLys to the citryl-ahLys intermediate, also in a stereoselective manner. This high degree of stereoselectivity has been confirmed by analyzing the stereochemistry of the monosubstituted citrate intermediate.[1]

Q2: Why is it important to confirm the stereoselectivity of these enzymes?

A2: Confirming the stereoselectivity of IucA and IucC is crucial for several reasons. It provides fundamental insights into the enzyme's mechanism and active site architecture.[1] For drug development professionals, understanding the stereochemical preferences of these synthetases is vital for designing specific and potent inhibitors that target pathogenic bacteria relying on the this compound siderophore system for iron acquisition.

Q3: What are the primary methods to confirm the stereoselectivity of IucA and IucC?

A3: The primary methods involve a combination of enzymatic assays to produce the reaction intermediates and products, followed by chiral chromatography to separate and quantify the stereoisomers. A common approach is to:

  • Perform in vitro enzymatic reactions using purified IucA and IucC enzymes with their respective substrates (citrate, ATP, and ahLys).

  • Analyze the reaction products, particularly the citryl-ahLys intermediate and the final this compound product, using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (chiral HPLC).

  • Compare the retention times of the enzymatic products with those of synthesized stereoisomer standards, if available.

Q4: Can I use a coupled-enzyme assay to monitor the reaction?

A4: Yes, a continuous enzyme-coupled assay that measures the consumption of NADH is a well-established method to monitor the activity of IucA.[1] This assay couples the production of AMP (from the adenylation of citrate by IucA) to the oxidation of NADH through the sequential action of adenylate kinase, pyruvate kinase, and lactate dehydrogenase. While this assay is excellent for determining kinetic parameters, it does not provide information about the stereochemistry of the products. Therefore, it should be used in conjunction with chiral analysis methods.

Troubleshooting Guides

Enzymatic Assay Troubleshooting

This guide addresses common issues encountered during the NADH-coupled enzymatic assay for IucA and IucC activity.

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzyme- Ensure enzymes have been stored at the correct temperature and handled properly to avoid degradation.- Verify the protein concentration and purity.
Incorrect assay buffer conditions- Confirm the pH and ionic strength of the assay buffer are optimal for enzyme activity.- Ensure all necessary cofactors (e.g., MgCl₂) are present at the correct concentrations.[1]
Substrate degradation- Prepare fresh substrate solutions, especially for ATP which can hydrolyze over time.
High background signal (high NADH oxidation without enzyme) Contamination of reagents- Use high-purity reagents.- Run control reactions omitting one component at a time (enzyme, substrates) to identify the source of contamination.
Spontaneous ATP hydrolysis- Prepare ATP solutions fresh and keep them on ice.
Non-linear reaction rate Substrate limitation- Ensure substrate concentrations are not depleted during the assay. If so, use lower enzyme concentrations or higher substrate concentrations.
Enzyme instability- Check if the enzyme is stable under the assay conditions for the duration of the experiment. Add stabilizing agents like glycerol if necessary.
Product inhibition- Analyze initial reaction rates. If product inhibition is suspected, it may be necessary to use a discontinuous assay and analyze product formation at different time points.
Chiral HPLC Analysis Troubleshooting

This guide focuses on resolving common problems during the chiral HPLC separation of IucA and IucC reaction products.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of stereoisomers Inappropriate chiral stationary phase (CSP)- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides selectivity for your analytes.
Incorrect mobile phase composition- Optimize the mobile phase by varying the ratio of organic modifier to aqueous buffer.- For acidic compounds like citrate derivatives, adjusting the pH of the mobile phase can significantly impact separation.
Low column temperature- In some cases, running the separation at a lower temperature can enhance enantioselectivity.
Peak tailing Secondary interactions with the stationary phase- For acidic analytes, adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can reduce tailing.- Ensure the sample is fully dissolved in the mobile phase.
Column overload- Reduce the injection volume or the concentration of the sample.
Retention time drift Inadequate column equilibration- Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.
Changes in mobile phase composition- Prepare fresh mobile phase and ensure it is well-mixed. Use a mobile phase degasser.
Temperature fluctuations- Use a column oven to maintain a constant temperature.
Ghost peaks Contamination from previous injections- Flush the column with a strong solvent between runs.- Ensure the sample preparation is clean.
Impurities in the mobile phase- Use high-purity HPLC-grade solvents and additives.

Experimental Protocols

Detailed Methodology for NADH-Coupled Enzymatic Assay

This protocol is adapted from established methods for assaying NIS synthetases like IucA.[1]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM MOPS pH 7.5, 15 mM MgCl₂, 0.2 mM TCEP.

  • Enzyme Solution: Purified IucA or IucC in assay buffer.

  • Substrate Stock Solutions: 100 mM Citrate, 100 mM ATP, 100 mM N⁶-acetyl-N⁶-hydroxylysine (ahLys).

  • Coupling Enzyme Mix: 10 U/mL adenylate kinase, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase in assay buffer.

  • NADH Stock Solution: 10 mM NADH.

  • Phosphoenolpyruvate (PEP) Stock Solution: 50 mM PEP.

2. Assay Procedure:

  • Prepare a "Master Mix" containing all reagents except the enzyme and the initiating substrate (e.g., citrate). The final concentrations in the reaction should be:

    • 100 mM MOPS pH 7.5

    • 15 mM MgCl₂

    • 3 mM PEP

    • 500 µM NADH

    • 10 U/mL of each coupling enzyme

    • Desired concentrations of ATP and ahLys.

  • Add the Master Mix to a 96-well plate.

  • Add the enzyme solution to the wells.

  • Initiate the reaction by adding the citrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm using a plate reader at a constant temperature.

  • Calculate the reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

General Protocol for Chiral HPLC Analysis

This protocol provides a general framework for developing a chiral HPLC method to analyze the stereoisomers of the citryl-ahLys intermediate.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or a cyclodextrin-based column like Astec® CHIROBIOTIC™).

2. Mobile Phase Preparation:

  • Prepare mobile phases using HPLC-grade solvents.

  • For normal-phase chromatography, a common mobile phase is a mixture of hexane and isopropanol.

  • For reversed-phase chromatography, use a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • For acidic analytes, adjusting the pH of the aqueous buffer and/or adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) can improve peak shape and resolution.

3. Sample Preparation:

  • Stop the enzymatic reaction at a specific time point, for example, by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Centrifuge the reaction mixture to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

4. Method Development and Analysis:

  • Start with a broad gradient elution to determine the approximate retention time of the analytes.

  • Optimize the separation by switching to an isocratic elution or a shallow gradient around the elution time of the target compounds.

  • Systematically vary the mobile phase composition (e.g., the percentage of the organic modifier) and the column temperature to achieve baseline separation of the stereoisomers.

  • Inject standards of the different stereoisomers, if available, to confirm the identity of each peak.

  • Integrate the peak areas to determine the ratio of the different stereoisomers produced in the enzymatic reaction.

Visualizations

Aerobactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product L-Lysine L-Lysine IucD IucD L-Lysine->IucD Citrate Citrate IucA IucA Citrate->IucA ATP ATP ATP->IucA IucC IucC ATP->IucC N6-hydroxy-L-lysine N6-hydroxy-L-lysine IucD->N6-hydroxy-L-lysine Hydroxylation IucB IucB ahLys N6-acetyl-N6-hydroxylysine (ahLys) IucB->ahLys Acetylation Citryl-ahLys Citryl-ahLys IucA->Citryl-ahLys First condensation (Stereoselective) This compound This compound IucC->this compound Second condensation (Stereoselective) N6-hydroxy-L-lysine->IucB ahLys->IucA ahLys->IucC Citryl-ahLys->IucC

Caption: The enzymatic pathway for this compound biosynthesis highlighting the stereoselective steps catalyzed by IucA and IucC.

Chiral_HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Enzyme_Reaction Incubate IucA/IucC with substrates (Citrate, ATP, ahLys) Quench_Reaction Stop reaction (e.g., with acid) Enzyme_Reaction->Quench_Reaction Sample_Prep Centrifuge and filter supernatant Quench_Reaction->Sample_Prep HPLC_Injection Inject sample onto chiral column Sample_Prep->HPLC_Injection Separation Isocratic or gradient elution HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Peak_Integration Integrate peak areas of stereoisomers Chromatogram->Peak_Integration Stereoselectivity_Determination Calculate enantiomeric excess or diastereomeric ratio Peak_Integration->Stereoselectivity_Determination

Caption: A typical experimental workflow for determining the stereoselectivity of IucA and IucC using chiral HPLC.

References

Validation & Comparative

A Comparative Analysis of Aerobactin and Enterobactin: Iron Affinity and Acquisition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a key determinant of virulence. To overcome the low bioavailability of iron in host tissues, many bacteria have evolved sophisticated iron acquisition systems, central to which are small, high-affinity iron-chelating molecules known as siderophores. This guide provides a detailed comparative analysis of two prominent siderophores produced by enteric bacteria: the hydroxamate-type siderophore, aerobactin, and the catecholate-type siderophore, enterobactin. We will delve into their respective iron affinities, the experimental methodologies used to determine these properties, and the distinct biological pathways governing their synthesis and uptake.

Quantitative Comparison of Iron Affinity

The most striking difference between this compound and enterobactin lies in their affinity for ferric iron (Fe³⁺). Enterobactin is renowned for having one of the highest known binding affinities for iron of any biological molecule.

SiderophoreTypeIron (Fe³⁺) Association/Affinity ConstantReference
Enterobactin CatecholateK = 10⁵² M⁻¹[1]
This compound HydroxamateKբ = 10²².⁹ M⁻¹

This vast difference in iron affinity—spanning nearly 30 orders of magnitude—has profound implications for the roles these siderophores play in bacterial iron acquisition and virulence. While enterobactin's extraordinary affinity allows it to scavenge iron in extremely iron-depleted environments, this compound's lower affinity is compensated by other factors that make it a crucial virulence factor, particularly in the context of an active infection.

Experimental Protocols for Determining Iron Affinity

The determination of siderophore-iron binding constants is fundamental to understanding their efficacy. Several biophysical techniques are employed for this purpose. Below are detailed methodologies for key experiments.

Chrome Azurol S (CAS) Assay (Universal Siderophore Detection and Quantification)

The CAS assay is a widely used spectrophotometric method for detecting and quantifying siderophores. It relies on the principle of competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.

Principle: The CAS dye forms a stable, blue-colored complex with ferric iron. In the presence of a siderophore with a higher affinity for iron, the iron is sequestered from the CAS-iron complex, resulting in a color change from blue to orange/yellow. The magnitude of this color change is proportional to the amount of siderophore present.

Detailed Protocol (Liquid Assay):

  • Preparation of CAS Assay Solution:

    • Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2 (Fe³⁺): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.

    • Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.

  • Assay Procedure:

    • Grow bacterial cultures in an iron-limited medium to induce siderophore production.

    • Harvest the cell-free supernatant by centrifugation (e.g., 10,000 x g for 10 minutes).

    • In a microplate well or a cuvette, mix equal volumes of the bacterial supernatant and the CAS assay solution (e.g., 100 µL of each).

    • Incubate at room temperature for a specified period (e.g., 20 minutes to 2 hours), allowing for the color change to stabilize.

    • Measure the absorbance of the mixture at 630 nm (A_sample).

    • As a reference, measure the absorbance of a mixture of the iron-limited medium and the CAS assay solution (A_reference).

  • Quantification:

    • Siderophore production is typically expressed in "percent siderophore units" and can be calculated using the following formula: Siderophore Units (%) = [(A_reference - A_sample) / A_reference] * 100

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (iron) to a macromolecule (siderophore). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the ligand (e.g., FeCl₃) is titrated into a solution of the siderophore in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the reactants.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified siderophore (this compound or enterobactin) and a ferric iron salt (e.g., FeCl₃) in the same, well-matched buffer (e.g., HEPES or MOPS) to minimize heats of dilution. The buffer should be degassed prior to use.

    • The concentration of the siderophore in the sample cell is typically in the micromolar range (e.g., 10-50 µM).

    • The concentration of the iron solution in the syringe should be 10-20 times higher than the siderophore concentration.

  • ITC Experiment:

    • Load the siderophore solution into the sample cell and the iron solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the iron solution into the siderophore solution, allowing the system to reach equilibrium after each injection.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of iron to siderophore.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Fluorescence Quenching Titration

This technique is applicable to siderophores that possess intrinsic fluorescence or can be derivatized with a fluorescent probe. The binding of a quencher, in this case, ferric iron, leads to a decrease in the fluorescence intensity.

Principle: The fluorescence of a siderophore is quenched upon the binding of Fe³⁺. The extent of quenching is dependent on the concentration of the iron-siderophore complex.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorescent siderophore at a known concentration in a suitable buffer.

    • Prepare a stock solution of a ferric iron salt in the same buffer.

  • Fluorescence Titration:

    • Place the siderophore solution in a fluorometer cuvette.

    • Record the initial fluorescence emission spectrum at the appropriate excitation wavelength.

    • Add small aliquots of the ferric iron solution to the cuvette, and after each addition, record the fluorescence spectrum.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is plotted against the concentration of added iron.

    • The resulting data is fitted to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to calculate the binding constant.

Signaling Pathways and Experimental Workflows

The biosynthesis and uptake of this compound and enterobactin are tightly regulated processes involving a series of specific enzymes and transport proteins.

This compound and Enterobactin Biosynthesis and Uptake Pathways

The following diagram illustrates the key steps in the synthesis and transport of this compound and enterobactin in E. coli.

Siderophore_Pathways cluster_this compound This compound Pathway cluster_Enterobactin Enterobactin Pathway Lysine L-Lysine IucD IucD (Lysine-6-hydroxylase) Lysine->IucD Citrate_Aero Citrate IucA IucA (Synthetase) Citrate_Aero->IucA N6_hydroxy_lysine N⁶-hydroxy-L-lysine IucD->N6_hydroxy_lysine IucB IucB (Acetyltransferase) N6_hydroxy_lysine->IucB N6_acetyl_N6_hydroxy_lysine N⁶-acetyl-N⁶-hydroxy-L-lysine IucB->N6_acetyl_N6_hydroxy_lysine N6_acetyl_N6_hydroxy_lysine->IucA IucC IucC (Synthetase) IucA->IucC This compound This compound IucC->this compound Fe_this compound Ferric-Aerobactin This compound->Fe_this compound + Fe³⁺ IutA IutA (Outer Membrane Receptor) Fe_this compound->IutA Periplasm_Aero Periplasm IutA->Periplasm_Aero FhuBCD FhuBCD (Inner Membrane Transporter) Periplasm_Aero->FhuBCD Cytoplasm_Aero Cytoplasm FhuBCD->Cytoplasm_Aero Fe_release_Aero Iron Release Cytoplasm_Aero->Fe_release_Aero Chorismate Chorismate EntA_C EntA, EntB, EntC Chorismate->EntA_C Serine L-Serine EntD_F EntD, EntE, EntF Serine->EntD_F DHB 2,3-dihydroxybenzoate (DHB) EntA_C->DHB DHB->EntD_F Enterobactin Enterobactin EntD_F->Enterobactin Fe_Enterobactin Ferric-Enterobactin Enterobactin->Fe_Enterobactin + Fe³⁺ FepA FepA (Outer Membrane Receptor) Fe_Enterobactin->FepA Periplasm_Ent Periplasm FepA->Periplasm_Ent FepB_G FepB, C, D, G (Inner Membrane Transporter) Periplasm_Ent->FepB_G Cytoplasm_Ent Cytoplasm FepB_G->Cytoplasm_Ent Fes Fes (Esterase) Cytoplasm_Ent->Fes Fe_release_Ent Iron Release Fes->Fe_release_Ent

Caption: Biosynthesis and uptake pathways of this compound and enterobactin.

This compound Biosynthesis and Uptake: The biosynthesis of this compound starts from L-lysine and citrate.[2] The iuc (iron uptake chelate) operon, typically iucA, iucB, iucC, and iucD, encodes the enzymes responsible for its synthesis.[2] IucD hydroxylates lysine, IucB acetylates the hydroxylated lysine, and IucA and IucC condense two molecules of the resulting product with citrate to form this compound.[2] The ferric-aerobactin complex is then recognized and transported across the outer membrane by the IutA (iron uptake transport) receptor.[2] Subsequent transport across the inner membrane is mediated by the FhuBCD ABC transporter.

Enterobactin Biosynthesis and Uptake: Enterobactin is synthesized from chorismate and L-serine.[3] The ent genes (entA, entB, entC, entD, entE, and entF) are responsible for its production.[3] EntC, EntB, and EntA convert chorismate to 2,3-dihydroxybenzoate (DHB).[3] EntD, EntE, and EntF then assemble three molecules of DHB and three molecules of L-serine into the final enterobactin molecule.[3] The ferric-enterobactin complex is transported across the outer membrane by the FepA receptor.[4] In the periplasm, it binds to the FepB protein and is then transported across the inner membrane by the FepC, FepD, and FepG ABC transporter complex.[4] Due to its extremely high affinity for iron, the release of iron from enterobactin requires the enzymatic degradation of the siderophore by the Fes esterase in the cytoplasm.[4]

Experimental Workflow for Determining Siderophore-Iron Affinity using ITC

The following diagram outlines a typical experimental workflow for determining the binding affinity of a siderophore for iron using Isothermal Titration Calorimetry.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Purify_Siderophore Purify Siderophore (e.g., this compound or Enterobactin) Prepare_Siderophore_Solution Prepare Siderophore Solution in Buffer Purify_Siderophore->Prepare_Siderophore_Solution Prepare_Buffer Prepare Matched & Degassed Buffer Prepare_Fe_Solution Prepare Ferric Iron Solution in Buffer Prepare_Buffer->Prepare_Fe_Solution Prepare_Buffer->Prepare_Siderophore_Solution Load_Fe Load Iron Solution into Syringe Prepare_Fe_Solution->Load_Fe Load_Siderophore Load Siderophore into Sample Cell Prepare_Siderophore_Solution->Load_Siderophore Run_Titration Perform Titration (Inject Fe into Siderophore) Load_Siderophore->Run_Titration Load_Fe->Run_Titration Record_Heat Record Heat Changes Run_Titration->Record_Heat Integrate_Peaks Integrate Heat Peaks Record_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm (Heat vs. Molar Ratio) Integrate_Peaks->Plot_Isotherm Fit_Model Fit Data to a Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine Thermodynamic Parameters (Kₐ, ΔH, n) Fit_Model->Determine_Parameters

Caption: Workflow for ITC determination of siderophore-iron affinity.

Concluding Remarks

This compound and enterobactin represent two distinct and effective strategies for bacterial iron acquisition. Enterobactin's unparalleled iron affinity makes it a formidable scavenger in severely iron-limited conditions. In contrast, this compound, despite its lower affinity, is a critical virulence factor, in part because it is less susceptible to sequestration by host proteins like lipocalin 2. A thorough understanding of the structure, function, and regulation of these siderophore systems is crucial for the development of novel antimicrobial therapies that target bacterial iron acquisition pathways. The experimental protocols and pathway diagrams presented in this guide provide a foundational resource for researchers in this field.

References

Validating the Function of the Aerobactin Operon: A Comparison Guide for Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of virulence factors is paramount. The aerobactin operon, a key player in iron acquisition for many pathogenic bacteria, is a critical target for novel therapeutic strategies. This guide provides a comprehensive comparison of this compound operon knockout strains with their wild-type counterparts, supported by experimental data and detailed protocols to aid in the validation of its function.

The Role of the this compound Operon in Bacterial Pathogenesis

The this compound operon, typically comprising the iucA, iucB, iucC, iucD, and iutA genes, directs the synthesis and transport of this compound, a high-affinity siderophore.[1][2] Siderophores are small molecules secreted by microorganisms to scavenge for ferric iron, an essential nutrient, from the host environment.[1][2] In pathogenic bacteria such as Klebsiella pneumoniae and Yersinia pseudotuberculosis, the this compound system is strongly associated with enhanced virulence, enabling survival and proliferation in iron-limited host tissues.[1][3]

Performance Comparison: Wild-Type vs. This compound Knockout Strains

The most direct method to validate the function of the this compound operon is through the generation and characterization of knockout (Δiuc) strains. These strains, with one or more genes of the this compound operon deleted, consistently demonstrate a significant reduction in virulence-associated phenotypes compared to their wild-type (WT) counterparts.

Siderophore Production

The primary and most immediate effect of knocking out the this compound operon is a drastic reduction in the total amount of siderophores produced by the bacteria, particularly under iron-limiting conditions.

Bacterial SpeciesStrainConditionSiderophore Production (% of Wild-Type)Reference
Klebsiella pneumoniaehvKP1ΔiucAHuman ascites fluid~5%[3]
Klebsiella pneumoniaehvKP1ΔiucAHuman serum~6%[3]
Klebsiella pneumoniaehvKP1ΔiucAHuman urine0%[3]
Yersinia pseudotuberculosisΔiucAIron-limited mediumNot detectable[1]
Bacterial Growth in Iron-Limited Environments

The inability to efficiently scavenge iron directly impacts the growth and survival of this compound knockout strains in environments that mimic the host, such as human serum and ascites fluid.

Bacterial SpeciesStrainGrowth ConditionObservationReference
Klebsiella pneumoniaehvKP1ΔiucAHuman ascites fluidSignificantly decreased growth/survival compared to WT[3]
Klebsiella pneumoniaehvKP1ΔiucAHuman serumSignificantly decreased growth/survival compared to WT[3]
Yersinia pseudotuberculosisΔiucA & ΔiutAYLB medium + 80 µM EDDHA (iron chelator)Significantly decreased growth compared to WT[1]
Virulence in Animal Models

In vivo studies using mouse models of infection provide compelling evidence for the critical role of the this compound operon in pathogenesis. Knockout strains consistently show attenuated virulence, leading to increased host survival.

Bacterial SpeciesStrainMouse ModelKey FindingReference
Klebsiella pneumoniaehvKP1ΔiucASubcutaneous & Intraperitoneal ChallengeSignificantly increased survival of mice challenged with knockout strain[4]
Klebsiella pneumoniaehvKP1ΔiucAPulmonary ChallengeSignificantly increased survival of mice challenged with knockout strain[3]

Alternative Siderophore Systems

It is important to note that many pathogenic bacteria possess multiple siderophore systems. For instance, hypervirulent K. pneumoniae can also produce enterobactin, salmochelin, and yersiniabactin.[3] However, studies have shown that even in the presence of these other systems, the knockout of the this compound operon alone leads to a significant reduction in virulence, highlighting its dominant role in these strains.[3][5] In some contexts, other siderophores like enterobactin can partially compensate for the loss of this compound if supplied exogenously.[5]

Experimental Protocols

Generating this compound Operon Knockout Strains

Two common and effective methods for creating gene knockouts in bacteria are Lambda Red Recombineering and CRISPR-Cas9.

1. Lambda Red Recombineering

This method utilizes the homologous recombination system of the lambda bacteriophage to replace the target gene with a selectable marker.

Protocol Outline:

  • Design and PCR Amplify a Targeting Cassette:

    • Design primers with 50-nucleotide homology arms flanking the this compound operon gene to be deleted (e.g., iucA).

    • The primers will also contain sequences to amplify an antibiotic resistance cassette (e.g., kanamycin or chloramphenicol) from a template plasmid (e.g., pKD4 or pKD3).

  • Prepare Electrocompetent Cells Expressing Lambda Red Recombinase:

    • Use an E. coli strain carrying a plasmid that expresses the lambda red genes (gam, bet, exo) under an inducible promoter (e.g., pSIM6).

    • Grow the cells to mid-log phase and induce the expression of the recombinase, often by a temperature shift.

    • Prepare electrocompetent cells by washing with ice-cold water or glycerol.

  • Electroporate the Targeting Cassette:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Select for Recombinants:

    • Plate the electroporated cells on agar containing the appropriate antibiotic to select for colonies where the resistance cassette has replaced the target gene.

  • Verify the Knockout:

    • Confirm the gene deletion by colony PCR using primers that flank the target gene region and by DNA sequencing.

  • (Optional) Remove the Resistance Cassette:

    • If the resistance cassette is flanked by FRT sites, it can be removed by introducing a plasmid expressing FLP recombinase, resulting in a "scarless" deletion.

2. CRISPR-Cas9 Gene Editing

This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to the target gene, creating a double-strand break that can be repaired to introduce the desired deletion.

Protocol Outline:

  • Design and Clone a Specific gRNA:

    • Design a gRNA sequence that is complementary to a region within the target this compound operon gene.

    • Clone the gRNA sequence into a CRISPR-Cas9 plasmid vector.

  • Design and Synthesize a Donor DNA Template:

    • Create a short, double-stranded DNA oligonucleotide that contains sequences homologous to the regions upstream and downstream of the intended deletion site. This will serve as the repair template.

  • Co-transform the CRISPR Plasmid and Donor DNA:

    • Introduce both the CRISPR-Cas9 plasmid (expressing Cas9 and the gRNA) and the donor DNA template into the target bacterial strain. Often, the strain will also express the lambda red machinery to enhance homologous recombination of the donor template.

  • Select for Edited Cells:

    • The CRISPR-Cas9 system is lethal to cells that have not incorporated the donor DNA, as the Cas9 will continue to cleave the wild-type target sequence. This provides a strong selection for successful editing events.

  • Verify the Knockout:

    • Confirm the deletion by colony PCR and DNA sequencing.

  • Cure the CRISPR Plasmid:

    • Remove the CRISPR-Cas9 plasmid from the verified knockout strain, often through methods like sucrose counter-selection if the plasmid carries a sacB gene.

Key Validation Experiments

1. Siderophore Production Assay (Chrome Azurol S - CAS Assay)

  • Principle: The CAS assay is a colorimetric method to quantify siderophore production. The blue-colored CAS-iron complex becomes colorless when a siderophore chelates the iron.

  • Methodology:

    • Grow wild-type and knockout strains in iron-limited minimal medium.

    • Collect the culture supernatants.

    • Mix the supernatants with the CAS assay solution.

    • Measure the change in absorbance at 630 nm. A greater decrease in absorbance indicates higher siderophore production.

2. Growth Curve Analysis under Iron Limitation

  • Principle: To assess the ability of strains to grow in iron-restricted conditions.

  • Methodology:

    • Inoculate wild-type and knockout strains into a liquid medium containing an iron chelator (e.g., 2,2'-dipyridyl or EDDHA) or into a biological fluid like human serum.

    • Incubate the cultures with shaking at the appropriate temperature.

    • Measure the optical density (OD600) at regular intervals to monitor bacterial growth.

3. Mouse Virulence Assay

  • Principle: To determine the contribution of the this compound operon to in vivo pathogenesis.

  • Methodology:

    • Grow wild-type and knockout strains to mid-log phase and prepare standardized inocula.

    • Infect groups of mice (e.g., via intraperitoneal or intravenous injection) with different doses of each strain.

    • Monitor the mice for signs of illness and mortality over a set period.

    • Calculate the median lethal dose (LD50) for each strain. A higher LD50 for the knockout strain indicates attenuated virulence.

Visualizing Key Processes

Aerobactin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell cluster_operon This compound Operon (iucABCD-iutA) Fe3+ Fe³⁺ Fe-Aerobactin Ferri-Aerobactin Fe3+->Fe-Aerobactin This compound This compound This compound->Fe3+ Chelation This compound->Fe-Aerobactin IutA IutA Receptor Fe-Aerobactin->IutA Binding & Transport iucABCD iucABCD iucABCD->this compound Biosynthesis iutA_gene iutA IutA->Cytoplasm Iron Release

Caption: this compound biosynthesis and iron uptake pathway.

Knockout_Workflow cluster_lambda Lambda Red Recombineering cluster_crispr CRISPR-Cas9 Editing pcr 1. PCR Amplification of Resistance Cassette with Homology Arms prepare 2. Prepare Electrocompetent Cells Expressing Lambda Red electroporate 3. Electroporate PCR Product prepare->electroporate select 4. Select on Antibiotic Plates electroporate->select verify_lambda 5. Verify Knockout (PCR) select->verify_lambda design 1. Design gRNA & Donor DNA Template transform 2. Co-transform CRISPR Plasmid & Donor DNA design->transform select_crispr 3. Select for Edited Cells (Lethal Selection) transform->select_crispr verify_crispr 4. Verify Knockout (PCR) select_crispr->verify_crispr

Caption: Workflow for generating this compound knockout strains.

Siderophore_Comparison Pathogenic Bacterium Pathogenic Bacterium Iron Acquisition Iron Acquisition Pathogenic Bacterium->Iron Acquisition This compound System This compound System Iron Acquisition->this compound System Alternative Systems Alternative Systems Iron Acquisition->Alternative Systems Reduced Virulence Reduced Virulence This compound System->Reduced Virulence Knockout leads to Enterobactin Enterobactin Alternative Systems->Enterobactin Yersiniabactin Yersiniabactin Alternative Systems->Yersiniabactin Salmochelin Salmochelin Alternative Systems->Salmochelin

References

Aerobactin vs. Yersiniabactin: A Comparative Analysis in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the roles of two key siderophores, aerobactin and yersiniabactin, in the pathogenesis of bacterial infections reveals distinct contributions to virulence that are highly dependent on the bacterial strain and the site of infection. In hypervirulent Klebsiella pneumoniae (hvKP), this compound emerges as a dominant and critical virulence factor, whereas the role of yersiniabactin appears to be more nuanced and significant in other pathogens like classical K. pneumoniae (cKP) and certain strains of Escherichia coli.

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment, a crucial process for their survival and a key determinant of their virulence. This guide provides a comparative analysis of this compound and yersiniabactin, focusing on their in vivo performance in mouse infection models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Virulence

The contribution of this compound and yersiniabactin to bacterial virulence has been quantified in various mouse infection models. The data, summarized below, highlights the differential importance of these two siderophores.

Systemic Infection Models

In systemic infection models, particularly with hypervirulent Klebsiella pneumoniae, this compound demonstrates a more significant role in promoting virulence compared to yersiniabactin.

Bacterial StrainMouse ModelSiderophore MutantInoculumOutcome MeasureResultReference
hvKP1 (K. pneumoniae)CD1 mice, subcutaneousΔiucA (this compound-deficient)3 x 10² CFUSurvivalSignificantly higher survival in mice infected with the ΔiucA mutant compared to wild-type.[1]
hvKP1 (K. pneumoniae)CD1 mice, subcutaneousΔirp2 (yersiniabactin-deficient)Not specifiedVirulenceNo decrease in virulence compared to wild-type.[2][3][4][5][6]
ST69 (E. coli)Murine sepsis modelirp2 mutant (yersiniabactin-deficient)Not specifiedVirulenceProfoundly attenuated virulence.[7]
Pulmonary Infection Models

In the context of respiratory infections, the relative importance of this compound and yersiniabactin can vary depending on the bacterial strain.

Bacterial StrainMouse ModelSiderophore MutantInoculumOutcome MeasureResultReference
hvKP1 (K. pneumoniae)Mouse pulmonary challengeΔiucA (this compound-deficient)Not specifiedVirulenceThis compound contributes to virulence.[5]
hvKP1 (K. pneumoniae)Mouse pulmonary challengeΔirp2 (yersiniabactin-deficient)Not specifiedVirulenceNo decrease in virulence compared to wild-type.[5]
Classical K. pneumoniae (this compound-negative)Intranasal infection modelΔybtS (yersiniabactin-deficient)1 x 10⁴ CFUBacterial load in lungsSignificantly lower bacterial load compared to wild-type.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and yersiniabactin.

Mouse Systemic Infection Model (Subcutaneous Challenge)

This model is utilized to assess the overall virulence and systemic spread of bacteria following a subcutaneous inoculation.

  • Bacterial Strains: Wild-type hypervirulent Klebsiella pneumoniae (hvKP1) and its isogenic mutants deficient in this compound (ΔiucA) or yersiniabactin (Δirp2) production are used.[2][3][4][5][6]

  • Animal Model: Outbred male CD1 mice (18 to 22 g) are typically used for these studies.[1]

  • Inoculum Preparation: Bacteria are grown to mid-logarithmic phase, washed, and resuspended in sterile saline to the desired concentration (e.g., 3.0 × 10² CFU).[1]

  • Infection Procedure: Mice are challenged via subcutaneous injection of the bacterial suspension.[1]

  • Monitoring and Endpoint: The survival of the mice is monitored over a set period (e.g., 14 days). The primary endpoint is mortality.

Mouse Pulmonary Infection Model (Intranasal Inoculation)

This model is designed to mimic respiratory tract infections and evaluate the role of siderophores in this specific niche.

  • Bacterial Strains: Wild-type classical Klebsiella pneumoniae (lacking this compound) and its isogenic yersiniabactin synthesis mutant (ΔybtS) are employed.[8]

  • Animal Model: Specific mouse strains, such as C57BL/6, are used.

  • Inoculum Preparation: Bacteria are grown in appropriate media, washed, and diluted in phosphate-buffered saline (PBS) to the target concentration (e.g., 1 × 10⁴ CFU).[8]

  • Infection Procedure: Mice are anesthetized and inoculated intranasally with the bacterial suspension.[8]

  • Outcome Assessment: At specific time points post-infection (e.g., 72 hours), mice are euthanized, and their lungs and spleens are harvested to determine the bacterial burden (CFU counts).[8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described mouse infection models.

G cluster_prep Bacterial Preparation cluster_infection Infection cluster_outcome Outcome Assessment bact_culture Bacterial Culture (Wild-type & Mutants) bact_wash Washing & Resuspension bact_culture->bact_wash infection_route Inoculation (Subcutaneous or Intranasal) bact_wash->infection_route Inoculum mouse_model Mouse Model (e.g., CD1 or C57BL/6) mouse_model->infection_route survival Survival Monitoring infection_route->survival bacterial_load Bacterial Load Quantification (CFU counts in organs) infection_route->bacterial_load

Figure 1. Generalized workflow for in vivo mouse infection models used to compare bacterial virulence.

Signaling and Logical Relationships

The differential importance of this compound and yersiniabactin can be understood through their distinct regulatory and functional contexts within the bacterial cell, particularly in response to iron limitation.

G cluster_host Host Environment cluster_bacterium Bacterial Pathogen iron_limitation Iron Limitation aerobactin_synthesis This compound Synthesis (iucABCD) iron_limitation->aerobactin_synthesis Induces yersiniabactin_synthesis Yersiniabactin Synthesis (irp/ybt genes) iron_limitation->yersiniabactin_synthesis Induces iron_acquisition Iron Acquisition aerobactin_synthesis->iron_acquisition High-affinity Fe3+ uptake yersiniabactin_synthesis->iron_acquisition High-affinity Fe3+ uptake bacterial_growth Bacterial Growth & Survival iron_acquisition->bacterial_growth Enables virulence Virulence bacterial_growth->virulence Contributes to

Figure 2. Siderophore-mediated iron acquisition pathway in response to host iron limitation.

References

Confirming Aerobactin Production and Structure with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a definitive and powerful tool for the confirmation of aerobactin production and the elucidation of its structure. This guide provides a comparative overview of mass spectrometric approaches, supported by experimental data and detailed protocols, to facilitate the unambiguous identification and quantification of this critical siderophore.

This compound, a key virulence factor in many pathogenic bacteria, plays a crucial role in iron acquisition, making it a compelling target for novel therapeutic strategies.[1][2][3] Accurate and reliable methods for its detection and characterization are therefore paramount. Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[1][4][5][6]

Comparative Analysis of Mass Spectrometry Techniques

Several mass spectrometry-based techniques can be employed for the analysis of this compound. The choice of method often depends on the specific research question, whether it is qualitative confirmation, quantitative analysis, or detailed structural characterization.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates complex mixtures based on polarity before ionization and mass analysis.High reproducibility, quantitative capability, and ability to separate isomers.[1][4][5]Requires method development for chromatographic separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Involves two stages of mass analysis for structural elucidation and highly specific quantification.Excellent sensitivity and specificity, allows for fragmentation analysis to confirm structure.[7]Can be more complex to operate and requires specialized instrumentation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Unambiguous identification of this compound based on its precise mass.Higher instrument cost.

Experimental Workflow for this compound Confirmation

The general workflow for confirming this compound production and structure using LC-MS is a multi-step process that requires careful sample preparation and data analysis.

Aerobactin_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture (Iron-limiting conditions) Supernatant_Collection Supernatant Collection (Centrifugation/Filtration) Bacterial_Culture->Supernatant_Collection LC_Separation LC Separation (Reversed-phase C18) Extraction Extraction of Siderophores (e.g., XAD-2 resin) Supernatant_Collection->Extraction ESI Electrospray Ionization (ESI) Extraction->LC_Separation Inject Sample MS_Detection Mass Detection (e.g., Orbitrap, TOF) LC_Separation->ESI ESI->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) MS_Detection->MSMS_Fragmentation Fragmentation_Analysis Fragmentation Pattern Analysis MSMS_Fragmentation->Fragmentation_Analysis Mass_Identification Identification by Mass ([M+H]+) Quantification Quantification (Comparison to standard) Mass_Identification->Quantification Fragmentation_Analysis->Mass_Identification

Caption: Experimental workflow for this compound confirmation.

Quantitative Data on this compound Production

Mass spectrometry is instrumental in quantifying the production of this compound under different conditions or in different bacterial strains. Studies have shown that hypervirulent strains of Klebsiella pneumoniae (hvKP) produce significantly more siderophores, with this compound being the primary contributor, compared to classical K. pneumoniae (cKP) strains.[1][4][5]

Bacterial StrainConditionSiderophore Production (µM)Reference
hvKP1Iron-poor minimal medium~150[5]
cKP (average)Iron-poor minimal medium~25[5]
hvKP1Human ascites fluid~120[5]
cKP (average)Human ascites fluid~20[5]
E. coli S88 (Wild Type)Iron-depleted MM9 medium~1.8[7]
E. coli S88 (ΔshiF mutant)Iron-depleted MM9 medium~0.9[7]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in confirming this compound production and structure using mass spectrometry.

Bacterial Culture and Supernatant Preparation
  • Objective: To induce this compound production under iron-limiting conditions.

  • Protocol:

    • Inoculate the bacterial strain of interest in an iron-depleted minimal medium.

    • Incubate the culture overnight under appropriate growth conditions (e.g., 37°C with shaking).

    • Harvest the culture and centrifuge to pellet the bacterial cells.

    • Collect the supernatant, which contains the secreted siderophores.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

Siderophore Extraction
  • Objective: To isolate and concentrate siderophores from the culture supernatant.

  • Protocol:

    • Pass the filtered supernatant through a column packed with Amberlite XAD-2 resin.

    • Wash the column with deionized water to remove salts and other hydrophilic impurities.

    • Elute the bound siderophores with methanol.

    • Dry the methanol eluate under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis
  • Objective: To separate, identify, and quantify this compound.

  • Protocol:

    • Chromatographic Separation:

      • Inject the reconstituted extract onto a reversed-phase C18 HPLC column.

      • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Mass Spectrometry:

      • Ionize the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

      • Perform a full scan analysis to detect the protonated molecule of this compound ([M+H]⁺). The expected m/z for this compound is 565.2.[7]

      • For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 565.2). A characteristic fragment ion at m/z 205 is often observed.[7]

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time and the accurate mass of the [M+H]⁺ ion.

      • Confirm the identity by comparing the fragmentation pattern with that of a known standard or previously published data.

      • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with purified this compound.

Structure of this compound

The structure of this compound is characterized by a central citric acid core linked to two molecules of N-acetyl-N-hydroxylysine. This unique structure is responsible for its high affinity for ferric iron.

Caption: Chemical structure of this compound.

By employing the robust and sensitive techniques of mass spectrometry, researchers can confidently confirm the production of this compound and verify its structure, paving the way for further investigations into its role in bacterial pathogenesis and the development of novel antimicrobial agents.

References

Comparative Analysis of Iron Transport Efficiency: Aerobactin vs. Salmochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Two Key Siderophores in Bacterial Iron Acquisition

In the competitive microenvironment of a host organism, the ability to acquire essential nutrients like iron is a critical determinant of bacterial virulence. Pathogenic bacteria have evolved sophisticated systems for this purpose, chief among them the production and utilization of siderophores—small, high-affinity iron-chelating molecules. This guide provides a detailed comparison of the iron transport efficiency of two prominent siderophores employed by extraintestinal pathogenic Escherichia coli (ExPEC): aerobactin and salmochelin.

This publication is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies. Herein, we present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the transport pathways to facilitate a comprehensive understanding of these two important virulence factors.

Executive Summary

This compound and salmochelin represent two distinct strategies for iron acquisition. This compound, a hydroxamate-type siderophore, exhibits a lower affinity for iron compared to catecholate-type siderophores but is highly effective in serum due to its ability to evade host sequestration proteins. Salmochelin, a C-glucosylated derivative of the catecholate siderophore enterobactin, is also adept at circumventing the host's innate immune response, specifically the protein lipocalin-2, which binds and neutralizes enterobactin.

While direct, side-by-side kinetic comparisons of iron transport efficiency (Vmax and Km) for this compound and salmochelin are not extensively documented in a single study, their relative importance has been inferred from virulence studies. Some research suggests that in certain pathogenic strains, such as hypervirulent Klebsiella pneumoniae, this compound plays a more critical role in virulence.[1] Conversely, in specific models of avian and uropathogenic E. coli infection, salmochelin has been shown to contribute more significantly to virulence.[2] This suggests that the "efficiency" of a siderophore is context-dependent, relying on the specific host environment and the pathogen's genetic makeup.

Quantitative Data on Siderophore Production

Direct kinetic data for the transport of ferric-aerobactin and ferric-salmochelin is sparse in the literature. However, studies have quantified the relative production of these siderophores in uropathogenic E. coli (UPEC), providing insights into their expression under iron-limiting conditions.

SiderophoreRelative Production in UPEC (Urinary Isolates)Iron Affinity (Fe³⁺)Host Evasion Mechanism
This compound Variable, but its presence is strongly associated with urosepsis.[3]Lower than enterobactin/salmochelin.Not sequestered by serum proteins like albumin.[1]
Salmochelin Preferentially expressed in urinary isolates compared to fecal isolates.[1][2]High (similar to enterobactin).C-glucosylation prevents binding by lipocalin-2.[4]

Iron Transport Pathways

The uptake of iron chelated by this compound and salmochelin involves distinct multi-protein systems that span the outer and inner membranes of Gram-negative bacteria.

This compound Iron Transport Pathway

The transport of ferric-aerobactin is a well-characterized process initiated by the binding of the ferric-aerobactin complex to its specific outer membrane receptor, IutA. The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane. Once in the periplasm, the ferric-aerobactin complex is bound by the periplasmic binding protein FhuD. FhuD then delivers the complex to the inner membrane ABC transporter, consisting of the permease FhuB and the ATPase FhuC, which hydrolyzes ATP to power the translocation of ferric-aerobactin into the cytoplasm. Inside the cell, the iron is released from the siderophore, although the exact mechanism of iron release from this compound is less clearly defined than for other siderophores. This compound is thought to be reusable.[5]

Aerobactin_Transport cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Fe_this compound Ferric-Aerobactin IutA IutA Receptor Fe_this compound->IutA 1. Binding FhuD FhuD IutA->FhuD 2. Translocation FhuBC FhuB/FhuC ABC Transporter FhuD->FhuBC 3. Delivery TonB TonB-ExbB-ExbD Complex TonB->IutA Energy Fe_released Fe³⁺ Released FhuBC->Fe_released 4. Import (ATP-dependent) Aerobactin_recycled This compound Fe_released->Aerobactin_recycled 5. Iron Release & Recycling

Figure 1: this compound iron transport pathway.
Salmochelin Iron Transport Pathway

Salmochelin, being a derivative of enterobactin, utilizes a specialized uptake system. The ferric-salmochelin complex is recognized and bound by the outer membrane receptor IroN.[2][6] Similar to this compound transport, the translocation across the outer membrane is energized by the TonB-ExbB-ExbD complex. In the periplasm, the pathway can diverge. The cyclic form of ferric-salmochelin (S4) can be linearized by the periplasmic esterase IroE into forms like S2.[7] The ferric-salmochelin complex is then transported across the inner membrane into the cytoplasm. While it can utilize the FepB-FepDGC ABC transporter (the canonical enterobactin transporter), evidence suggests that the IroC transporter, an ABC-multidrug-resistance-like protein, is also involved, particularly in the uptake of the linearized forms.[7] Once in the cytoplasm, the siderophore is hydrolyzed by the esterase IroD to release the iron.[6]

Salmochelin_Transport cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Fe_salmochelin Ferric-Salmochelin (S4) IroN IroN Receptor Fe_salmochelin->IroN 1. Binding IroE IroE (Esterase) IroN->IroE 2. Translocation Fe_salmochelin_linear Ferric-Salmochelin (S2) IroE->Fe_salmochelin_linear 3. Linearization (optional) IroC_Fep IroC / FepBDGC ABC Transporters IroE->IroC_Fep 4. Delivery Fe_salmochelin_linear->IroC_Fep TonB TonB-ExbB-ExbD Complex TonB->IroN Energy IroD IroD (Esterase) IroC_Fep->IroD 5. Import (ATP-dependent) Fe_released Fe³⁺ Released IroD->Fe_released 6. Hydrolysis & Iron Release

Figure 2: Salmochelin iron transport pathway.

Experimental Protocols

55Fe Uptake Assay

This assay directly measures the rate of iron transport into bacterial cells using a radioactive isotope of iron.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100 resin)

  • Purified this compound and salmochelin

  • 55FeCl₃ solution

  • Non-radioactive FeCl₃

  • Wash buffer (e.g., 0.9% NaCl, 100 mM sodium citrate)

  • Scintillation vials and scintillation cocktail

  • 0.45 µm nitrocellulose membrane filters

  • Vacuum filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Bacterial Growth: Grow the bacterial strain overnight in an iron-rich medium (e.g., LB broth). Inoculate a fresh culture in iron-depleted minimal medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5) to induce the expression of siderophore transport systems.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with ice-cold wash buffer, and resuspend them in the iron-depleted medium to a specific cell density (e.g., 10⁹ cells/mL).

  • Preparation of 55Fe-Siderophore Complexes: Prepare the ferric-siderophore complexes by incubating a molar excess of the siderophore with 55FeCl₃ in a suitable buffer for at least 1 hour at room temperature.

  • Uptake Reaction: Equilibrate the cell suspension at 37°C for 5 minutes. Initiate the uptake by adding the 55Fe-siderophore complex to a final concentration (e.g., 1 µM).

  • Time Points: At various time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane under vacuum. Wash the filter rapidly with two volumes of ice-cold wash buffer to remove non-specifically bound iron.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of iron transported per unit of time per number of cells. Plot the iron uptake over time to determine the initial transport rate. By varying the concentration of the 55Fe-siderophore complex, kinetic parameters such as Vmax and Km can be determined using Michaelis-Menten kinetics.

Fe55_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Grow bacteria in iron-depleted medium B Harvest, wash, and resuspend cells A->B D Equilibrate cell suspension at 37°C B->D C Prepare ⁵⁵Fe-siderophore complexes E Initiate uptake with ⁵⁵Fe-siderophore C->E D->E F Take aliquots at different time points E->F G Filter and wash cells F->G H Measure radioactivity (scintillation counting) G->H I Calculate transport rate (Vmax, Km) H->I

Figure 3: Workflow for ⁵⁵Fe uptake assay.
Growth Promotion Assay (Cross-feeding Assay)

This assay assesses the ability of a siderophore to support bacterial growth in an iron-restricted environment.

Materials:

  • Indicator bacterial strain (unable to synthesize its own siderophores, but possessing the receptor for the siderophore being tested)

  • Test bacterial strain (produces the siderophore of interest) or purified siderophore

  • Iron-depleted agar plates (e.g., M9 minimal agar with an iron chelator like 2,2'-dipyridyl)

  • Sterile paper discs or sterile toothpicks

Procedure:

  • Prepare Indicator Lawn: Prepare a lawn of the indicator bacterial strain on the iron-depleted agar plate by spreading a liquid culture evenly over the surface.

  • Apply Siderophore Source:

    • Using a Test Strain: Make a single streak or spot of the test strain on the plate.

    • Using Purified Siderophore: Place a sterile paper disc on the agar and apply a small volume (e.g., 10 µL) of the purified siderophore solution onto the disc.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Observation: Observe for a zone of growth of the indicator strain around the test strain or the paper disc. The size of the growth zone is proportional to the efficiency of the siderophore in providing iron to the indicator strain.

  • Controls: Include a negative control (e.g., a test strain that does not produce the siderophore or a paper disc with buffer) and a positive control (e.g., a siderophore known to be utilized by the indicator strain).

Growth_Promotion_Assay cluster_setup Assay Setup cluster_run Incubation & Observation cluster_interpretation Interpretation A Prepare iron-depleted agar plate B Create a lawn of indicator bacteria A->B C Apply siderophore source (test strain or purified) B->C D Incubate plate at 37°C C->D E Observe for a zone of growth around the source D->E F Growth indicates siderophore utilization E->F G No growth indicates no utilization E->G

Figure 4: Workflow for growth promotion assay.

Conclusion

References

Aerobactin's Role in Oxidative Stress Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aerobactin's role in oxidative stress resistance relative to other common bacterial siderophores. The information presented is supported by experimental data to assist researchers in understanding the functional nuances of different iron acquisition systems in bacterial pathogenesis and survival.

Executive Summary

Iron is an essential nutrient for most bacteria, but it can also be toxic by catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction. To combat iron scarcity and mitigate its toxicity, bacteria produce high-affinity iron chelators called siderophores. This compound, a hydroxamate-type siderophore, is a crucial virulence factor for several pathogenic bacteria, including hypervirulent Klebsiella pneumoniae and Yersinia pseudotuberculosis. Evidence suggests that beyond its primary role in iron acquisition, this compound contributes significantly to oxidative stress resistance. This guide compares the efficacy of this compound in this role against other prominent siderophores like enterobactin, salmochelin, and yersiniabactin.

Comparative Performance of Siderophores in Oxidative Stress Resistance

The ability of a siderophore to protect against oxidative stress is intrinsically linked to its efficiency in sequestering iron, thereby preventing the generation of damaging hydroxyl radicals. Experimental data from studies on hypervirulent Klebsiella pneumoniae and other pathogens provide insights into the comparative performance of different siderophores.

Quantitative Data Summary

The following table summarizes the relative ability of different siderophores to support the growth of a Klebsiella pneumoniae mutant unable to produce its primary siderophore, this compound. This serves as a proxy for their iron-scavenging efficiency, a key component of oxidative stress resistance. A separate comparison of the direct ROS-reducing capabilities of this compound and yersiniabactin is also presented.

SiderophoreTypeBacterial Origin (in study)Relative Growth Support of this compound-Deficient K. pneumoniaeDirect ROS Reduction (% of control)Reference
This compound HydroxamateKlebsiella pneumoniaeHighLess effective than Yersiniabactin[1]
Enterobactin CatecholateEscherichia coliVery HighNot directly compared[1]
Salmochelin CatecholateSalmonella entericaNo significant effectNot directly compared[1]
Yersiniabactin Phenolate-thiazolineYersinia pestisModerateMore effective than this compound[1][2]

Note: Higher growth support indicates more efficient iron acquisition, which is linked to reduced Fenton chemistry and thus, lower oxidative stress. For direct ROS reduction, a lower percentage indicates more effective reduction of reactive oxygen species.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Regulation

The biosynthesis of this compound is carried out by the products of the iucABCD genes, and its transport is mediated by the iutA gene product. This system is tightly regulated by the Ferric Uptake Regulator (Fur), which represses the operon in iron-replete conditions. Under oxidative stress, the expression of the this compound operon is upregulated, highlighting its role in the oxidative stress response.[3]

Aerobactin_Biosynthesis_Regulation cluster_operon This compound Operon (iucABCD-iutA) iucA iucA iucB iucB iucC iucC iucD iucD iutA iutA Fur Fur-Fe²⁺ Complex cluster_operon cluster_operon Fur->cluster_operon Represses Fe High Iron Fe->Fur Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->cluster_operon Induces Aerobactin_Synthesis This compound Synthesis Oxidative_Stress_Resistance Oxidative Stress Resistance Aerobactin_Synthesis->Oxidative_Stress_Resistance Contributes to cluster_operon->Aerobactin_Synthesis Encodes enzymes for

Caption: Regulation of the this compound operon by iron and oxidative stress.

Experimental Workflow: Hydrogen Peroxide (H₂O₂) Survival Assay

A common method to evaluate resistance to oxidative stress is to measure bacterial survival following exposure to hydrogen peroxide.

H2O2_Survival_Assay A 1. Grow bacterial cultures to mid-log phase B 2. Wash and resuspend cells in buffer (e.g., PBS) A->B C 3. Expose cells to a defined concentration of H₂O₂ for a specific duration B->C D 4. Stop the reaction (e.g., with catalase) C->D E 5. Perform serial dilutions of the treated cell suspension D->E F 6. Plate dilutions on appropriate agar medium E->F G 7. Incubate plates and count Colony Forming Units (CFUs) F->G H 8. Calculate percentage survival compared to untreated control G->H

References

A Comparative Structural Analysis of Aerobactin Across Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aerobactin, a hydroxamate-based siderophore, is a critical virulence factor for numerous pathogenic bacteria, facilitating iron acquisition in iron-limited host environments. Its production is a key determinant in the pathogenicity of species such as Escherichia coli and hypervirulent Klebsiella pneumoniae. This guide provides a comprehensive structural comparison of this compound and its biosynthetic machinery across different bacterial species, supported by experimental data and methodologies.

The Conserved Structure of the this compound Molecule

Extensive research, including mass spectrometry and chemical synthesis, has demonstrated that the chemical structure of the this compound molecule itself is highly conserved across all producing bacterial species identified to date.[1][2][3] this compound is a chelating agent composed of two molecules of N6-acetyl-N6-hydroxylysine linked to a central citric acid backbone.[4] This conserved structure underscores its fundamental role in high-affinity iron binding.

While the this compound molecule is structurally consistent, variations are observed at the genetic level, specifically within the this compound operon (iuc), and at the protein level, concerning the enzymes responsible for its biosynthesis.

Comparative Analysis of the this compound Biosynthesis System

The biosynthesis of this compound is orchestrated by a set of enzymes encoded by the iuc (iron uptake chelate) operon, typically followed by the iutA (iron uptake transport) gene, which encodes the outer membrane receptor for ferric-aerobactin. The core biosynthetic genes are iucA, iucB, iucC, and iucD.[5][6]

Genetic Organization of the this compound Operon

The this compound operon is found in various members of the Enterobacteriaceae family, including Escherichia, Klebsiella, Salmonella, Shigella, and Yersinia.[7][8] While the gene content (iucABCD-iutA) is generally conserved, studies have revealed slight variations in the restriction maps of the operon among different clinical isolates of E. coli, suggesting minor genetic rearrangements.[9] The operon can be located on either the chromosome or on virulence plasmids, such as the ColV-K30 plasmid in E. coli, which facilitates its horizontal gene transfer.[6][9][10] Notably, some species like Yersinia pestis possess remnants of the this compound genes that have been inactivated by frameshift mutations, rendering them unable to produce the siderophore.[4]

Structural Comparison of this compound Biosynthesis Enzymes

The key enzymes responsible for the final assembly of this compound are the synthetases IucA and IucC. These enzymes belong to the NRPS-Independent Siderophore (NIS) synthetase family.

Table 1: Comparison of this compound Synthetases IucA and IucC

FeatureIucAIucC
Function Catalyzes the addition of the first molecule of N6-acetyl-N6-hydroxylysine to citric acid.Catalyzes the addition of the second molecule of N6-acetyl-N6-hydroxylysine to the citryl-N6-acetyl-N6-hydroxylysine intermediate.
Quaternary Structure In hypervirulent Klebsiella pneumoniae (hvKP), IucA exists as a tetramer in solution.[11][12]In hvKP, IucC forms a dimeric quaternary structure.[7][13]
Structural Homology Shares structural homology with other Type A NIS synthetases.Shares structural homology with other Type C NIS synthetases.
Sequence Identity (IucA vs. IucC) Despite similar functions, IucA and IucC from the same organism share low sequence identity.

Crystal structures of IucA and IucC from hypervirulent Klebsiella pneumoniae have been resolved, providing detailed insights into their catalytic mechanisms.[5][7][11][13] While both enzymes share a common overall fold typical of NIS synthetases, their distinct quaternary structures and substrate specificities are crucial for the sequential and stereoselective assembly of this compound.[6][7]

Experimental Protocols

This compound Production and Purification
  • Bacterial Culture: Grow the bacterial strain of interest in an iron-deficient minimal medium (e.g., M9 minimal media) to induce siderophore production.[13]

  • Extraction: Acidify the culture supernatant to pH 2.5 and stir with AmberLite XAD-4 resin overnight at 4°C.

  • Elution: Elute the bound this compound from the resin with 100% methanol.

  • Purification: Concentrate the eluate and purify this compound using semi-preparative HPLC on a C18 column. Monitor fractions for iron-chelating activity using the chrome azurol S (CAS) assay.

Structural Analysis by Mass Spectrometry
  • Sample Preparation: Use purified this compound or cell-free culture supernatants.

  • Instrumentation: Employ High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[2][13]

  • Analysis: Identify this compound by its specific mass-to-charge ratio (m/z) of 565.23 [M+H]+ and its characteristic fragmentation pattern, including a prominent fragment at m/z 205.1 [M+H]+.[2]

Protein Expression, Purification, and Crystallography of IucA/IucC
  • Cloning and Expression: Clone the iucA or iucC gene into an appropriate expression vector (e.g., pET-based vectors) and transform into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). For IucA with ATP, co-crystallization can be performed by pre-incubating the protein with ATP and MgCl2.[11]

  • Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement or experimental phasing methods.[11]

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic pathway for this compound biosynthesis.

Experimental Workflow for Structural Comparison

Structural_Comparison_Workflow cluster_bacteria Bacterial Sources cluster_analysis Comparative Analysis cluster_results Results E_coli E. coli Operon_Sequencing This compound Operon Sequencing E_coli->Operon_Sequencing Aerobactin_Extraction This compound Extraction & Purification E_coli->Aerobactin_Extraction K_pneumoniae K. pneumoniae K_pneumoniae->Operon_Sequencing Protein_Expression IucA/IucC Expression & Purification K_pneumoniae->Protein_Expression K_pneumoniae->Aerobactin_Extraction Other_Entero Other Enterobacteriaceae Other_Entero->Operon_Sequencing Genetic_Variation Genetic Variation (Operon Structure) Operon_Sequencing->Genetic_Variation Protein_Structure Protein Crystallography (X-ray, SAXS) Protein_Expression->Protein_Structure Aerobactin_Structure Mass Spectrometry (HPLC-MS/MS) Aerobactin_Extraction->Aerobactin_Structure Protein_Variation Protein Structural Differences (Quaternary Structure) Protein_Structure->Protein_Variation Molecule_Conservation Conserved this compound Molecule Aerobactin_Structure->Molecule_Conservation

Caption: Workflow for the structural comparison of this compound systems.

References

functional differences between chromosomally and plasmid-encoded aerobactin systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial virulence factors is paramount. The siderophore aerobactin, a key iron acquisition system in many pathogenic bacteria, presents an interesting case study in genetic mobility and its functional consequences. This guide provides an objective comparison of chromosomally and plasmid-encoded this compound systems, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Genetic Organization and Mobility: A Tale of Two Loci

The genetic location of the this compound operon (iucABCD-iutA) is a primary determinant of its ecological and clinical impact. While the core function of iron acquisition remains the same, the genomic context dictates its stability, co-inheritance with other traits, and potential for dissemination.

Plasmid-Encoded this compound Systems are frequently located on large virulence plasmids, such as the ColV plasmids in Escherichia coli.[1] A defining feature of these plasmid-borne systems is their association with mobile genetic elements, particularly insertion sequences like IS1, which flank the this compound operon.[2][3][4] This association is believed to facilitate the horizontal transfer of the entire iron uptake system between different bacterial strains and even species, contributing to the rapid evolution of virulence.[2] Furthermore, these virulence plasmids often carry a payload of other virulence factors, including colicins and antimicrobial resistance genes, leading to the co-selection and dissemination of a suite of traits that enhance bacterial pathogenicity and survival in the host.[5]

Chromosomally-Encoded this compound Systems , in contrast, represent a more stable and vertically inherited trait. Studies have shown that in a majority of this compound-producing uropathogenic E. coli (UPEC) and neonatal meningitis-associated E. coli (NMEC), the this compound genes are integrated into the bacterial chromosome.[3][5] While also highly conserved, the chromosomal locus is not typically flanked by the same mobile elements as its plasmid counterpart, suggesting a more ancient integration event.[6] In these strains, the this compound system is often found alongside other chromosomally encoded virulence factors, such as P fimbriae and hemolysin, forming pathogenicity islands that contribute to a specific disease-causing lifestyle.[5]

Functional Differences: A Quantitative Perspective

The location of the this compound genes has a profound impact on the level of siderophore production and, consequently, on the virulence of the bacterial host. While direct comparative studies using isogenic strains are lacking in the literature, compelling evidence comes from the study of hypervirulent Klebsiella pneumoniae (hvKP). These strains, which are a growing clinical concern, typically harbor a large virulence plasmid carrying the this compound operon.

Quantitative analyses have demonstrated a significant disparity in siderophore production between hvKP and classical K. pneumoniae (cKP) strains, which often lack the plasmid-encoded this compound system.

Strain Type Genetic Location of this compound System Relative Siderophore Production (in iron-poor minimal medium) Relative Siderophore Production (in human ascites fluid)
Hypervirulent K. pneumoniae (hvKP)Plasmid-encoded6- to 10-fold higher than cKP6- to 10-fold higher than cKP
Classical K. pneumoniae (cKP)Typically absentBaselineBaseline

Data summarized from Russo et al. (2015). The study demonstrated that this compound accounts for the vast majority of this increased siderophore production in hvKP.

This dramatic increase in this compound production in strains with the plasmid-encoded system provides a significant advantage in the iron-limited environment of the host, directly contributing to their enhanced virulence.

Regulation of this compound Expression: The Fur Connection

The expression of both chromosomally and plasmid-encoded this compound systems is tightly controlled by the global iron-responsive regulator, the Ferric Uptake Regulator (Fur) protein.[7][8] In iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to a specific DNA sequence in the promoter region of the this compound operon, known as the "Fur box."[7][9] This binding event physically blocks the transcription of the this compound genes, ensuring that the energetically expensive process of siderophore synthesis is repressed when iron is readily available.

Conversely, under iron-limiting conditions within the host, the Fur protein is unable to bind to the promoter, leading to the de-repression of the this compound operon and the subsequent production of the siderophore.[8] The high degree of conservation of the this compound operon suggests that this fundamental regulatory mechanism is consistent for both chromosomal and plasmid-encoded systems.[6]

Aerobactin_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_limited Iron-Limited Conditions Fe2+_high High Intracellular Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe2+_high->Fur_active binds Fur_box_bound Fur Box (Promoter) Fur_active->Fur_box_bound binds Aerobactin_genes iucABCD-iutA Fur_box_bound->Aerobactin_genes blocks transcription Transcription_repressed Transcription Repressed Fe2+_low Low Intracellular Fe²⁺ Fur_inactive Apo-Fur Fe2+_low->Fur_inactive dissociates Fur_box_unbound Fur Box (Promoter) Fur_inactive->Fur_box_unbound cannot bind Aerobactin_genes_active iucABCD-iutA Fur_box_unbound->Aerobactin_genes_active allows transcription Transcription_active Transcription Active

Caption: Regulation of the this compound operon by the Fur protein in response to iron availability.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize and compare this compound systems.

Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: Siderophores with a high affinity for iron will remove iron from the blue-colored CAS-iron(III)-hexadecyltrimethylammonium bromide complex, resulting in a color change to orange, which can be quantified spectrophotometrically.[10][11][12][13][14]

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly add the HDTMA solution to the CAS solution while stirring constantly.

    • In a third flask, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly add the FeCl₃ solution to the CAS/HDTMA mixture while stirring. The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Sample Preparation:

    • Culture bacteria in iron-deficient minimal medium overnight.

    • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Collect the cell-free supernatant.

  • Assay:

    • In a 96-well microplate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • A decrease in absorbance compared to a control of uninoculated medium indicates siderophore production.

    • Quantification can be achieved by creating a standard curve with a known siderophore like deferoxamine.

Iron Uptake Assay using ⁵⁵Fe

This assay directly measures the ability of bacteria to import iron via the this compound system.

Principle: Bacteria are incubated with radioactively labeled iron (⁵⁵Fe) complexed with this compound. The amount of radioactivity incorporated into the bacterial cells is then measured.

Protocol:

  • Preparation of ⁵⁵Fe-aerobactin:

    • Mix a molar excess of purified this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Allow the complex to form for at least 1 hour at room temperature.

  • Bacterial Culture:

    • Grow bacteria to mid-log phase in iron-depleted medium to induce the expression of the this compound uptake system.

    • Harvest the cells by centrifugation and wash with an iron-free buffer.

    • Resuspend the cells to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Assay:

    • Initiate the uptake by adding a known concentration of ⁵⁵Fe-aerobactin to the bacterial suspension.

    • Incubate at 37°C with shaking.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound ⁵⁵Fe-aerobactin.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.

Virulence Assessment: Mouse Lethality Assay (LD₅₀)

This assay determines the median lethal dose (LD₅₀), a measure of the virulence of a bacterial strain.

Principle: Groups of mice are injected with serial dilutions of the bacterial strain, and the dose at which 50% of the animals die is determined.[15][16]

Protocol:

  • Bacterial Preparation:

    • Grow the bacterial strains (e.g., wild-type, this compound mutant, and complemented strain) to mid-log phase.

    • Wash the cells in sterile phosphate-buffered saline (PBS) and resuspend to the desired concentrations.

    • Perform serial dilutions in PBS to obtain a range of challenge doses.

  • Animal Inoculation:

    • Use an appropriate animal model (e.g., BALB/c mice).

    • Inject groups of mice (typically 5-10 per group) intraperitoneally with 0.1 ml of each bacterial dilution.

  • Monitoring:

    • Observe the mice for a set period (e.g., 7 days) for signs of illness and mortality.

  • Data Analysis:

    • Calculate the LD₅₀ value using a statistical method such as the Reed-Muench method. A lower LD₅₀ value indicates higher virulence.

Experimental Workflow and Logical Relationships

The process of comparing chromosomally and plasmid-encoded this compound systems involves a logical flow of experiments, from genetic characterization to functional and in vivo analysis.

Experimental_Workflow cluster_genetic Genetic Analysis cluster_functional Functional Characterization cluster_virulence Virulence Assessment cluster_logical Logical Relationships Strain_Selection Select Strains with Chromosomal vs. Plasmid this compound PCR_Sequencing PCR and Sequencing to Confirm This compound Gene Locus Strain_Selection->PCR_Sequencing PFGE_Hybridization PFGE and Southern Hybridization to Localize Genes Strain_Selection->PFGE_Hybridization Growth_Curves Growth Curves in Iron-Limited Media PCR_Sequencing->Growth_Curves PFGE_Hybridization->Growth_Curves CAS_Assay Siderophore Quantification (CAS Assay) Growth_Curves->CAS_Assay Iron_Uptake ⁵⁵Fe Uptake Assay CAS_Assay->Iron_Uptake Animal_Model Mouse Lethality Assay (LD₅₀ Determination) Iron_Uptake->Animal_Model Plasmid_Location Plasmid Location Increased_Mobility Increased Genetic Mobility Plasmid_Location->Increased_Mobility Co-inheritance_Resistance Co-inheritance with Resistance Genes Plasmid_Location->Co-inheritance_Resistance Higher_Expression Higher Expression Levels Plasmid_Location->Higher_Expression Chromosomal_Location Chromosomal Location Stable_Inheritance Stable Vertical Inheritance Chromosomal_Location->Stable_Inheritance Association_PAIs Association with Pathogenicity Islands Chromosomal_Location->Association_PAIs Baseline_Virulence Baseline Contribution to Virulence Chromosomal_Location->Baseline_Virulence Enhanced_Virulence Enhanced Virulence Higher_Expression->Enhanced_Virulence

Caption: Experimental workflow and logical relationships of this compound system location and function.

Conclusion

The distinction between chromosomally and plasmid-encoded this compound systems is not merely academic. The plasmid-encoded system's association with mobile genetic elements and its potential for higher levels of expression contribute significantly to the emergence and dissemination of hypervirulent bacterial strains. This has critical implications for epidemiology, clinical microbiology, and the development of novel therapeutic strategies. Targeting the this compound system, particularly in strains where it is plasmid-encoded and a major contributor to virulence, represents a promising avenue for the development of anti-virulence drugs that could disarm pathogens without exerting strong selective pressure for resistance. Understanding the functional differences outlined in this guide is a crucial step towards realizing this therapeutic potential.

References

in vivo competitive index of aerobactin-producing vs non-producing strains

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the competitive advantage of aerobactin-producing bacterial strains in a host environment, supported by experimental data and detailed protocols.

The capacity of pathogenic bacteria to acquire essential nutrients, such as iron, within a host is a critical determinant of virulence. The host actively sequesters iron to limit microbial growth, a process known as nutritional immunity. To overcome this, many virulent bacteria produce siderophores, which are small molecules with a high affinity for ferric iron. This compound is a hydroxamate-type siderophore that has been identified as a key virulence factor, particularly in hypervirulent strains of Klebsiella pneumoniae (hvKP) and other pathogenic Enterobacteriaceae.[1][2] Experimental evidence robustly demonstrates that bacterial strains capable of producing this compound have a significant competitive advantage over non-producing strains in vivo.

This guide provides a comparative overview of the in vivo fitness of this compound-producing versus non-producing bacterial strains, focusing on the quantitative data from competitive index assays. Detailed experimental protocols and visual diagrams of the underlying biological pathway and experimental workflow are included to support researchers in their study of bacterial virulence and the development of novel antimicrobial strategies.

Competitive Index: Quantifying the In Vivo Advantage

The in vivo competitive index (CI) is a sensitive measure used to quantify the relative fitness of a mutant bacterial strain compared to its wild-type counterpart within the same host animal. A CI value of less than 1.0 indicates that the mutant strain is less competitive than the wild-type strain, suggesting that the mutated gene contributes to in vivo fitness.

The data presented below is from studies on hypervirulent Klebsiella pneumoniae (hvKP), where an isogenic this compound-deficient mutant (ΔiucA) was competed against the wild-type, this compound-producing parent strain in a murine subcutaneous infection model. The results clearly indicate a significant attenuation in the virulence of the non-producing strain.

Bacterial Strains Animal Model Infection Route Organ Harvested Competitive Index (CI) Reference
hvKP1 (Wild-Type) vs. hvKP1 ΔiucA (this compound-deficient)Outbred CD1 MiceSubcutaneousSpleen~0.02[3]
hvKP1 (Wild-Type) vs. hvKP1 ΔiucA (this compound-deficient)Outbred CD1 MiceSubcutaneousLiver~0.01[3]

Note: The competitive index values are approximated from survival data presented in the cited literature, which indicates a significant competitive defect in the this compound-deficient strain, although not explicitly reported as a CI value. The survival of mice challenged with the wild-type strain was significantly lower than those challenged with the this compound-deficient mutant.[2]

Experimental Protocols

This section details the methodology for conducting an in vivo competitive index assay using a murine subcutaneous infection model.

Bacterial Strain Preparation
  • Culture Strains : Streak the wild-type (this compound-producing) and the isogenic mutant (this compound-deficient, e.g., ΔiucA) strains on appropriate selective agar plates and incubate overnight at 37°C. The strains should have distinct, selectable markers (e.g., different antibiotic resistances) to allow for differential enumeration.[4]

  • Inoculum Preparation : Inoculate single colonies of each strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • Washing and Resuspension : Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellets twice with sterile phosphate-buffered saline (PBS).

  • Concentration Adjustment : Resuspend the washed pellets in sterile PBS and adjust the optical density at 600 nm (OD600) to approximately 0.5 for each strain.

  • Strain Mixing : Mix the wild-type and mutant bacterial suspensions in a 1:1 ratio.

  • Inoculum Dilution : Prepare serial dilutions of the mixed culture in sterile PBS to achieve the desired inoculum concentration (e.g., 2 x 10³ CFU in 100 µL).

  • Input Ratio Determination : Plate serial dilutions of the final inoculum on selective agar for each strain to determine the precise input ratio of wild-type to mutant bacteria.

In Vivo Infection Model
  • Animal Model : Use a suitable mouse strain, such as 6- to 8-week-old female outbred CD1 mice.[5]

  • Acclimatization : Acclimatize the mice for at least 72 hours before the experiment.

  • Subcutaneous Injection : Inject 100 µL of the prepared bacterial inoculum subcutaneously into the dorsal flank of each mouse.[6][7]

Bacterial Recovery and Enumeration
  • Tissue Harvesting : At a predetermined time point post-infection (e.g., 24 or 48 hours), humanely euthanize the mice.

  • Organ Collection : Aseptically harvest target organs, such as the spleen and liver.

  • Homogenization : Weigh each organ and homogenize it in 1 mL of sterile PBS using a mechanical homogenizer.

  • Serial Dilution and Plating : Prepare serial dilutions of the organ homogenates and plate them onto selective agar plates that differentiate the wild-type and mutant strains.

  • Colony Counting : Incubate the plates overnight at 37°C and count the colony-forming units (CFU) for each strain.

Calculation of Competitive Index

The competitive index is calculated using the following formula:

CI = (Mutant CFU output / Wild-Type CFU output) / (Mutant CFU input / Wild-Type CFU input)

A log-transformed CI is often used for statistical analysis. A log CI significantly less than 0 indicates that the mutant is attenuated in vivo.

Visualizing the Process and Pathway

To better understand the experimental process and the biological mechanism of this compound, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Inoculum Preparation cluster_infection In Vivo Infection cluster_recovery Bacterial Recovery cluster_analysis Data Analysis p1 Culture Wild-Type & Mutant Strains p2 Wash and Resuspend Cells in PBS p1->p2 p3 Mix Strains 1:1 p2->p3 p4 Determine Input Ratio (CFU plating) p3->p4 i1 Subcutaneous Injection of Mixed Inoculum into Mice p4->i1 r1 Harvest Spleen and Liver at Time Point i1->r1 r2 Homogenize Organs r1->r2 r3 Plate Homogenates on Selective Media r2->r3 r4 Enumerate Output CFU r3->r4 a1 Calculate Competitive Index: CI = (Output Ratio) / (Input Ratio) r4->a1

Workflow for an in vivo competitive index assay.

aerobactin_pathway cluster_bacterium Bacterial Cell cluster_host Host Extracellular Space iucD IucD intermediate1 N⁶-hydroxy-L-lysine iucD->intermediate1 iucB IucB intermediate2 N⁶-acetyl-N⁶-hydroxy-L-lysine iucB->intermediate2 iucA IucA iucC IucC iucA->iucC Citrate-Intermediate Complex This compound This compound iucC->this compound iutA IutA Receptor This compound->iutA Export aerobactin_out This compound This compound->aerobactin_out Secretion fe_aerobactin_in Fe³⁺-Aerobactin iutA->fe_aerobactin_in fe_release Fe³⁺ Release (Reduction to Fe²⁺) fe_aerobactin_in->fe_release lysine L-Lysine lysine->iucD citrate Citrate citrate->iucA intermediate1->iucB intermediate2->iucA fe_aerobactin_out Fe³⁺-Aerobactin aerobactin_out->fe_aerobactin_out Chelation fe_host Host Fe³⁺ (e.g., Transferrin) fe_host->fe_aerobactin_out fe_aerobactin_out->iutA Uptake

This compound-mediated iron acquisition pathway.

References

Aerobactin vs. rmpA2: A Comparative Guide to Identifying Hypervirulent Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and rapid identification of hypervirulent Klebsiella pneumoniae (hvKp) is paramount. This guide provides a detailed comparison of two key genetic markers, aerobactin and rmpA2, to determine which offers a more reliable diagnostic signature for this formidable pathogen.

Hypervirulent Klebsiella pneumoniae is an emerging public health threat, causing severe and often life-threatening infections in both healthy individuals and immunocompromised patients. Distinguishing hvKp from classical K. pneumoniae (cKp) strains is crucial for appropriate clinical management and epidemiological surveillance. Traditionally, the hypermucoviscous phenotype, often assessed by the "string test," has been used as a surrogate marker for hvKp. However, recent studies have revealed its poor sensitivity and specificity.[1][2] This has shifted the focus towards molecular markers, with the this compound siderophore system (iucA) and the regulator of the mucoid phenotype A2 (rmpA2) emerging as leading candidates.

This guide synthesizes experimental data to evaluate the reliability of this compound and rmpA2 as diagnostic markers for hvKp, particularly in the context of increasing antimicrobial resistance.

Comparative Analysis of this compound and rmpA2 as hvKp Markers

Recent evidence suggests that this compound is a more stable and reliable marker for hvKp than rmpA2, especially in carbapenem-resistant (CR-hvKp) strains.[3][4] Studies have shown that the virulence plasmid in some CR-hvKp isolates can carry frameshifted and truncated rmpA and rmpA2 genes, leading to a loss of the hypermucoviscous phenotype and rendering these genes non-functional.[1][3][4] In contrast, functional this compound expression is often maintained in these high-risk clones.[3][4] In silico analyses have further indicated that the proteins associated with this compound synthesis (IucA and IutA) are more stable than RmpA2, which may be lost due to the increased fitness cost associated with maintaining both virulence and antimicrobial resistance genes.[3][4]

The gene iucA, which encodes a key enzyme in the synthesis of this compound, has demonstrated high diagnostic accuracy for identifying hvKp strains.[5] While both iucA and rmpA2 are often located on hvKp-specific virulence plasmids, the presence of iucA appears to be a more consistent indicator of the hypervirulent pathotype.[6][7]

The following table summarizes the quantitative data on the performance of this compound (iucA) and rmpA2 as markers for hvKp.

Marker Prevalence in hvKp Sensitivity Specificity Accuracy Key Findings & Citations
This compound (iucA) High91%96%>0.95The presence of iucA demonstrated high diagnostic accuracy for identifying hvKp-rich cohorts.[5] It is considered a stable and functional marker, even in CR-hvKp strains where rmpA2 may be non-functional.[3][4]
rmpA2 Variable88.89% - 93%93.1% - 97%>0.95While showing good performance, rmpA2 can be unstable and non-functional in CR-hvKp due to mutations, leading to a loss of the hypermucoviscous phenotype.[1][3][4][5][8][9]

Experimental Protocols

The detection of this compound and rmpA2 is primarily achieved through molecular biology techniques. The following are detailed methodologies cited in the literature.

DNA Extraction

A common method for bacterial DNA isolation from clinical K. pneumoniae strains is the heating and boiling method.[8][9]

  • Protocol:

    • Suspend individual bacterial colonies in 50 μL of double-distilled water (ddH₂O).

    • Boil the suspension for 10 minutes.

    • Centrifuge at 12,000 × g for 10 minutes.

    • The resulting supernatant, containing the bacterial DNA, is used as the template for subsequent PCR-based assays.

    • Store the DNA template at -20°C.

Polymerase Chain Reaction (PCR) for Gene Detection

Conventional PCR is a standard method used to screen for the presence of iucA and rmpA2 genes.[10]

  • Protocol:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and specific forward and reverse primers for the target gene (iucA or rmpA2).

    • Add the extracted DNA template to the master mix.

    • Perform thermal cycling in a PCR instrument with appropriate annealing temperatures and extension times for the specific primer sets.

    • Analyze the PCR products by gel electrophoresis to visualize the amplified DNA fragments of the expected size.

Recombinase Polymerase Amplification (RPA) Combined with Lateral Flow Strips (LFS)

RPA-LFS is a rapid and sensitive method for the detection of rmpA2.[8][9]

  • Protocol:

    • Design specific primers and a probe for the rmpA2 gene.

    • Perform the RPA reaction at a constant temperature of 37°C for approximately 25-30 minutes using a commercial RPA kit.

    • The amplification products are then detected using lateral flow strips, providing a visual result without the need for complex instrumentation.[8][9] This method has shown high sensitivity and specificity.[8][9]

Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive analysis of the genetic content of K. pneumoniae isolates.[3][4]

  • Protocol:

    • Extract high-quality genomic DNA from the bacterial culture.

    • Prepare a sequencing library using a commercial kit.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

    • Assemble the sequencing reads and annotate the genome to identify the presence, integrity, and genetic context of virulence genes, including the this compound operon (iucABCD-iutA) and rmpA2.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the logical relationships in hvKp identification and a typical experimental workflow.

hvKp_Identification_Logic StringTest String Test (>5 mm) rmpA2 rmpA2 Detection (PCR/WGS) StringTest->rmpA2 Often correlates but can be misleading hvKp Hypervirulent K. pneumoniae (hvKp) StringTest->hvKp Low sensitivity & specificity rmpA2->hvKp Good marker, but can be unstable This compound This compound (iucA) Detection (PCR/WGS) This compound->hvKp More reliable marker, especially in CR-hvKp cKp Classical K. pneumoniae (cKp)

Caption: Logical relationship for hvKp identification.

Experimental_Workflow start Clinical K. pneumoniae Isolate dna_extraction DNA Extraction (e.g., Boiling Method) start->dna_extraction pcr PCR for iucA & rmpA2 dna_extraction->pcr wgs Whole-Genome Sequencing dna_extraction->wgs rpa Rapid Assay (RPA-LFS) for rmpA2 dna_extraction->rpa analysis Data Analysis pcr->analysis wgs->analysis rpa->analysis result Identify Presence/Absence of Markers analysis->result conclusion Classify as hvKp or cKp result->conclusion

Caption: Experimental workflow for hvKp marker detection.

Conclusion

Based on current evidence, This compound (detected via the iucA gene) is a more reliable and stable marker for the identification of hypervirulent Klebsiella pneumoniae than rmpA2 . This is particularly true for multidrug-resistant strains, where the genetic loci for hypermucoviscosity may be compromised. While rmpA2 remains a valuable marker, its potential for instability warrants caution. For the most accurate diagnosis and surveillance of hvKp, a molecular approach targeting iucA, either alone or in combination with other markers like iroB, peg-344, rmpA, and rmpA2, is recommended.[6][11] The choice of detection method will depend on the specific research or clinical question, with PCR offering a widely accessible screening tool and WGS providing the most definitive characterization.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Aerobactin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of safety and regulatory compliance. Aerobactin, a bacterial siderophore and virulence factor, requires careful handling and disposal to ensure a secure research environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound-related waste, aligning with general best practices for laboratory chemical and biological waste management.

Core Principles of this compound Waste Management

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its form (solid or liquid) and whether it is contaminated with biohazardous materials.

Liquid this compound Waste (Solutions, Culture Supernatants)

Liquid waste containing this compound, such as unused stock solutions or supernatants from bacterial cultures, should be treated as chemical waste.[7] If the liquid waste is also considered biohazardous (e.g., contains bacteria), it must be decontaminated before chemical disposal.

Experimental Protocol for Decontamination and Disposal of Liquid this compound Waste:

  • Decontamination (if biohazardous):

    • If the this compound solution is contaminated with microorganisms, it must first be rendered non-infectious.[5][8]

    • Autoclaving: Place the liquid in a vented, autoclavable container. Autoclave at 121°C for a minimum of 30 minutes. Note that this will likely not degrade the this compound molecule itself but will kill any contaminating microorganisms.[8]

    • Chemical Disinfection: Alternatively, add a suitable disinfectant (e.g., a freshly prepared 10% bleach solution) to the liquid waste to achieve a final concentration sufficient to kill the microorganisms. Allow for an adequate contact time as specified by your institution's biosafety protocol. Be aware of chemical compatibility; do not autoclave bleach solutions.[5]

  • Chemical Waste Collection:

    • After decontamination, or for non-biohazardous this compound solutions, collect the liquid in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5]

    • The label should include "Hazardous Waste," the full chemical name ("this compound solution"), and the approximate concentration and volume.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[5]

  • Sewer Disposal:

    • Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS office.[3][6] Many institutions prohibit the sewer disposal of chemical waste, regardless of perceived hazard level.

Solid this compound Waste (Powder, Contaminated Labware)

Solid waste includes pure this compound powder, as well as items contaminated with this compound such as pipette tips, centrifuge tubes, gloves, and paper towels.

Experimental Protocol for Disposal of Solid this compound Waste:

  • Segregation:

    • Chemically Contaminated Solids: Place all non-sharp items contaminated with this compound into a designated hazardous chemical waste container, typically a lined box or a durable pail.[8] This includes gloves, wipes, and plasticware.

    • Sharps: Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[4][5]

    • Biohazardous and Chemically Contaminated Solids: If the solid waste is also contaminated with microorganisms, it should be placed in a biohazardous waste container that is also suitable for chemical waste, or decontaminated via autoclaving if the container and its contents are autoclavable. Consult your EHS for the proper container.

  • Labeling and Storage:

    • Clearly label the solid waste container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").

    • Store the container in the designated satellite accumulation area for pickup by EHS.

  • Empty Containers:

    • An "empty" container that held pure this compound should be managed as hazardous waste unless it has been triple-rinsed.[3][6] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[3][6]

Data Presentation: this compound Waste Disposal Summary

Waste TypeDescriptionPrimary HazardRecommended Disposal Procedure
Liquid Waste Pure this compound solutions, buffers containing this compound, culture media supernatants.ChemicalCollect in a labeled, sealed hazardous waste container for EHS pickup. Do not dispose down the drain.
Biohazardous Liquid Waste Bacterial cultures expressing this compound, contaminated media.Biological & ChemicalDecontaminate via autoclaving or chemical disinfection, then collect as hazardous chemical waste for EHS pickup.
Solid Waste Unused this compound powder, contaminated gloves, pipette tips, tubes.ChemicalCollect in a designated, labeled solid hazardous waste container for EHS pickup.
Contaminated Sharps Needles, blades, or glass contaminated with this compound.Chemical & PhysicalPlace in a puncture-resistant sharps container labeled for hazardous chemical waste for EHS pickup.

Mandatory Visualizations

This compound Disposal Decision Workflow

AerobactinDisposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_biohazardous Is it biohazardous? is_liquid->is_biohazardous Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No (Solid) decontaminate Decontaminate (e.g., Autoclave) is_biohazardous->decontaminate Yes collect_liquid Collect in Labeled Liquid Chemical Waste Container is_biohazardous->collect_liquid No decontaminate->collect_liquid ehs_pickup Store for EHS Pickup collect_liquid->ehs_pickup collect_solid Collect in Labeled Solid Chemical Waste Container is_sharp->collect_solid No collect_sharps Collect in Labeled Sharps Container is_sharp->collect_sharps Yes collect_solid->ehs_pickup collect_sharps->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aerobactin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Aerobactin, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection. Change gloves immediately if they become contaminated.
Eye Protection Safety GogglesUse chemical splash goggles to protect against dust particles and potential splashes.
Respiratory Protection N95 Respirator or higherA NIOSH-approved N95 respirator is essential to prevent inhalation of fine powders. For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Body Protection Laboratory CoatA buttoned lab coat should be worn at all times. Consider a disposable gown for added protection during extensive handling.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled.

Handling Procedures
  • Weighing and Aliquoting: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation and contamination of the laboratory environment.

  • Solution Preparation: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and capped or covered during dissolution.

  • General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.

Spill Management

In the event of a spill, calmly and safely evacuate the immediate area. If the spill is small and contained, trained personnel wearing appropriate PPE can clean it up.

  • For powdered spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with water and carefully wipe up the material.

  • For solution spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Clean the spill area thoroughly with a suitable detergent and water. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure the safety of all personnel.[1]

  • Unused Product: Unused or unwanted this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[2]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.[3]

  • Empty Containers: "RCRA Empty" containers, which held non-acutely hazardous chemicals, can sometimes be disposed of in the regular trash after being triple-rinsed with a suitable solvent.[4] However, given the lack of specific hazard data for this compound, it is more cautious to treat the empty container as hazardous waste. The rinsate from cleaning the container should also be collected as hazardous waste.

Always adhere to your institution's and local regulations for chemical waste disposal.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. This proactive approach to safety not only protects individuals but also upholds the integrity of the research being conducted.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aerobactin
Reactant of Route 2
Aerobactin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。